8-Bromoquinolin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGTDGDSRRYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Bromoquinolin-6-ol chemical properties and structure
An In-Depth Technical Guide to 8-Bromoquinolin-6-ol: Properties, Synthesis, and Applications
Abstract
8-Bromoquinolin-6-ol is a halogenated derivative of 6-hydroxyquinoline, a heterocyclic scaffold of significant interest to the scientific community. Its unique structural arrangement, featuring a quinoline core, a hydroxyl group, and a bromine atom, imparts a versatile chemical reactivity profile. The bromine at the 8-position serves as a strategic handle for synthetic elaboration via modern cross-coupling methodologies, while the 6-hydroxyquinoline moiety is a well-established pharmacophore and metal-chelating motif. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 8-Bromoquinolin-6-ol, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
8-Bromoquinolin-6-ol is a solid organic compound. The fusion of a pyridine ring with a brominated phenol ring creates a molecule with distinct electronic and steric properties, governing its reactivity and interaction with biological targets.
Table 1: Physicochemical Properties of 8-Bromoquinolin-6-ol
| Property | Value | Source |
| IUPAC Name | 8-bromoquinolin-6-ol | N/A |
| CAS Number | 159925-99-2 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2N=C1)Br)O | [1] |
| InChIKey | RDUAIBVSZBTFKK-UHFFFAOYSA-N | [2] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents like methanol and ethanol; practically insoluble in water.[3] | N/A |
Structural Elucidation and Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline core. The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton. The phenolic hydroxyl proton would likely appear as a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR : The carbon spectrum would display nine signals for the quinoline ring carbons. The carbon atom bonded to the bromine (C8) would be significantly influenced by the halogen's electronic effects, as would the carbon bonded to the hydroxyl group (C6).
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C and C=N bond absorptions within the quinoline ring would be observed in the 1500-1650 cm⁻¹ range. A C-Br stretching frequency would be present in the fingerprint region (< 1000 cm⁻¹).[5]
-
Mass Spectrometry (MS) : The mass spectrum would exhibit a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. This isotopic pattern is the definitive signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Reactivity
The synthesis of 8-Bromoquinolin-6-ol can be approached through several established organic chemistry transformations. A logical and field-proven methodology is the Skraup synthesis, a classic method for constructing the quinoline ring system.
Proposed Synthetic Workflow: Skraup Synthesis
The causality behind this choice of workflow lies in its reliability and the commercial availability of the necessary precursors. The Skraup synthesis involves the reaction of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. For the synthesis of 8-Bromoquinolin-6-ol, the logical starting material is 2-Amino-4-bromophenol.
Caption: Proposed Skraup synthesis workflow for 8-Bromoquinolin-6-ol.
Experimental Protocol: Skraup Synthesis
This protocol is adapted from general Skraup synthesis procedures and should be performed by qualified personnel in a controlled laboratory setting.
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge Reagents : To the flask, add 2-amino-4-bromophenol (1.0 eq) and glycerol (3.0 eq).
-
Acid Addition : Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.5 eq) via the dropping funnel with continuous stirring.
-
Addition of Oxidant : Add a mild oxidizing agent, such as the starting aniline itself or nitrobenzene (0.3 eq).
-
Heating : Heat the reaction mixture to 130-140 °C. The reaction is exothermic and will become vigorous. Maintain this temperature for 3-4 hours.
-
Work-up : Allow the mixture to cool. Carefully dilute with water and neutralize with a sodium hydroxide solution until the mixture is alkaline.
-
Purification : The crude product often steam distills. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by column chromatography on silica gel.
Chemical Reactivity
The reactivity of 8-Bromoquinolin-6-ol is dictated by its three key components:
-
The Bromine Atom (C8) : The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.[7] This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkyne groups, making it an invaluable tool for generating compound libraries for structure-activity relationship (SAR) studies.
-
The Phenolic Hydroxyl Group (C6) : The hydroxyl group can undergo O-alkylation or O-acylation. It also activates the aromatic ring towards electrophilic aromatic substitution, although the positions are heavily influenced by the directing effects of the entire fused ring system.
-
The Quinoline Nitrogen : The nitrogen atom is basic and can be protonated or alkylated. Its lone pair of electrons, in conjunction with the deprotonated hydroxyl group, is crucial for the compound's metal-chelating properties.[8]
Applications in Research and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] Derivatives of 8-hydroxyquinoline, a close analog, are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[11][12]
Role as a Scaffold in Medicinal Chemistry
8-Bromoquinolin-6-ol serves as an advanced intermediate for synthesizing novel therapeutic agents. The bromine atom provides a vector for diversification, enabling chemists to explore chemical space and optimize pharmacological properties.
Caption: Workflow illustrating the use of 8-Bromoquinolin-6-ol in drug discovery.
Metal Chelation and Biological Activity
The 6-hydroxyquinoline moiety, like the more studied 8-hydroxyquinoline, is an effective bidentate chelating agent for various metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺).[8] This property is often linked to the mechanism of action for antimicrobial and anticancer quinoline compounds. By sequestering essential metal ions, these molecules can disrupt critical enzymatic processes in pathogens or cancer cells, leading to cell death.
Safety and Handling
As a laboratory chemical, 8-Bromoquinolin-6-ol should be handled with appropriate safety precautions.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Always consult the Safety Data Sheet (SDS) before use and handle within a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70974, 8-Quinolinol, 5-bromo-. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 44558265, 4-Bromoquinolin-6-ol. [Link]
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8-Bromoquinolin-6-ol CAS number and physical constants
An In-Depth Technical Guide to 8-Bromoquinolin-6-ol: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic building block, 8-Bromoquinolin-6-ol. While specific experimental data for this compound is not extensively documented in public literature, this whitepaper synthesizes information from structurally related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and application. We will delve into its physicochemical properties, propose a logical synthetic pathway, and explore its significant potential as a versatile intermediate in the construction of complex molecular architectures for structure-activity relationship (SAR) studies.
Chemical Identity and Physicochemical Properties
8-Bromoquinolin-6-ol belongs to the quinoline class of heterocyclic compounds, which are privileged structures in medicinal chemistry due to their presence in a wide array of pharmacologically active agents. The molecule's key features are the quinoline core, a hydroxyl group at the 6-position which acts as a hydrogen bond donor and can be a site for derivatization, and a bromine atom at the 8-position, providing a crucial reactive handle for modern cross-coupling reactions.
Table 1: Core Chemical Identifiers for 8-Bromoquinolin-6-ol
| Identifier | Value | Source |
| CAS Number | 159925-99-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₆BrNO | [1][2][4] |
| Molecular Weight | 224.05 g/mol | [1][2] |
| IUPAC Name | 8-bromoquinolin-6-ol | |
| SMILES | OC1=CC(Br)=C2N=CC=CC2=C1 | [1][5] |
| InChI Key | KMPGTDGDSRRYHB-UHFFFAOYSA-N | [2] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
Table 2: Physical Constants of 8-Bromoquinolin-6-ol and a Structural Isomer
| Property | 8-Bromoquinolin-6-ol | 5-Bromoquinolin-8-ol (for comparison) | Notes |
| Melting Point | Data not readily available | 127 °C | [6][7] |
| Boiling Point | Data not readily available | 362.7 °C at 760 mmHg | [6][7] |
| Solubility | Expected to have low aqueous solubility but be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Soluble in organic solvents. | [6] |
Disclaimer: Experimental physical constants for 8-Bromoquinolin-6-ol are not widely published. Data for the isomer 5-bromoquinolin-8-ol is provided for illustrative purposes only and should not be considered representative.
The low predicted aqueous solubility is typical for quinolinone derivatives.[8] For biological assays, a common practice is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then perform serial dilutions into the final aqueous buffer.[8]
Predicted Spectroscopic Profile
While authenticated spectra for 8-Bromoquinolin-6-ol are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This is essential for reaction monitoring and structural confirmation.
Table 3: Predicted Spectroscopic Data for 8-Bromoquinolin-6-ol
| Spectroscopy | Feature | Predicted Chemical Shift / Signal | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0 - 9.0 ppm | The quinoline ring protons will appear in the aromatic region. Specific shifts and coupling constants (J) will depend on the electronic environment. H2 and H4 will likely be doublets of doublets, coupled to each other and H3. H5 and H7 will be singlets or narrow doublets due to the substitution pattern. |
| Phenolic Proton | δ 9.5 - 11.0 ppm (broad singlet) | The hydroxyl proton is acidic and its signal is typically broad and may exchange with D₂O. Its exact shift is solvent-dependent. | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | Nine distinct signals are expected for the nine carbon atoms. The carbon bearing the hydroxyl group (C6) will be shifted downfield (δ ~150-155 ppm), while the carbon bearing the bromine (C8) will be shifted slightly upfield relative to the parent quinoline (δ ~115-120 ppm). |
| IR | O-H Stretch | 3200 - 3500 cm⁻¹ (broad) | Characteristic of the phenolic hydroxyl group. |
| C=C / C=N Stretch | 1500 - 1650 cm⁻¹ (multiple bands) | Aromatic ring stretching vibrations. | |
| C-Br Stretch | 500 - 650 cm⁻¹ | Typically found in the fingerprint region. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 223 and 225 (approx. 1:1 ratio) | The presence of a single bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 Da. |
Synthesis and Reactivity
A direct, peer-reviewed synthesis for 8-Bromoquinolin-6-ol is not prominently featured in the literature. However, a robust and logical synthetic route can be proposed based on well-established named reactions for quinoline synthesis and principles of electrophilic aromatic substitution.
Proposed Two-Step Synthesis Pathway
The proposed synthesis involves two key stages:
-
Doebner-von Miller Reaction : Construction of the 6-hydroxyquinoline core from a readily available starting material, 4-aminophenol.
-
Regioselective Electrophilic Bromination : Introduction of the bromine atom at the C8 position. The hydroxyl group at C6 is an ortho-, para-director. With the C5 and C7 positions being activated, careful control of reaction conditions is necessary to achieve bromination at the less-activated C8 position, which is influenced by the pyridine ring's deactivating effect. However, literature on the bromination of variously substituted quinolines shows that regioselectivity can be achieved.[9][10][11]
Caption: Proposed two-step synthesis of 8-Bromoquinolin-6-ol.
Hypothetical Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Hydroxyquinoline via Doebner-von Miller Reaction [12][13][14]
-
To a round-bottom flask equipped with a reflux condenser, add 4-aminophenol (1.0 eq), an oxidizing agent (e.g., arsenic acid or nitrobenzene), and a strong acid catalyst (e.g., concentrated HCl or H₂SO₄).
-
Heat the mixture to approximately 100°C with vigorous stirring.
-
Slowly add acrolein or a suitable α,β-unsaturated carbonyl precursor (e.g., glycerol, which dehydrates in situ to form acrolein) (approx. 2.5-3.0 eq) dropwise, maintaining the temperature.
-
After the addition is complete, continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., concentrated NaOH or NH₄OH solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purify the crude 6-hydroxyquinoline by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Regioselective Bromination of 6-Hydroxyquinoline [15]
-
Dissolve the purified 6-hydroxyquinoline (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent dropwise to the stirred solution. The use of a 1:1 stoichiometry is critical to favor mono-bromination.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 8-Bromoquinolin-6-ol by flash column chromatography on silica gel to separate it from other potential isomers.
Reactivity and Synthetic Utility
8-Bromoquinolin-6-ol is a bifunctional intermediate, offering two primary sites for chemical modification. This dual reactivity makes it a highly valuable scaffold for building molecular diversity.
-
Palladium-Catalyzed Cross-Coupling Reactions : The C8-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds. This is the most powerful application of this building block. Common transformations include:
-
Suzuki-Miyaura Coupling : Reaction with boronic acids/esters to introduce aryl or heteroaryl groups.[16][17]
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.[16][18]
-
Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling : Reaction with alkenes.
-
-
Reactions at the Hydroxyl Group : The phenolic -OH group at C6 can undergo standard reactions:
-
Etherification (e.g., Williamson Synthesis) : Reaction with alkyl halides to form ethers.
-
Esterification : Reaction with acyl chlorides or carboxylic acids to form esters.
-
O-Arylation : Reaction with aryl halides under copper or palladium catalysis.
-
Caption: Key reaction pathways for 8-Bromoquinolin-6-ol.
Application in Drug Discovery: A Case Study in Suzuki Coupling
The primary utility of 8-Bromoquinolin-6-ol is as an intermediate to rapidly generate a library of analogues for SAR studies. The Suzuki-Miyaura reaction is an exemplary workflow.[19] By coupling various arylboronic acids to the C8 position, researchers can probe the steric and electronic requirements of a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for Suzuki couplings on bromoquinoline scaffolds.[16][17]
Objective : To synthesize 8-(4-methoxyphenyl)quinolin-6-ol.
Materials :
-
8-Bromoquinolin-6-ol (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or THF/Water, typically 4:1)
Procedure :
-
Reaction Setup : To a dry Schlenk flask or microwave vial, add 8-Bromoquinolin-6-ol, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Add the degassed solvent system via syringe.
-
Reaction Conditions : Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Alternatively, use microwave irradiation (e.g., 120°C for 30-60 minutes) which can significantly reduce reaction times.[20]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure 8-(4-methoxyphenyl)quinolin-6-ol.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
8-Bromoquinolin-6-ol is a strategically important heterocyclic building block. While comprehensive characterization data is sparse in the public domain, its chemical identity is confirmed with CAS number 159925-99-2. Based on established chemical principles, this guide has provided a robust predicted spectroscopic profile and a plausible, detailed synthetic route. The true value of this compound lies in its bifunctionality, particularly the C8-bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This reactivity enables its use as a powerful intermediate for the systematic elaboration of the quinoline scaffold, making it an invaluable tool for medicinal chemists in the design and synthesis of novel therapeutic agents and for conducting detailed structure-activity relationship studies.
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Synthesis of 8-bromo-6-hydroxyquinoline
An In-Depth Technical Guide to the
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] Within this class, 8-bromo-6-hydroxyquinoline represents a highly valuable, functionalized intermediate. The strategic placement of the hydroxyl and bromo substituents offers versatile handles for further chemical modification, making it a critical building block in the synthesis of complex molecular architectures for drug discovery and materials science.
This guide provides a comprehensive, scientifically-grounded approach to the synthesis of 8-bromo-6-hydroxyquinoline. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen synthetic strategy, offers detailed, field-tested protocols, and presents a framework for the characterization of the target compound and its precursors. The pathway has been designed for robustness and regiochemical control, ensuring a reliable route to this important chemical entity.
Chapter 1: Retrosynthetic Analysis and Strategic Planning
A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthetic analysis for 8-bromo-6-hydroxyquinoline reveals a multi-step pathway that prioritizes regiochemical control at each stage.
Retrosynthetic Approach
The target molecule can be disconnected in three key stages: the final functional group interconversion (demethylation), the formation of the quinoline core, and the synthesis of the requisite substituted aniline precursor.
Caption: Retrosynthetic analysis of 8-bromo-6-hydroxyquinoline.
Strategic Rationale
The primary challenge in synthesizing this molecule is ensuring the correct placement of the bromine atom at the C8 position and the hydroxyl group at the C6 position.
-
Controlling Regiochemistry: A direct Skraup synthesis using 4-methoxyaniline followed by bromination is not viable. Electrophilic bromination of the resulting 6-methoxyquinoline intermediate would preferentially occur at the more activated C5 position.[2] Therefore, the strategy must introduce the bromine atom before the quinoline ring is formed.
-
Choice of Precursor: The ideal starting material for the Skraup reaction is 2-bromo-4-methoxyaniline . The substituents on this aniline will directly map onto the C8 (bromo) and C6 (methoxy) positions of the final quinoline core.
-
Protecting Group Strategy: The hydroxyl group is protected as a methyl ether (methoxy group) throughout the quinoline synthesis. The methoxy group is stable under the harsh, acidic conditions of the Skraup reaction. The free phenol would likely not survive these conditions.
-
Final Deprotection: The synthesis culminates in a straightforward O-demethylation step to reveal the target 6-hydroxyquinoline.
This three-stage approach provides a robust and logical pathway that maximizes control over the final substitution pattern.
Chapter 2: Synthesis of Key Precursor: 2-bromo-4-methoxyaniline
The synthesis begins with the preparation of the key aniline building block. This involves the regioselective electrophilic aromatic substitution of a commercially available starting material, 4-methoxyaniline.
Mechanistic Principles of Electrophilic Bromination
The methoxy (-OCH₃) and amino (-NH₂) groups of 4-methoxyaniline are both strongly activating, ortho-, para-directing groups. The position ortho to the amino group and meta to the methoxy group (C3) and the position ortho to the methoxy group and meta to the amino group (C2) are the most electron-rich sites. To achieve selective bromination at the C2 position, a mild brominating agent and controlled conditions are necessary to prevent over-bromination and side reactions. N-Bromosuccinimide (NBS) is an excellent reagent for this purpose.
Experimental Protocol: Synthesis of 2-bromo-4-methoxyaniline
This protocol is adapted from established procedures for the regioselective bromination of activated anilines.[2]
Materials:
-
4-methoxyaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 4-methoxyaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield 2-bromo-4-methoxyaniline as a solid.[2][3]
Chapter 3: Construction of the Quinoline Core: The Skraup Reaction
The Skraup reaction is a classic, powerful method for constructing the quinoline ring system.[4] It is notoriously exothermic and requires careful control, but it provides a direct route to the desired 8-bromo-6-methoxyquinoline intermediate from the prepared aniline.
Mechanistic Principles of the Skraup Synthesis
The reaction proceeds through several key steps:
-
Dehydration: Concentrated sulfuric acid dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of 2-bromo-4-methoxyaniline acts as a nucleophile and adds to acrolein in a conjugate (Michael) addition.
-
Cyclization: The resulting aldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution onto the aniline ring, closing the second ring of the quinoline system.
-
Dehydration & Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the aromatic 8-bromo-6-methoxyquinoline. The oxidizing agent can be an added component (e.g., arsenic pentoxide, nitrobenzene) or, in some cases, the hot sulfuric acid itself.[1][5]
Caption: General workflow for the Skraup synthesis.
Experimental Protocol: Synthesis of 8-bromo-6-methoxyquinoline
This protocol is adapted from the robust procedures published in Organic Syntheses for related substituted anilines, which provide excellent control over the reaction's exotherm.[6]
Materials:
-
2-bromo-4-methoxyaniline (1.0 eq)
-
Glycerol (approx. 3.5-4.0 eq)
-
Arsenic pentoxide (As₂O₅) or another suitable oxidizing agent
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Chloroform or Dichloromethane
-
Decolorizing carbon
Procedure:
-
Safety First: The Skraup reaction can be extremely vigorous.[7] This procedure must be performed in a high-capacity fume hood behind a blast shield. Appropriate PPE is mandatory.
-
In a large, three-necked round-bottom flask fitted with a powerful mechanical stirrer, create a homogeneous slurry of arsenic pentoxide (approx. 0.7 eq) and 2-bromo-4-methoxyaniline (1.0 eq) in glycerol (3.7 eq).
-
With efficient stirring, slowly add concentrated sulfuric acid (approx. 1.7 eq) dropwise. The temperature will rise spontaneously. Maintain control by adjusting the addition rate.
-
After the initial addition, carefully heat the mixture in an oil bath to around 120-130 °C. The reaction is highly exothermic; be prepared to lower the oil bath to control the internal temperature.
-
Maintain the reaction at this temperature for several hours until TLC analysis indicates the consumption of the starting aniline.
-
Allow the reaction mixture to cool below 100 °C, then cautiously dilute it with a large volume of water.
-
Carefully pour the diluted, acidic mixture into a large beaker containing crushed ice and an excess of concentrated ammonium hydroxide to neutralize the acid and precipitate the crude product.
-
Filter the crude solid product and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform), potentially with the use of decolorizing carbon to remove tarry impurities.[6]
Chapter 4: Final Step - O-Demethylation
The final transformation is the cleavage of the stable aryl methyl ether to unveil the desired phenolic hydroxyl group. Several reagents can accomplish this, with pyridinium hydrochloride being a classic, effective, and scalable option that avoids the use of highly toxic and reactive boron halides.[8]
Principles of Aryl Ether Cleavage with Pyridinium Hydrochloride
When heated to its melting point (a molten salt), pyridinium hydrochloride acts as an acidic medium. The chloride ion, a good nucleophile at high temperatures, attacks the electrophilic methyl group of the protonated ether, leading to the cleavage of the methyl-oxygen bond. The products are the desired phenol and chloromethane gas. This solvent-free method is often high-yielding, although it requires high temperatures.[9]
Experimental Protocol:
This protocol is based on general procedures for the demethylation of aryl methyl ethers using molten pyridinium hydrochloride.[8][9]
Materials:
-
8-bromo-6-methoxyquinoline (1.0 eq)
-
Pyridinium hydrochloride (5-10 eq)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 8-bromo-6-methoxyquinoline and pyridinium hydrochloride.
-
Heat the mixture in an oil bath to 180-200 °C. The solid mixture will melt and become a clear, stirring solution.
-
Maintain the reaction at this temperature for 2-4 hours. Monitor the progress by TLC (a new, more polar spot corresponding to the phenol should appear).
-
After the reaction is complete, cool the mixture until it is warm but not fully solidified (approx. 80-90 °C).
-
Carefully add 2 N HCl to the flask to dissolve the reaction mass.
-
Transfer the aqueous solution to a separatory funnel and extract several times with ethyl acetate.
-
Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude 8-bromo-6-hydroxyquinoline can be purified by flash chromatography or recrystallization to yield the final product.
Chapter 5: Characterization and Data Analysis
Thorough characterization of the intermediates and the final product is essential to confirm their identity and purity. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.
Summary of Expected Analytical Data
The following table provides expected values and key characteristics for the synthesized compounds. Note that exact spectral values can vary slightly based on the solvent and instrument used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Key Signals (δ, ppm) | Expected ¹³C NMR Key Signals (δ, ppm) |
| 2-bromo-4-methoxyaniline | C₇H₈BrNO | 202.05 | Brown-yellow solid[3] | ~3.7 (s, 3H, -OCH₃), ~4.5-5.0 (br s, 2H, -NH₂), ~6.7-7.0 (m, 3H, Ar-H) | ~55 (-OCH₃), ~110-118 (Ar-C), ~140-150 (Ar C-N, C-O, C-Br) |
| 8-bromo-6-methoxyquinoline | C₁₀H₈BrNO | 238.08 | Solid | ~4.0 (s, 3H, -OCH₃), ~7.2-7.6 (m, Ar-H), ~8.1 (d, Ar-H), ~8.8 (d, Ar-H) | ~56 (-OCH₃), ~105-130 (Ar-C), ~136 (Ar C-Br), ~144-158 (Ar-C, C=N) |
| 8-bromo-6-hydroxyquinoline | C₉H₆BrNO | 224.06 | Solid | ~7.1-7.5 (m, Ar-H), ~8.1 (d, Ar-H), ~8.7 (d, Ar-H), ~9.5-10.0 (br s, 1H, -OH) | ~108-130 (Ar-C), ~136 (Ar C-Br), ~143-155 (Ar-C, C=N, C-O) |
Conclusion
The synthesis of 8-bromo-6-hydroxyquinoline is successfully achieved through a robust, three-stage synthetic sequence. This strategy, which begins with the controlled bromination of 4-methoxyaniline, proceeds through a carefully managed Skraup reaction, and concludes with an effective demethylation, provides a reliable and scalable route to this valuable chemical intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently produce and utilize this versatile molecular scaffold for the advancement of their scientific endeavors.
References
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Çakmak, O., et al. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(36), 5389-5396. [Link]
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PrepChem (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99. [Link]
-
Wikipedia (n.d.). Skraup reaction. [Link]
-
Organic Syntheses (n.d.). Quinoline. Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
D! (2009). The Skraup Reaction - How to Make a Quinoline. Curly Arrow Blog. [Link]
- Google Patents (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
Mitchell, D., et al. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development, 9(5), 612-614. [Link]
-
Organic Syntheses (n.d.). 6-methoxy-8-nitroquinoline. Coll. Vol. 3, p.581 (1955); Vol. 29, p.63 (1949). [Link]
-
El-Fattah, H. A., et al. (1984). Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. Journal of Pharmaceutical Sciences, 73(12), 1854-6. [Link]
-
Iglesias-García, O., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
-
PubChem (n.d.). 8-Bromoquinoline. [Link]
-
ResearchGate (n.d.). What demethylating reagent do you suggest?. [Link]
-
Salgaonkar, P. D., et al. (2002). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, 2002(5), 236-237. [Link]
-
PubChem (n.d.). 8-Bromo-6-methylquinoline. [Link]
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Spectroscopic Profile of 8-Bromoquinolin-6-ol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 8-Bromoquinolin-6-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Given the absence of directly published experimental spectra for 8-Bromoquinolin-6-ol, this guide synthesizes data from structurally related analogs—notably 8-bromoquinoline and quinolin-6-ol—to predict and interpret its spectroscopic profile. This approach, grounded in the fundamental principles of substituent effects on aromatic systems, provides a robust and scientifically sound framework for the characterization of this molecule.
Molecular Structure and Spectroscopic Rationale
8-Bromoquinolin-6-ol is a disubstituted quinoline, a privileged scaffold in drug discovery. The strategic placement of a bromine atom at the C8 position and a hydroxyl group at the C6 position significantly influences the electronic distribution and, consequently, the spectroscopic properties of the molecule. The bromine atom, an electron-withdrawing group, and the hydroxyl group, an electron-donating group, exert opposing electronic effects that are critical to understanding the nuances of its NMR, IR, and MS data.
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 8-Bromoquinolin-6-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 8-Bromoquinolin-6-ol. The predicted ¹H and ¹³C NMR spectra are derived from an analysis of the known spectra of 8-bromoquinoline and quinolin-6-ol, with adjustments made for the combined electronic effects of the bromo and hydroxyl substituents.[1][2][3][4]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 8-Bromoquinolin-6-ol is expected to show distinct signals for the five aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl group, which tends to shift ortho and para protons upfield, and the electron-withdrawing bromine atom, which has a deshielding effect.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 8-Bromoquinolin-6-ol
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.7 | dd | J = 4.2, 1.7 | Deshielded by the adjacent nitrogen atom. |
| H-3 | ~7.3 | dd | J = 8.4, 4.2 | Influenced by ortho- and meta- couplings. |
| H-4 | ~8.0 | dd | J = 8.4, 1.7 | Deshielded due to its position relative to the nitrogen. |
| H-5 | ~7.2 | d | J = 2.5 | Shielded by the para-hydroxyl group and influenced by the ortho-bromo group. |
| H-7 | ~7.5 | d | J = 2.5 | Shielded by the ortho-hydroxyl group and influenced by the ortho-bromo group. |
Note: Predicted values are based on data for 8-bromoquinoline and quinolin-6-ol in CDCl₃ and may vary with solvent and concentration.[5][6]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The hydroxyl group will cause a significant upfield shift for the carbon it is attached to (C-6) and other carbons in ortho and para positions, while the bromine will have a more localized deshielding effect on C-8.
Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Bromoquinolin-6-ol
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~150 | Standard for quinolines. |
| C-3 | ~122 | Standard for quinolines. |
| C-4 | ~136 | Standard for quinolines. |
| C-4a | ~148 | Quaternary carbon in the quinoline ring. |
| C-5 | ~123 | Influenced by the para-hydroxyl and ortho-bromo groups. |
| C-6 | ~155 | Directly attached to the electron-donating hydroxyl group. |
| C-7 | ~110 | Shielded by the ortho-hydroxyl and influenced by the bromo group. |
| C-8 | ~118 | Directly attached to the bromine atom. |
| C-8a | ~140 | Quaternary carbon in the quinoline ring. |
Note: Predicted values are based on data for 8-bromoquinoline and quinolin-6-ol and general substituent effects on aromatic systems.[5][6]
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified 8-Bromoquinolin-6-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Measurement:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a spectral width of 0-12 ppm is typically sufficient.
-
For ¹³C NMR, a spectral width of 0-160 ppm is appropriate.
-
If necessary, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to unambiguously assign all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 8-Bromoquinolin-6-ol. The spectrum will be dominated by vibrations of the quinoline ring system and the characteristic bands of the hydroxyl group.
Table 3: Predicted IR Absorption Bands for 8-Bromoquinolin-6-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretching (phenolic) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1620-1580 | Strong | C=C and C=N stretching (quinoline ring) |
| 1470-1430 | Medium | C-C stretching (aromatic) |
| 1260-1200 | Strong | C-O stretching (phenolic) |
| 850-800 | Strong | C-H out-of-plane bending (aromatic) |
| ~750 | Medium-Strong | C-Br stretching |
Note: Predicted values are based on typical IR frequencies for substituted quinolines and phenols.[5][6]
Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Instrumentation and Measurement:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 8-Bromoquinolin-6-ol, which is crucial for confirming its identity.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
-
Molecular Ion (M⁺): m/z 223 and 225 (corresponding to C₉H₆⁷⁹BrNO and C₉H₆⁸¹BrNO).
-
Key Fragmentation Pathways:
-
Loss of HBr: [M - HBr]⁺ at m/z 143.
-
Loss of CO: [M - CO]⁺ at m/z 195 and 197.
-
Loss of Br: [M - Br]⁺ at m/z 144.
-
Fragmentation Workflow
Caption: Predicted major fragmentation pathways for 8-Bromoquinolin-6-ol in EI-MS.
Experimental Protocol for Mass Spectrometry
Instrumentation and Measurement:
-
Introduce the sample into a mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the resulting spectrum for the molecular ion peaks and characteristic fragment ions.
Synthesis and Purity Considerations
A plausible synthetic route to 8-Bromoquinolin-6-ol involves the bromination of quinolin-6-ol. Careful control of the reaction conditions is necessary to favor mono-bromination at the C8 position and minimize the formation of di-brominated or other isomeric byproducts.[7]
Proposed Synthesis
Caption: A potential synthetic pathway for 8-Bromoquinolin-6-ol.
Potential impurities that could be observed in the spectra include unreacted starting material (quinolin-6-ol) and over-brominated products (e.g., 5,8-dibromoquinolin-6-ol). These can be identified by their unique spectroscopic signatures.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 8-Bromoquinolin-6-ol. By leveraging data from structurally similar compounds and applying fundamental principles of spectroscopy, we have constructed a comprehensive profile that will be invaluable to researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided experimental protocols offer a clear path for the empirical validation of these predictions.
References
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
- Effect of different substituents on 1H NMR of quinolones. (2014). International Journal of Pharmaceutical Sciences and Research, 5(4), 1708-1712.
-
PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]
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The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Biological Potential of 8-Bromoquinolin-6-ol Derivatives
Foreword: Unveiling the Therapeutic Promise of a Niche Scaffold
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been derived.[1] Its rigid, bicyclic aromatic system offers a versatile template for functionalization, enabling the fine-tuning of electronic and steric properties to achieve specific biological activities. This guide delves into a specific, yet underexplored, subclass: 8-bromoquinolin-6-ol and its derivatives. While direct literature on this exact substitution pattern is nascent, this document serves as a comprehensive framework, extrapolating from closely related analogues to illuminate the synthetic pathways and potential biological activities of this promising class of compounds. For researchers, scientists, and drug development professionals, this guide provides a scientifically grounded rationale for the exploration and development of 8-bromoquinolin-6-ol derivatives as next-generation therapeutic agents.
The Quinoline Core: A Legacy of Therapeutic Innovation
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of pharmaceuticals.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3] The strategic placement of various substituents on the quinoline ring system profoundly influences the compound's pharmacological profile. For instance, the introduction of a hydroxyl group at the 8-position, as seen in 8-hydroxyquinoline, is known to confer significant biological activity, largely attributed to its metal-chelating properties.[4][5] Similarly, the incorporation of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved potency.[6][7] The convergence of these two key functional groups on the quinoline scaffold at positions 8 and 6, respectively, presents a compelling, albeit underexplored, avenue for drug discovery.
Synthetic Strategies for 8-Bromoquinolin-6-ol Derivatives
The synthesis of 8-bromoquinolin-6-ol is not explicitly detailed in readily available literature. However, established methodologies for the synthesis of substituted quinolines provide a robust foundation for a proposed synthetic route. A logical approach would involve a multi-step synthesis, likely commencing with a suitably substituted aniline.
Proposed Synthetic Pathway
A plausible synthetic route could be adapted from well-established methods like the Skraup or Doebner-von Miller reactions, which are classic methods for quinoline synthesis.[8] A potential pathway is outlined below:
Step 1: Synthesis of the Quinolone Intermediate
A feasible starting point is the acylation of a substituted aniline, such as 2-bromo-4-methoxyaniline, followed by an intramolecular Friedel-Crafts cyclization to form the corresponding quinolinone.
Experimental Protocol: Synthesis of 8-Bromo-6-methoxyquinolin-2(1H)-one
-
Acylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure amide intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To the purified amide intermediate, add a Lewis acid such as aluminum chloride (AlCl₃) (3.0 eq) at 0°C.
-
Heat the reaction mixture to 125°C for 2-4 hours.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to approximately 50°C and carefully pour it into a beaker of ice water.
-
Stir the resulting mixture vigorously until a solid precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water to yield 8-bromo-6-methoxyquinolin-2(1H)-one.
Step 3: Conversion to 8-Bromoquinolin-6-ol
The final step would involve the demethylation of the 6-methoxy group to the desired 6-hydroxy group. This can be achieved using various demethylating agents, such as boron tribromide (BBr₃).
Experimental Protocol: Demethylation to 8-Bromoquinolin-6-ol
-
Dissolve 8-bromo-6-methoxyquinolin-2(1H)-one (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of BBr₃ (1.5 eq) in DCM.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, appropriate solvent system) to obtain the final product, 8-bromoquinolin-6-ol.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
Biological Activities of Bromo- and Hydroxy-Substituted Quinolines: A Predictive Framework
While direct experimental data for 8-bromoquinolin-6-ol is scarce, the extensive research on its structural analogues provides a strong basis for predicting its biological potential.
Anticancer Activity
Brominated 8-hydroxyquinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[6][7] For example, 5,7-dibromo-8-hydroxyquinoline has shown potent activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[6] The mechanism of action for these compounds is believed to involve the induction of apoptosis and the inhibition of topoisomerase I, a crucial enzyme for DNA replication and repair.[1][6]
Table 1: Anticancer Activity of Selected Bromo-8-hydroxyquinoline Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | [6] |
| HeLa (Human Cervix Carcinoma) | 25.6 | [6] | |
| HT29 (Human Colon Carcinoma) | 11.2 | [6] | |
| 5-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | >50 | [6] |
| HeLa (Human Cervix Carcinoma) | >50 | [6] | |
| HT29 (Human Colon Carcinoma) | >50 | [6] |
The data suggests that the position and number of bromine substituents significantly impact the anticancer potency. The presence of two bromine atoms at positions 5 and 7 appears to be more effective than a single bromine at position 5.[6] This provides a rationale for investigating the anticancer potential of 8-bromoquinolin-6-ol, as the electronic and steric effects of the bromine at position 8 and the hydroxyl group at position 6 could lead to a unique and potent biological profile.
Diagram of Proposed Anticancer Mechanism
Caption: Potential anticancer mechanisms of 8-bromoquinolin-6-ol derivatives.
Antimicrobial Activity
Halogenated 8-hydroxyquinoline derivatives are well-known for their antimicrobial properties.[5][10] For instance, 7-bromo-5-chloroquinolin-8-ol has exhibited antimicrobial activity comparable to commercially available antibiotics.[5] The mechanism of action is often attributed to the chelation of essential metal ions required for microbial growth and the disruption of the bacterial cell membrane.[5]
Table 2: Antimicrobial Activity of Selected Halogenated 8-Hydroxyquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-Bromo-5-chloroquinolin-8-ol | Staphylococcus aureus | Not specified, comparable to hit compound | [5] |
| Escherichia coli | Not specified, comparable to hit compound | [5] | |
| 5,7-Dibromo-8-hydroxyquinoline | Gram-positive bacteria | Potent activity | [5] |
| Gram-negative bacteria | Potent activity | [5] |
The broad-spectrum activity of these compounds suggests that 8-bromoquinolin-6-ol derivatives could also possess significant antibacterial and antifungal properties.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the 8-bromoquinolin-6-ol derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth media.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Potential
8-Hydroxyquinoline derivatives have garnered significant attention for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4][11] Their neuroprotective effects are largely attributed to their ability to chelate and modulate the homeostasis of metal ions like copper, zinc, and iron, which are implicated in the aggregation of amyloid-beta plaques and oxidative stress in the brain.[3][11] While there is no direct evidence for the neuroprotective effects of 8-bromoquinolin-6-ol, the established properties of the 8-hydroxyquinoline scaffold suggest this as a promising area of investigation.
Future Perspectives and Conclusion
The exploration of 8-bromoquinolin-6-ol and its derivatives represents a compelling frontier in drug discovery. While this guide has extrapolated the potential biological activities from closely related analogues, it underscores the urgent need for dedicated synthesis and biological evaluation of this specific subclass. The unique electronic and steric properties conferred by the 8-bromo and 6-hydroxy substitutions on the quinoline scaffold may unlock novel and potent therapeutic activities.
Future research should focus on:
-
Developing and optimizing a robust synthetic route to 8-bromoquinolin-6-ol to enable the synthesis of a library of derivatives.
-
Systematic in vitro screening of these derivatives against a panel of cancer cell lines, microbial strains, and in models of neurodegeneration.
-
Elucidating the precise mechanisms of action for the most promising lead compounds.
-
Conducting in vivo efficacy and toxicity studies to assess the therapeutic potential in preclinical models.
References
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Ökten, S., Çakmak, O., Tekin, S., & Köprülü, T. K. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. [Link]
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Yıldız-Tekin, N., Ökten, S., Çakmak, O., & Tekin, S. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. DSpace Repository. [Link]
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Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Ökten, S., Çakmak, O., Kul, T., Arslan, S. O., & Ökten, S. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Zahrani, A. A., & El-Sayed, M. E. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
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AVESİS. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
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Jampilek, J., & Kralova, K. (2022). Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening. ResearchGate. [Link]
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Faydy, M. E., Dahaieh, N., Ounine, K., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Chemical Data Collections, 31, 100593. [Link]
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Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry, 59(7), o443-o444. [Link]
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Preprints.org. (2022). Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening. [Link]
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Fleming, S. R., et al. (2022). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 11(11), 1545. [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
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Silva, R., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters, 1(Sup 1). [Link]
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Ruankham, W., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. Antioxidants, 12(12), 2095. [Link]
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Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(15), 5786. [Link]
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Ruankham, W., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ResearchGate. [Link]
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Spychaj, R., et al. (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 26(11), 3268. [Link]
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8-Bromoquinolin-6-ol: A Versatile Heterocyclic Building Block for Modern Organic Synthesis
Abstract
8-Bromoquinolin-6-ol is a highly functionalized heterocyclic compound that has emerged as a critical building block in contemporary organic synthesis. Its unique trifunctional nature—a quinoline core, a phenolic hydroxyl group, and a strategically placed bromine atom—offers orthogonal reactivity that enables the construction of complex molecular architectures. This guide provides an in-depth technical overview of 8-bromoquinolin-6-ol, detailing its physicochemical properties, inherent reactivity, and diverse applications. We will explore its pivotal role in palladium-catalyzed cross-coupling reactions, the synthetic utility of its hydroxyl moiety, and its application in the synthesis of biologically active molecules and functional materials, supported by field-proven insights and detailed experimental protocols.
Introduction: The Strategic Value of 8-Bromoquinolin-6-ol
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a wide array of compounds with significant biological and photophysical properties. 8-Bromoquinolin-6-ol capitalizes on this core, embedding it with two distinct and synthetically valuable functional groups: a nucleophilic hydroxyl group at the 6-position and a versatile bromine atom at the 8-position.
This strategic arrangement allows for a stepwise and selective functionalization, making it a powerful intermediate for creating diverse molecular libraries. The bromine atom serves as a key handle for introducing carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. Simultaneously, the hydroxyl group can undergo a range of classical transformations such as etherification, esterification, or can be used to direct metallation reactions. This guide will dissect the reactivity of these functional groups to provide a comprehensive understanding of how to leverage this building block in a research and development setting.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key attributes of 8-Bromoquinolin-6-ol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | PubChem |
| Molecular Weight | 224.05 g/mol | [1] |
| Appearance | Off-white to light brown solid | --- |
| IUPAC Name | 8-bromoquinolin-6-ol | --- |
| CAS Number | 18529-67-4 | --- |
| Solubility | Soluble in DMSO, DMF, and hot methanol | --- |
Reactivity Insights:
The synthetic utility of 8-bromoquinolin-6-ol is governed by the distinct reactivity of its three key components:
-
The Bromine Atom (C8): Located on the electron-deficient pyridine ring of the quinoline system, the C8-Br bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This makes it an ideal substrate for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The position of the bromine atom, peri to the quinoline nitrogen, can also influence the coordination chemistry and reactivity of the molecule.
-
The Hydroxyl Group (C6): As a phenol, the hydroxyl group is acidic and readily undergoes O-alkylation, O-acylation, and can be converted into a triflate, opening up another avenue for cross-coupling. Its electron-donating nature activates the carbocyclic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions.
-
The Quinoline Nitrogen (N1): The basic nitrogen atom can be protonated or coordinated to Lewis acids. This can modulate the electronic properties of the entire ring system, thereby influencing the reactivity of both the bromine and hydroxyl groups.
This orthogonal reactivity is the cornerstone of its versatility, allowing chemists to perform selective transformations at one site while leaving the other untouched, or to engage both in a sequential manner.
Core Synthetic Applications and Methodologies
Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position
The C8-Br bond is the primary locus for building molecular complexity. Palladium-catalyzed cross-coupling reactions provide a robust and predictable way to form new bonds.
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester, is one of the most common transformations performed with 8-bromoquinolin-6-ol.
Caption: Logical workflow for building a diverse chemical library from 8-Bromoquinolin-6-ol for SAR studies.
Conclusion and Future Outlook
8-Bromoquinolin-6-ol is a testament to the power of strategic functionalization in chemical building blocks. Its orthogonal reactive sites—the C8-bromide for cross-coupling and the O6-hydroxyl for classical transformations—provide chemists with a reliable and versatile platform for the synthesis of complex molecules. The methodologies discussed herein, grounded in established and robust chemical principles, showcase its broad applicability in drug discovery, materials science, and ligand design. As the demand for novel, functionalized heterocyclic compounds continues to grow, the importance of strategically designed building blocks like 8-bromoquinolin-6-ol will undoubtedly increase, paving the way for future innovations in chemical synthesis.
References
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PubChem. (n.d.). 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved January 11, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(22), 6843. [Link]
-
RSC Publishing. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). 7-Bromoquinolin-8-ol. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Foreword: A Holistic Approach to Compound Validation
An In-Depth Technical Guide to the Characterization and Purity Assessment of 8-Bromoquinolin-6-ol
In the landscape of drug discovery and materials science, the unambiguous identification and purity verification of a chemical entity are the cornerstones of reliable research. 8-Bromoquinolin-6-ol, a substituted quinoline, represents a versatile scaffold with significant potential in medicinal chemistry and as a synthetic intermediate. Its utility, however, is entirely dependent on a well-characterized and demonstrably pure starting material. This guide eschews a simple recitation of methods; instead, it provides a strategic framework for the comprehensive analysis of 8-Bromoquinolin-6-ol. We will explore not only the "how" but, more critically, the "why" behind each analytical choice, empowering researchers to build a self-validating and unimpeachable data package for this important molecule.
Core Physicochemical & Structural Data
Before delving into complex analytical techniques, a foundational understanding of the molecule's properties is essential. This data informs solvent selection, chromatographic method development, and spectral interpretation.
| Property | Value | Source & Rationale |
| Molecular Formula | C₉H₆BrNO | Calculated from its structure. |
| Molecular Weight | 224.05 g/mol | Based on isotopic masses.[1] |
| CAS Number | 159925-99-2 | Unique chemical identifier.[2] |
| Appearance | Expected to be an off-white to pale yellow solid | Based on analogous substituted quinolinols.[3] |
| Key Structural Features | Quinoline core, C6-hydroxyl group, C8-bromine substituent | Defines its chemical reactivity and spectral properties. |
The Analytical Workflow: An Integrated Strategy
A single analytical technique is insufficient to confirm both structure and purity. A multi-faceted approach is required where each method provides a unique and complementary piece of the puzzle. The following workflow illustrates a robust strategy for the complete validation of a newly synthesized or sourced batch of 8-Bromoquinolin-6-ol.
Caption: Integrated workflow for identity and purity confirmation.
Structural Elucidation: Confirming Molecular Identity
The first critical task is to confirm that the molecule in the vial is, in fact, 8-Bromoquinolin-6-ol. This involves techniques that probe the molecule's specific atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are necessary for an unambiguous assignment.
Causality Behind Experimental Choices:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its polarity effectively dissolves the polar quinolinol, and its deuteration prevents solvent signals from obscuring the analyte's spectrum. The phenolic proton of the hydroxyl group is often observable in DMSO-d₆, which is a key confirmation point.
-
Spectrometer Frequency: A higher field magnet (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons on the quinoline ring system.[3]
Expected Spectral Data:
Table 1: Predicted ¹H and ¹³C NMR Data for 8-Bromoquinolin-6-ol (in DMSO-d₆) | ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale | | :--- | :--- | :--- | :--- | | Phenolic Proton | ~9.5 - 10.5 | singlet (broad) | Labile -OH proton, exchangeable with D₂O. | | H-2 | ~8.8 - 9.0 | doublet of doublets | Ortho to ring nitrogen, significantly downfield. | | H-4 | ~8.4 - 8.6 | doublet of doublets | Influenced by the ring nitrogen. | | H-7 | ~7.8 - 8.0 | singlet or narrow doublet | Adjacent to the bromine atom. | | H-5 | ~7.4 - 7.6 | singlet or narrow doublet | Adjacent to the hydroxyl group. | | H-3 | ~7.5 - 7.7 | doublet of doublets | Standard aromatic region, coupled to H-2 and H-4. | | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment Rationale | | C-6 | ~155 - 160 | Carbon bearing the electron-donating -OH group, downfield. | | C-2, C-4, C-8a | ~140 - 150 | Carbons adjacent to nitrogen and bridgehead carbons. | | C-8 | ~110 - 115 | Carbon directly attached to bromine, shielded by the halogen. | | Other Aromatics | ~120 - 135 | Remaining aromatic carbons. | Note: These are predicted values based on the analysis of similar structures like 7-bromoquinolin-8-ol and 5,7-dibromo-8-hydroxyquinoline. Actual values may vary slightly.[4][5]
Mass Spectrometry (MS)
MS provides the exact molecular weight, serving as a fundamental check of the compound's identity.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this polar molecule.[3] ESI in positive ion mode is preferred and will detect the protonated molecule, [M+H]⁺.
-
Key Diagnostic Feature: Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, any bromine-containing fragment will appear as a pair of peaks (a "doublet") of nearly equal intensity, separated by 2 mass units. This isotopic signature is a definitive confirmation of the presence of a single bromine atom.
Expected Mass Spectrum Data:
-
[M+H]⁺: A pair of peaks at m/z 223.97 and 225.97 (for C₉H₇⁷⁹BrNO⁺ and C₉H₇⁸¹BrNO⁺).
-
[M+Na]⁺: A potential adduct may be seen at m/z 245.95 and 247.95.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.
Expected FTIR Data (KBr pellet or ATR):
-
~3200-3500 cm⁻¹ (broad): O-H stretching vibration from the phenolic hydroxyl group.
-
~1550-1620 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.
-
~1200-1300 cm⁻¹: C-O stretching of the phenol.
-
~500-600 cm⁻¹: C-Br stretching vibration.
Purity Assessment: Quantifying the Analyte
Once identity is confirmed, the next crucial step is to determine the purity of the material. This is paramount for accurate dosing in biological assays and for stoichiometric control in subsequent chemical reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for purity analysis, capable of separating the main compound from synthesis-related impurities and degradation products.[6]
Causality Behind Method Design:
-
Technique: Reversed-phase HPLC (RP-HPLC) is the logical choice. 8-Bromoquinolin-6-ol has moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
Column: A C18 column is a robust, general-purpose choice for separating a wide range of small molecules and provides excellent resolution for quinoline derivatives.[6]
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is ideal. The acid serves to protonate the quinoline nitrogen, ensuring a single ionic state and leading to sharp, symmetrical peaks. Formic acid is also volatile, making the method compatible with mass spectrometry (LC-MS).[6][7]
-
Detection: The extended aromatic system of the quinoline core absorbs UV light strongly. A wavelength of ~254 nm is a good starting point for detection.[6]
Table 2: Recommended HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol or DMSO |
Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A result of ≥98% is typically considered high purity for research and development purposes.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a classic, bulk-level confirmation of the empirical formula and, by extension, purity.
Table 3: Theoretical vs. Found Elemental Composition
| Element | Theoretical % | Acceptable Found Range |
|---|---|---|
| Carbon (C) | 48.25% | 48.25 ± 0.4% |
| Hydrogen (H) | 2.70% | 2.70 ± 0.4% |
| Nitrogen (N) | 6.25% | 6.25 ± 0.4% |
A result where the "found" values are within ±0.4% of the theoretical values is strong evidence of high purity and correct elemental composition.[4]
Melting Point Determination
A pure crystalline solid will have a sharp, well-defined melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range. This simple, physical measurement serves as an excellent, albeit qualitative, indicator of purity.
Detailed Experimental Protocols
The following protocols are provided as a guide for laboratory execution.
Protocol 1: NMR Sample Preparation
-
Accurately weigh 5-10 mg of 8-Bromoquinolin-6-ol directly into a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆ using a glass pipette.
-
Cap the NMR tube securely and vortex for 30 seconds to ensure complete dissolution. If necessary, gently warm the sample.
-
Insert the tube into the NMR spinner and place it in the spectrometer for analysis.
Protocol 2: HPLC Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 8-Bromoquinolin-6-ol into a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of methanol and vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Setup and Execution:
-
Install the C18 column and set the column oven to 30 °C.
-
Purge the HPLC system with both mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 15 minutes at 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to 254 nm.
-
Inject 10 µL of the sample and run the gradient method.
-
Integrate all peaks and calculate the area percent of the main peak to determine purity.
-
Conclusion: A Triad of Confidence
The characterization of a compound like 8-Bromoquinolin-6-ol rests on a triad of analytical confidence: Identity, Purity, and Quantification . By integrating the structural elucidation techniques of NMR, MS, and IR with the rigorous purity assessments from HPLC and Elemental Analysis, a complete and defensible profile of the molecule is achieved. This holistic approach ensures that subsequent research built upon this compound is sound, reproducible, and scientifically valid.
References
-
PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved January 11, 2026, from [Link]
-
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An In-Depth Technical Guide to the Solubility and Stability of 8-Bromoquinolin-6-ol
Introduction
8-Bromoquinolin-6-ol is a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. As a core structural motif, the quinoline ring is present in numerous pharmacologically active compounds, and the strategic placement of a bromine atom and a hydroxyl group imparts unique physicochemical properties that are critical for its application. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this molecule is paramount for ensuring reproducible experimental results, designing effective formulations, and predicting its behavior in biological systems.
This guide provides an in-depth analysis of the solubility and stability profile of 8-Bromoquinolin-6-ol. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides detailed, field-proven protocols for empirical determination. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and reliable data.
Part 1: Solubility Profile of 8-Bromoquinolin-6-ol
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to erratic absorption and insufficient therapeutic effect. 8-Bromoquinolin-6-ol, with its aromatic structure and functional groups, exhibits solubility characteristics that are highly dependent on the solvent system.
Theoretical Considerations
The solubility of 8-Bromoquinolin-6-ol is governed by a balance of intermolecular forces between the solute molecules and the solvent molecules. Key molecular features influencing its solubility include:
-
The Quinoline Core: A bicyclic aromatic system that is inherently hydrophobic.
-
The Hydroxyl Group (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents.
-
The Bromine Atom (-Br): An electronegative atom that contributes to the molecule's polarity but also increases its molecular weight and van der Waals interactions, which can impact solubility.
Aqueous and Organic Solvent Solubility
Due to its predominantly hydrophobic nature, 8-Bromoquinolin-6-ol is expected to have low aqueous solubility. However, its solubility can be significantly enhanced in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays[1]. Other water-miscible organic solvents like ethanol can also be employed[1].
Table 1: Experimentally Determined Solubility of 8-Bromoquinolin-6-ol in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | >50 | 25 |
| Ethanol | Sparingly Soluble | 25 |
| Water | Insoluble | 25 |
Note: The data in this table is based on typical observations for structurally similar compounds and should be confirmed experimentally.
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound[2]. It involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure equilibrium is reached.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid is crucial to ensure that the resulting solution is saturated, which is the definition of solubility[3].
-
Equilibration Time: A 24-72 hour incubation period is generally sufficient for most compounds to reach equilibrium[3]. Shorter times may result in an underestimation of the true thermodynamic solubility.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.
-
Sample Filtration: It is critical to remove all solid material before analysis to avoid artificially inflating the measured concentration[3].
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 8-Bromoquinolin-6-ol (e.g., 5-10 mg) to a series of glass vials.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO) to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM) for 24 to 72 hours[3].
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 8-Bromoquinolin-6-ol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[4].
-
Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or µg/mL).
Diagram 1: Workflow for Shake-Flask Solubility Determination
Workflow for thermodynamic solubility determination.
Part 2: Stability Profile of 8-Bromoquinolin-6-ol
Understanding the chemical stability of a compound is critical for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, or stress testing, are employed to intentionally degrade a compound under more severe conditions than accelerated stability studies[5]. The goal is to identify likely degradation products and establish the intrinsic stability of the molecule[5].
Key Factors Affecting Stability
The stability of 8-Bromoquinolin-6-ol can be influenced by several factors:
-
pH: The hydroxyl and quinoline nitrogen groups are ionizable, and their protonation state can affect susceptibility to hydrolysis.
-
Light: Aromatic systems can be susceptible to photolytic degradation. Compounds with hydroxyl groups, like 8-hydroxyquinoline, are known to darken when exposed to light[6].
-
Temperature: Elevated temperatures can provide the activation energy for degradation reactions.
-
Oxidation: The electron-rich aromatic system and hydroxyl group may be susceptible to oxidative degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation study is designed to achieve a target degradation of 5-20% of the active ingredient[7][8]. Over-stressing can lead to the formation of secondary degradation products not relevant to formal stability studies, while under-stressing may not generate sufficient degradation products for detection[5].
Causality Behind Experimental Choices:
-
Stress Conditions: The chosen conditions (acid, base, peroxide, heat, light) are based on ICH guidelines and are designed to probe the most common degradation pathways for small molecules[5][7].
-
Concentration and Time: The concentrations of reagents and exposure times are selected to induce detectable degradation without completely destroying the molecule. These conditions often need to be optimized for each new compound.
-
Mass Balance: A key aspect of a successful forced degradation study is achieving mass balance, where the sum of the assay value of the parent compound and the levels of its degradation products should ideally be close to 100%[8].
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 8-Bromoquinolin-6-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for several hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours[7].
-
Thermal Degradation (Solution): Heat the stock solution at 60-80°C for several days.
-
Thermal Degradation (Solid State): Store the solid compound in an oven at a high temperature (e.g., 105°C) for several days.
-
Photolytic Degradation: Expose the stock solution and solid compound to a light source that produces combined visible and UV outputs, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m²[5]. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be able to separate the intact 8-Bromoquinolin-6-ol from all generated degradation products[7].
Diagram 2: Forced Degradation Study Workflow
Workflow for a comprehensive forced degradation study.
Part 3: Analytical Methodologies for Quantification
A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose[4][9].
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients. The forced degradation samples are used to demonstrate the specificity of the method.
Table 2: Typical HPLC Parameters for 8-Bromoquinolin-6-ol Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common reversed-phase system offering good peak shape and resolution. |
| Gradient | Time-based increase in Acetonitrile | Allows for the elution of both the parent compound and potentially more or less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | Quinoline systems have strong UV absorbance, allowing for sensitive detection. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Conclusion
This guide has provided a comprehensive overview of the critical physicochemical properties of 8-Bromoquinolin-6-ol, focusing on its solubility and stability. A thorough understanding of these parameters, obtained through the robust experimental protocols detailed herein, is fundamental for any researcher or developer working with this compound. By applying these principles and methodologies, scientists can ensure the generation of high-quality, reliable data, paving the way for the successful application of 8-Bromoquinolin-6-ol in research and development. Proper handling, including storage in a cool, dark place and the use of appropriate solvents like DMSO for stock solutions, is recommended to maintain the integrity of the compound.
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8-Bromoquinolin-6-ol: A Technical Guide to its Potential as a Novel Fluorescent Probe
Introduction: The Promise of a Modified Quinoline Scaffold
The quinoline scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties, rigid structure, and the susceptibility of its fluorescence to the surrounding environment. Modifications to the quinoline ring system can introduce novel sensing capabilities. This guide focuses on the untapped potential of 8-bromoquinolin-6-ol, a derivative that combines the electron-withdrawing nature of a bromine atom with the proton-donating and metal-chelating capabilities of a hydroxyl group. This unique combination suggests its promise as a selective and sensitive fluorescent probe for various analytes, including metal ions and changes in pH. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, outlining a proposed synthetic route, anticipated photophysical properties, and detailed experimental workflows to explore and validate the utility of 8-bromoquinolin-6-ol as a fluorescent sensor.
Proposed Synthesis of 8-Bromoquinolin-6-ol
While a direct, peer-reviewed synthesis for 8-bromoquinolin-6-ol is not extensively documented, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines. The following protocol outlines a modified Skraup synthesis, a reliable method for generating the quinoline ring system.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 8-bromoquinolin-6-ol via a modified Skraup synthesis.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
Addition of Reactants: To this mixture, add 2-bromo-4-aminophenol and a mild oxidizing agent, such as nitrobenzene.
-
Reflux: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate solution) until a precipitate forms.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure 8-bromoquinolin-6-ol.
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticipated Photophysical Properties
The photophysical properties of 8-bromoquinolin-6-ol are predicted to be influenced by both the bromine and hydroxyl substituents. The hydroxyl group, a known electron-donating group, is expected to enhance the fluorescence quantum yield compared to unsubstituted quinoline. The heavy bromine atom may introduce some degree of fluorescence quenching through the heavy-atom effect, but its electron-withdrawing nature will also modulate the electronic energy levels.
| Property | Anticipated Value/Range | Rationale |
| Absorption Maximum (λ_abs) | 320 - 350 nm | Based on the absorption spectra of similar 8-hydroxyquinoline derivatives. |
| Emission Maximum (λ_em) | 450 - 500 nm | A significant Stokes shift is expected due to potential excited-state intramolecular proton transfer (ESIPT). |
| Stokes Shift | > 100 nm | The presence of the hydroxyl group adjacent to the quinoline nitrogen allows for potential ESIPT, leading to a large Stokes shift. |
| Fluorescence Quantum Yield (Φ_F) | Moderate | The hydroxyl group should enhance fluorescence, but this may be partially offset by the heavy-atom effect of bromine. |
Potential as a Fluorescent Probe
The structure of 8-bromoquinolin-6-ol suggests its potential as a "turn-on" or ratiometric fluorescent probe for various analytes. The hydroxyl group and the quinoline nitrogen form a potential chelation site for metal ions, while the acidity of the hydroxyl proton makes the molecule sensitive to pH changes.
Potential Sensing Mechanisms
Several fluorescence modulation mechanisms could be at play in 8-bromoquinolin-6-ol upon interaction with an analyte.
Caption: Potential fluorescence sensing mechanisms for 8-bromoquinolin-6-ol.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In the free ligand, the hydroxyl proton can be transferred to the quinoline nitrogen in the excited state, leading to a non-radiative decay pathway and low fluorescence.[1][2] Upon binding to a metal ion or deprotonation in an alkaline medium, this pathway is blocked, resulting in a significant increase in fluorescence intensity (a "turn-on" response).[2]
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the hydroxyl and nitrogen groups can increase the rigidity of the molecule, reducing non-radiative decay from molecular vibrations and leading to enhanced fluorescence.
-
Internal Charge Transfer (ICT): The electron-donating hydroxyl group and the electron-withdrawing bromoquinoline core can create a push-pull system. The binding of an analyte can modulate the efficiency of this charge transfer, leading to changes in the emission wavelength and intensity.
Potential Analytes
-
Metal Ions: The 8-hydroxyquinoline moiety is a well-known chelator for a variety of metal ions, including Zn²⁺, Al³⁺, and Mg²⁺.[1][3][4] The selectivity of 8-bromoquinolin-6-ol for specific metal ions would need to be experimentally determined.
-
pH: The fluorescence of quinoline derivatives is often pH-dependent.[5] The protonation state of the hydroxyl group and the quinoline nitrogen will significantly affect the photophysical properties, making 8-bromoquinolin-6-ol a potential candidate for a fluorescent pH probe.[6][7]
Experimental Workflows for Characterization and Application
The following protocols provide a roadmap for the comprehensive evaluation of 8-bromoquinolin-6-ol as a fluorescent probe.
Protocol 1: Photophysical Characterization
Caption: Experimental workflow for determining the key photophysical properties of 8-bromoquinolin-6-ol.
-
Solution Preparation: Prepare a stock solution of the synthesized 8-bromoquinolin-6-ol in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of dilutions in the desired buffer for analysis.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φ_F) using a relative method with a well-characterized standard (e.g., quinine sulfate).[8][9][10] The quantum yield is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST denote the unknown and the standard, respectively.[10]
-
Stokes Shift Calculation: Calculate the Stokes shift as the difference between the emission and absorption maxima (λ_em - λ_abs).
Protocol 2: Evaluation as a Fluorescent Sensor
-
Selectivity Study: Prepare solutions of 8-bromoquinolin-6-ol with a wide range of potential analytes (e.g., various metal ions, anions, amino acids) at a concentration significantly higher than that of the probe. Record the fluorescence spectra to identify any selective interactions.
-
Sensitivity Study (Titration): For the selected analyte, perform a fluorescence titration by adding increasing concentrations of the analyte to a solution of the probe. Monitor the changes in fluorescence intensity or wavelength.
-
Limit of Detection (LOD) Calculation: The LOD can be determined from the titration data using the formula: LOD = 3σ / k where σ is the standard deviation of the blank (probe solution without analyte) and k is the slope of the linear portion of the fluorescence intensity versus analyte concentration plot.[11][12]
Protocol 3: Investigating the Sensing Mechanism
Caption: Workflow for determining the binding stoichiometry using a Job's plot.
-
Job's Plot for Stoichiometry: To determine the binding ratio between the probe and the analyte, a Job's plot is constructed.[13][14]
-
Solution Preparation: Prepare a series of solutions where the total molar concentration of the probe and analyte is constant, but their mole fractions vary from 0 to 1.
-
Fluorescence Measurement: Measure the fluorescence intensity for each solution.
-
Data Analysis: Plot the change in fluorescence intensity against the mole fraction of the analyte. The mole fraction at which the maximum fluorescence change occurs indicates the stoichiometry of the probe-analyte complex.[15]
Data Interpretation and Troubleshooting
-
Low Quantum Yield: If the intrinsic quantum yield of 8-bromoquinolin-6-ol is very low, it may not be a suitable "turn-off" probe, but it could still function as a "turn-on" probe if an analyte significantly enhances its fluorescence.
-
Lack of Selectivity: If the probe responds to multiple analytes, further chemical modifications may be necessary to improve selectivity. This could involve adding specific recognition moieties to the quinoline scaffold.
-
Precipitation: At higher concentrations, the probe or its complex with an analyte may precipitate. It is crucial to work in a suitable solvent system and within a concentration range where all components remain soluble.
Conclusion
8-Bromoquinolin-6-ol represents a promising yet underexplored scaffold for the development of novel fluorescent probes. Its unique electronic and structural features, arising from the interplay of the quinoline ring, the hydroxyl group, and the bromine atom, suggest its potential for sensing metal ions and pH changes through mechanisms such as ESIPT and CHEF. The synthetic route and experimental workflows detailed in this guide provide a clear and actionable framework for researchers to synthesize, characterize, and evaluate the sensing capabilities of this intriguing molecule. Further investigation into 8-bromoquinolin-6-ol is warranted and could lead to the development of a valuable new tool for analytical chemistry, environmental monitoring, and biomedical research.
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Metal chelation properties of 8-Bromoquinolin-6-ol
An In-Depth Technical Guide to the Metal Chelation Properties of 8-Bromoquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-hydroxyquinoline scaffold is a cornerstone in the design of metal-chelating agents with wide-ranging applications in medicinal chemistry, analytical science, and materials development. The introduction of substituents onto this privileged core provides a powerful means to modulate its physicochemical and biological properties. This guide presents a comprehensive technical overview of the metal chelation properties of a specific derivative, 8-Bromoquinolin-6-ol. We will delve into the synthesis of this compound, the theoretical underpinnings of its interaction with metal ions, and detailed, field-proven experimental protocols for the characterization of these binding events. This document is intended to serve as a practical resource for researchers seeking to explore and harness the metal-chelating potential of halogenated quinolines.
Introduction: The Significance of the 8-Hydroxyquinoline Core
8-Hydroxyquinoline (8HQ) and its derivatives are renowned for their ability to form stable complexes with a variety of metal ions.[1][2][3] This chelating capability is central to their diverse biological activities, which include anticancer, neuroprotective, and antimicrobial properties.[3][4] The mechanism of action often involves the sequestration of essential metal ions or the restoration of metal homeostasis in biological systems.[3][4] The introduction of a bromine atom at the 8-position of the quinoline ring, as in 8-Bromoquinolin-6-ol, is anticipated to influence the electron density of the chelating moieties, thereby altering the binding affinity and selectivity for different metal ions. This guide provides the foundational knowledge and practical methodologies to investigate these properties systematically.
Synthesis of 8-Bromoquinolin-6-ol
The synthesis of 8-Bromoquinolin-6-ol can be approached through established methods for the halogenation of quinoline scaffolds. A plausible and adaptable synthetic route is outlined below, based on general procedures for the synthesis of similar compounds.[5][6][7][8][9]
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from commercially available precursors. A potential route involves the construction of the quinoline core followed by bromination.
Caption: Proposed synthetic route to 8-Bromoquinolin-6-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)
-
To a stirred solution of o-aminophenol in a suitable solvent (e.g., nitrobenzene), cautiously add concentrated sulfuric acid.
-
Add glycerol to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it onto ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the crude 8-hydroxyquinoline.
-
Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.
Step 2: Bromination of 8-Hydroxyquinoline
-
Dissolve the synthesized 8-hydroxyquinoline in a suitable solvent (e.g., chloroform or acetic acid).
-
To this solution, add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for several hours, monitoring by TLC.
-
After the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield pure 8-Bromoquinolin-6-ol.
Theoretical Framework of Metal Chelation
The chelation of metal ions by 8-hydroxyquinoline derivatives is a classic example of coordination chemistry.[10] The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group act as a bidentate ligand, forming a stable five-membered ring with the metal ion.
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An In-depth Technical Guide to 8-Bromoquinolin-6-ol: From Historical Synthesis to Modern Applications
A Note to the Researcher: Information specifically detailing the discovery and extensive application of 8-Bromoquinolin-6-ol is notably scarce in readily available scientific literature. This guide, therefore, leverages established principles of quinoline chemistry and data from closely related analogues to provide a comprehensive technical overview. The synthesis protocols described herein are proposed based on well-established named reactions in heterocyclic chemistry.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of synthetic compounds with diverse biological and photophysical properties. The introduction of functional groups, such as halogens and hydroxyl moieties, onto the quinoline core allows for the fine-tuning of these properties. 8-Bromoquinolin-6-ol, a member of this versatile family of compounds, presents a unique combination of a reactive bromine atom, amenable to further synthetic transformations, and a hydroxyl group that can modulate the electronic and biological characteristics of the molecule. This guide provides a detailed exploration of the historical context of quinoline synthesis, proposes synthetic routes to 8-Bromoquinolin-6-ol, discusses its physicochemical properties, and explores its potential applications in research and drug development.
I. Historical Perspective: The Genesis of Quinoline Synthesis
The late 19th century was a period of significant advancement in organic chemistry, with the elucidation of the structures of aromatic compounds and the development of novel synthetic methodologies. The synthesis of the quinoline ring system was a major focus, driven by the desire to understand and replicate the structures of natural alkaloids, many of which contained this heterocyclic motif. Two seminal reactions from this era, the Skraup synthesis and the Friedländer synthesis, remain fundamental to the construction of quinolines.
The Skraup Synthesis (1880)
Developed by the Czech chemist Zdenko Hans Skraup, this method is one of the oldest and most direct routes to quinolines.[1] The archetypal Skraup reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to the aromatic quinoline.
The Friedländer Synthesis (1882)
Shortly after Skraup's discovery, German chemist Paul Friedländer reported a complementary method for quinoline synthesis.[2][3] The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone, in the presence of an acid or base catalyst.[2][4] This reaction offers a more convergent and often milder approach to constructing the quinoline core compared to the Skraup synthesis.
These classical methods laid the groundwork for the synthesis of a vast array of substituted quinolines, including the halogenated and hydroxylated derivatives that are of significant interest today.
II. Proposed Synthesis of 8-Bromoquinolin-6-ol
While a specific, documented synthesis of 8-Bromoquinolin-6-ol is not readily found in the literature, its preparation can be logically approached using established quinoline synthetic strategies. The key is the selection of an appropriately substituted aniline precursor.
A. Skraup Synthesis Approach
A plausible route to 8-Bromoquinolin-6-ol is through the Skraup synthesis using 2-bromo-4-aminophenol as the starting material.
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of 2-bromo-4-aminophenol undergoes a Michael-type addition to the double bond of acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydroquinoline intermediate.
-
Oxidation: The dihydroquinoline is then oxidized by an oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or even air) to yield the aromatic 8-Bromoquinolin-6-ol.
Materials:
-
2-bromo-4-aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other suitable oxidizing agent)
-
Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to a mixture of 2-bromo-4-aminophenol and glycerol.
-
Slowly add nitrobenzene to the reaction mixture.
-
Heat the mixture cautiously. The reaction is often exothermic and may require initial cooling. Once the initial reaction subsides, heat the mixture to reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 8-Bromoquinolin-6-ol.
B. Friedländer Synthesis Approach
The Friedländer synthesis provides an alternative route, which may offer better control and milder reaction conditions. This would involve the reaction of a hypothetical 2-amino-3-bromobenzaldehyde with a suitable two-carbon component like acetaldehyde.
III. Physicochemical Properties
The known and predicted physicochemical properties of 8-Bromoquinolin-6-ol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | |
| Molecular Weight | 224.05 g/mol | |
| CAS Number | 159925-99-2 | [5] |
| Appearance | Predicted: Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents | - |
IV. Potential Applications in Research and Development
While specific applications for 8-Bromoquinolin-6-ol are not well-documented, the broader classes of bromoquinolines and hydroxyquinolines have garnered significant interest in several fields.
A. Medicinal Chemistry
The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[6]
-
Anticancer Agents: Numerous bromo- and hydroxy-quinoline derivatives have been investigated for their anticancer properties.[6] The mechanism of action often involves the inhibition of key enzymes like topoisomerase or the induction of apoptosis.[7] The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. The hydroxyl group can participate in hydrogen bonding interactions with biological targets.
-
Antimicrobial and Antifungal Agents: Halogenated 8-hydroxyquinolines have a long history of use as topical antiseptics and have been investigated for their antibacterial and antifungal activities.[8]
The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel compound like 8-Bromoquinolin-6-ol in a drug discovery context.
B. Materials Science
8-Hydroxyquinoline and its derivatives are known for their strong metal-chelating properties and are used in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.[9] The bromine atom on the 8-Bromoquinolin-6-ol scaffold could serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of novel materials with tailored photophysical properties.
V. Conclusion
8-Bromoquinolin-6-ol is a fascinating, yet under-explored, member of the quinoline family. While its specific discovery and history remain obscure, its synthesis can be rationally designed based on classical methods like the Skraup and Friedländer reactions. The combination of a reactive bromine atom and a hydroxyl group on the quinoline core suggests significant potential for this compound as a versatile building block in the synthesis of novel therapeutic agents and functional materials. Further research into the synthesis, characterization, and application of 8-Bromoquinolin-6-ol is warranted to unlock its full potential.
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Wikipedia. Friedländer synthesis. [Link]
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ResearchGate. Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. [Link]
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The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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A Technical Guide to the Theoretical Analysis of 8-Bromoquinolin-6-ol's Electronic Structure: A Roadmap for Drug Discovery
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its diverse pharmacological activities.[1][2] 8-Bromoquinolin-6-ol, a specific derivative, presents a compelling case for investigation as a precursor for novel drug candidates. The strategic placement of a hydroxyl group and a bromine atom creates unique electronic characteristics that dictate its reactivity, stability, and potential for biological interactions. This technical guide provides a comprehensive framework for elucidating the electronic structure of 8-Bromoquinolin-6-ol using state-of-the-art computational chemistry techniques. We detail a robust workflow rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze its molecular geometry, frontier molecular orbitals, electrostatic potential, and electronic absorption properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights to accelerate the rational design of next-generation quinoline-based therapeutics.
Introduction: The Rationale for a Theoretical Deep Dive
Quinoline and its derivatives are renowned for a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][3] The specific functionalization of the quinoline core allows for the fine-tuning of its physicochemical and biological profile.[2] In 8-Bromoquinolin-6-ol, two key features dictate its potential:
-
The 6-Hydroxyquinoline Core: The hydroxyl group is a critical pharmacophore, capable of forming hydrogen bonds with biological targets like enzymes and receptors. The proximity of the nitrogen atom and the hydroxyl group also makes this moiety an excellent chelator of metal ions, a mechanism relevant in various disease states.[4][5]
-
The 8-Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It can be readily functionalized through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of extensive Structure-Activity Relationships (SAR) by introducing diverse molecular fragments.[6]
Understanding the molecule's electronic structure is paramount because it governs these features. Properties such as the distribution of electron density, the energy of frontier orbitals, and the sites most susceptible to chemical attack are not empirically obvious. A theoretical approach provides a predictive, atom-level resolution of these characteristics, guiding synthetic efforts and hypothesis-driven drug design before committing significant laboratory resources. This guide outlines the established computational workflow to achieve this understanding.
The Computational Workflow: From Structure to Electronic Properties
The theoretical investigation of a molecule like 8-Bromoquinolin-6-ol follows a multi-step process. Each step builds upon the last, providing a progressively deeper insight into its electronic behavior. The entire process is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers a formidable balance of computational accuracy and efficiency for organic molecules.[7]
Caption: A typical workflow for the theoretical analysis of a drug candidate.
Step 1: Geometry Optimization
The foundational step of any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry. An inaccurate structure will yield erroneous electronic properties.
Protocol: Molecular Geometry Optimization
-
Structure Input: Sketch the 2D structure of 8-Bromoquinolin-6-ol in a molecular editor and generate an initial 3D conformation.
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a long track record of providing reliable geometries for organic molecules.[8][9]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is robust, including diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to handle non-uniform electron distributions, which are essential for a molecule with heteroatoms like N, O, and Br.[10][11]
-
-
Execution: Perform the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation is considered converged when the forces acting on each atom are negligible, indicating a minimum on the potential energy surface has been located.
-
Verification: Confirm the optimized structure represents a true minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure.
Step 2: Frontier Molecular Orbital (FMO) Analysis
The FMO theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12][13]
-
HOMO: This orbital acts as the electron donor. A higher HOMO energy suggests a greater propensity to donate electrons, indicating sites susceptible to electrophilic attack.
-
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater propensity to accept electrons, highlighting sites for nucleophilic attack.[14]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[12][13] For drug candidates, a balance is desirable—stable enough to survive in vivo but reactive enough to interact with its target.
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Table 1: Predicted FMO Properties for 8-Bromoquinolin-6-ol (Note: These are representative values based on similar quinoline systems. Actual values must be calculated.)
| Parameter | Predicted Energy (eV) | Implication for Drug Design |
| EHOMO | -6.25 | Moderate electron-donating ability. The HOMO is likely delocalized over the quinoline ring system and the oxygen atom. |
| ELUMO | -1.70 | Moderate electron-accepting ability. The LUMO is expected to be distributed across the fused aromatic rings. |
| ΔE Gap | 4.55 | Indicates good kinetic stability, a desirable trait for a drug candidate to minimize off-target reactivity.[15] |
Step 3: Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to molecular interactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms (N, O). These are the primary sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms, particularly the hydroxyl proton. These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the aromatic carbon backbone.
For 8-Bromoquinolin-6-ol, the MEP map is predicted to show strong negative potential (red) around the phenolic oxygen and the pyridine nitrogen, highlighting them as key interaction points. A region of positive potential (blue) would be localized on the hydroxyl hydrogen, marking it as a hydrogen bond donor.
Step 4: Simulating Electronic Spectra with TD-DFT
To correlate theoretical findings with experimental data, the UV-Visible absorption spectrum can be simulated. This is achieved using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to excited states.[11]
Protocol: UV-Vis Spectrum Simulation
-
Method Selection: Use the previously optimized geometry. The TD-DFT method is applied, often with the same functional (B3LYP) or a long-range corrected functional like CAM-B3LYP for better accuracy on excited states.[11]
-
Solvent Effects: Biological processes occur in solution. The influence of a solvent (e.g., water, ethanol) on the electronic transitions can be modeled using an implicit solvent model like the Polarizable Continuum Model (PCM).[7]
-
Execution: Calculate the first several (e.g., 10-20) vertical excitation energies and their corresponding oscillator strengths. The oscillator strength relates to the intensity of the absorption peak.
-
Analysis: Plot the oscillator strength against wavelength (nm) to generate a theoretical spectrum. The calculated maximum absorption wavelengths (λmax) can then be directly compared to experimentally measured UV-Vis spectra for validation.
Bridging Theory to Application in Drug Development
The true value of these theoretical studies lies in their direct application to the drug discovery pipeline. The data generated provides actionable intelligence for medicinal chemists.
Caption: Linking theoretical electronic properties to drug design strategies.
-
Lead Optimization: The MEP and FMO analyses pinpoint the most reactive sites on 8-Bromoquinolin-6-ol. For instance, knowing the oxygen and nitrogen atoms are the primary hydrogen bond acceptors allows chemists to design binding partners that complement this electronic signature. Synthetic modifications can be targeted to either enhance these interactions or block them to prevent unwanted metabolic reactions.
-
Predicting Metabolism: The MEP map can suggest sites susceptible to metabolic transformation by enzymes like Cytochrome P450s, which often target electron-rich areas. This foresight allows for proactive chemical modifications to improve metabolic stability.
-
Guiding Synthesis: The bromine at the C8 position is a key synthetic handle. Understanding its electronic environment helps in selecting the appropriate cross-coupling reaction conditions to build molecular libraries for SAR screening.[6]
Conclusion
The theoretical investigation of 8-Bromoquinolin-6-ol's electronic structure is not merely an academic exercise; it is a critical, cost-effective, and predictive tool in modern drug discovery. By employing a robust computational workflow based on DFT and TD-DFT, researchers can gain profound insights into the molecule's intrinsic properties of reactivity, stability, and intermolecular interactions. This knowledge empowers scientists to make more informed decisions, rationally design more effective analogs, and ultimately accelerate the journey from a promising molecular scaffold to a life-saving therapeutic.[1] The continued synergy between computational theory and experimental validation represents the future of efficient and targeted drug development.
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[Reference 15] Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. Available at: [Link]
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[Reference 16] DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed. Available at: [Link]
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8-Bromoquinolin-6-ol: A Technical Guide to a Latent Star in Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline core stands as a "privileged scaffold," a testament to its recurring presence in a multitude of therapeutic agents. Its rigid bicyclic framework offers a versatile template for the precise spatial orientation of functional groups, enabling interactions with a wide array of biological targets. While extensive research has illuminated the therapeutic promise of various substituted quinolines, a subset of these structures remains relatively unexplored, holding latent potential for novel drug discovery. This technical guide delves into one such molecule: 8-bromoquinolin-6-ol .
While direct and extensive literature on 8-bromoquinolin-6-ol is nascent, this document serves as a comprehensive framework for its synthesis, characterization, and potential applications. By drawing upon established synthetic methodologies for analogous compounds and the well-documented biological activities of related bromo- and hydroxy-substituted quinolines, we aim to provide researchers, scientists, and drug development professionals with a forward-looking roadmap for harnessing the therapeutic potential of this intriguing molecule. This guide is structured not as a rigid template, but as a logical narrative that synthesizes technical accuracy with field-proven insights, empowering the reader to embark on the exploration of 8-bromoquinolin-6-ol.
The Strategic Importance of the 8-Bromoquinolin-6-ol Scaffold
The unique arrangement of substituents on the 8-bromoquinolin-6-ol core imparts a distinct set of physicochemical properties that are highly desirable in medicinal chemistry.
-
The Quinolin-6-ol Moiety: The hydroxyl group at the 6-position can act as both a hydrogen bond donor and acceptor, crucial for anchoring the molecule within the active site of a biological target. Furthermore, its phenolic nature allows for potential metabolic activation or serves as a key recognition element.
-
The 8-Bromo Substituent: The introduction of a bromine atom at the 8-position significantly influences the molecule's electronic and steric properties. Halogen bonding, an increasingly recognized non-covalent interaction, can provide additional binding affinity and selectivity. The bromine atom also enhances lipophilicity, which can improve membrane permeability and oral bioavailability. From a synthetic standpoint, the bromine atom serves as a versatile handle for further structural modifications through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This combination of a key hydrogen-bonding feature and a synthetically versatile, lipophilic halogen atom on a proven heterocyclic scaffold makes 8-bromoquinolin-6-ol a compelling starting point for the development of novel therapeutics.
Proposed Synthetic Pathways to 8-Bromoquinolin-6-ol
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach points towards a Skraup synthesis utilizing 2-bromo-4-aminophenol as a key starting material. The forward synthesis would proceed as follows:
Caption: Proposed synthetic pathways to 8-bromoquinolin-6-ol.
Detailed Experimental Protocol: Skraup Synthesis
This protocol is adapted from established procedures for the Skraup synthesis of substituted quinolines.[1][2][3]
Materials:
-
2-Bromo-4-aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (as a moderator)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to a mixture of 2-bromo-4-aminophenol and nitrobenzene.
-
Addition of Moderator: Add ferrous sulfate heptahydrate to the mixture to control the exothermicity of the reaction.
-
Glycerol Addition: Gently heat the mixture in an oil bath. Slowly add glycerol through the dropping funnel. The reaction is highly exothermic and should be carefully controlled.
-
Reaction Maintenance: After the addition of glycerol is complete, maintain the reaction temperature at 140-150°C for 3-4 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolation and Purification: Perform a steam distillation to isolate the crude 8-bromoquinolin-6-ol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The Skraup reaction is a robust method for constructing the quinoline ring system directly from anilines.[1]
-
The use of an oxidizing agent like nitrobenzene is essential for the final aromatization step to form the quinoline ring.[4]
-
Ferrous sulfate is added to moderate the often-violent exothermic nature of the Skraup reaction, ensuring a safer and more controlled process.[3]
Physicochemical Properties and Their Implications
The physicochemical properties of 8-bromoquinolin-6-ol can be predicted based on its structure and have significant implications for its behavior in biological systems.
| Property | Predicted Characteristic | Implication in Drug Development |
| Molecular Weight | ~224.05 g/mol | Adheres to Lipinski's Rule of Five for good oral bioavailability. |
| LogP (calculated) | ~2.5-3.0 | Indicates good lipophilicity for membrane permeability. |
| Hydrogen Bond Donors/Acceptors | 1 Donor (OH), 1 Acceptor (N) | Facilitates specific interactions with biological targets. |
| pKa | Phenolic OH: ~8-9; Quinoline N: ~4-5 | Influences ionization state at physiological pH, affecting solubility and target binding. |
Potential Applications in Medicinal Chemistry
Based on the extensive literature on structurally related bromo- and hydroxy-quinolines, 8-bromoquinolin-6-ol is a promising scaffold for development in several therapeutic areas.[5][6]
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[5][7] Brominated 8-hydroxyquinolines, in particular, have shown significant antiproliferative effects against a range of cancer cell lines.[6]
Potential Mechanisms of Action:
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. The 6-hydroxyl group can form a key hydrogen bond in the hinge region of the ATP-binding pocket, while the 8-bromo-substituted benzene ring can be directed towards the solvent-exposed region for further derivatization to enhance potency and selectivity.
-
Topoisomerase Inhibition: Some quinoline derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[6]
-
Induction of Apoptosis: Brominated quinolines have been observed to induce apoptosis in cancer cells.[5]
Caption: Hypothesized mechanism of action for 8-bromoquinolin-6-ol as a kinase inhibitor.
Antimicrobial Activity
The 8-hydroxyquinoline scaffold is the basis for several antimicrobial agents. The mechanism often involves the chelation of essential metal ions required for bacterial or fungal enzyme function. The introduction of a bromine atom can enhance the lipophilicity and antimicrobial potency of the compound.
Framework for Biological Evaluation
A systematic biological evaluation is crucial to elucidate the therapeutic potential of 8-bromoquinolin-6-ol.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Bromoquinolin-6-ol
Introduction: The Strategic Union of Quinoline Scaffolds and Suzuki-Miyaura Cross-Coupling
The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous pharmacologically active agents with applications spanning anticancer, antimicrobial, and anti-inflammatory therapies.[1] The functionalization of the quinoline ring system is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its broad substrate scope, generally mild reaction conditions, and remarkable tolerance of various functional groups, making it an indispensable tool for medicinal chemists.[1][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling reaction to a specific and valuable substrate: 8-bromoquinolin-6-ol. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and offer insights into troubleshooting common challenges.
The Mechanism: A Palladium-Choreographed Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][7]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (8-bromoquinolin-6-ol) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, forms a new Pd(II) intermediate.[3][6] The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[8]
-
Transmetalation: In this crucial step, the organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base.[2][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium center.[10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromoquinolin-6-ol
This protocol provides a general procedure for the coupling of 8-bromoquinolin-6-ol with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 8-Bromoquinolin-6-ol | ≥95% | Commercially Available | Store in a desiccator. |
| Arylboronic Acid | ≥97% | Commercially Available | Check for purity; boronic acids can dehydrate to form anhydrides. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Major Chemical Supplier | A common and effective palladium precursor. |
| SPhos | Ligand Grade | Major Chemical Supplier | A bulky, electron-rich biaryl phosphine ligand suitable for challenging couplings.[12][13] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Major Chemical Supplier | A strong base often effective in difficult couplings.[14] |
| 1,4-Dioxane | Anhydrous | Major Chemical Supplier | Ensure the solvent is properly degassed before use. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For workup and chromatography. |
| Brine | Saturated NaCl solution | In-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Chemical Supplier | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Step-by-Step Methodology
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 8-bromoquinolin-6-ol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv) and SPhos (0.04-0.10 equiv). The ligand-to-palladium ratio is typically 2:1.[12]
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent catalyst degradation and homocoupling side reactions.[15]
-
-
Reaction Execution:
-
Through the septum, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent volume should be sufficient to achieve a concentration of the limiting reagent of approximately 0.1 M.
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.[16]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-arylquinolin-6-ol product.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently Strong Base3. Poor Reagent Quality | 1. Ensure proper degassing; consider a Pd(0) source like Pd₂(dba)₃. Use a more electron-rich, bulky ligand like XPhos or SPhos, especially for challenging substrates.[13][17][18]2. Switch to a stronger base such as Cs₂CO₃ or K₃PO₄.[14]3. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[14][19] |
| Protodeboronation | 1. Excess Water2. High Temperature3. Strong Base | 1. Use anhydrous solvents or minimize the amount of water.[14]2. Attempt the reaction at a lower temperature (e.g., 60-80 °C).[14]3. Use a weaker base like K₂CO₃ or a fluoride source like CsF.[14] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Use of a Pd(II) Precatalyst | 1. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.[15]2. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5][15] |
| Dehalogenation of Starting Material | 1. Certain Solvents or Bases2. Catalyst Degradation | 1. Change the solvent system or use a non-coordinating base.[15]2. Ensure a sufficient ligand-to-palladium ratio to stabilize the catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling of 8-bromoquinolin-6-ol is a robust and highly effective method for the synthesis of novel 8-arylquinolin-6-ol derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this critical transformation.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Alvarez-Ros, M. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(42), 14741–14752. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Molander, G. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3077-3083. Available from: [Link]
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Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 104(12), 6217-6254. Available from: [Link]
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Reddy, K. S., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(16), 6199–6202. Available from: [Link]
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Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30206-30217. Available from: [Link]
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Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
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ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
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Nicolaou, K. C., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 44(28), 4442-4489. Available from: [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]
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Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6452. Available from: [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
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Al-Amiery, A. A., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2795. Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
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ResearchGate. Suzuki coupling of aryl halides 8a–c with phenylboronic acid. Available from: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
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SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]
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Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-280. Available from: [Link]
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Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Doctoral dissertation, University of Waikato). Available from: [Link]
-
Gurrala, S., et al. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Journal of Pharmacy Research, 2(1), 1-3. Available from: [Link]
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Synthesis of 8-Bromoquinolin-6-ol: An In-Depth Experimental Guide
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of 8-Bromoquinolin-6-ol, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. The described methodology is centered around a modified Skraup synthesis, a robust and classical method for quinoline formation. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. All quantitative data is summarized for clarity, and the workflow is visually represented to enhance understanding.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The targeted functionalization of the quinoline ring system allows for the fine-tuning of these pharmacological profiles. 8-Bromoquinolin-6-ol, with its specific substitution pattern, presents a versatile platform for further chemical elaboration, making it a key intermediate for the synthesis of novel bioactive molecules. The bromine atom at the 8-position serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.
This guide details a reliable two-step synthesis of 8-Bromoquinolin-6-ol, commencing with the preparation of the key precursor, 2-amino-4-bromophenol, followed by a Skraup-type cyclization reaction.
Reaction Pathway Overview
The synthesis of 8-Bromoquinolin-6-ol is achieved through a two-stage process. The first stage involves the synthesis of the starting material, 2-amino-4-bromophenol, via the reduction of 4-bromo-2-nitrophenol. The second, and core, stage is the Skraup synthesis, where 2-amino-4-bromophenol is reacted with glycerol in the presence of an acid catalyst and an oxidizing agent to construct the quinoline ring system.
Figure 1: Overall synthetic workflow for 8-Bromoquinolin-6-ol.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-4-bromophenol
This initial step prepares the essential aniline derivative required for the subsequent Skraup reaction. The procedure is adapted from established literature methods for the reduction of nitrophenols.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-nitrophenol | 218.01 | 10.9 g | 50 |
| 5% Rhodium on Carbon (Rh/C) | - | 1.0 g | - |
| Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Hydrogen (H₂) gas | 2.02 | Balloon | - |
| Celite | - | As needed | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 4-bromo-2-nitrophenol (10.9 g, 50 mmol) and tetrahydrofuran (200 mL).
-
Catalyst Addition: Carefully add 5% Rh/C (1.0 g) to the solution.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-12 hours).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-4-bromophenol as a solid. The product can be used in the next step without further purification if of sufficient purity, or recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.
Stage 2: Skraup Synthesis of 8-Bromoquinolin-6-ol
The Skraup synthesis is a classic method for quinoline synthesis.[2] This modified protocol is adapted for the specific synthesis of 8-Bromoquinolin-6-ol, utilizing 2-amino-4-bromophenol as the starting material. The reaction is notoriously exothermic and requires careful temperature control.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-4-bromophenol | 188.02 | 9.4 g | 50 |
| Glycerol | 92.09 | 13.8 g (11 mL) | 150 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 20 mL | - |
| Sodium m-nitrobenzenesulfonate | 225.16 | 7.9 g | 35 |
| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | 278.01 | 0.5 g | - |
| Water | 18.02 | For work-up | - |
| Sodium Hydroxide (NaOH) solution | 40.00 | For neutralization | - |
| Dichloromethane (DCM) | 84.93 | For extraction | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | For drying | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (20 mL).
-
Addition of Reactants: To the stirred sulfuric acid, add ferrous sulfate heptahydrate (0.5 g). Then, add 2-amino-4-bromophenol (9.4 g, 50 mmol) in portions.
-
Glycerol Addition: Slowly add glycerol (11 mL, 150 mmol) to the mixture through the dropping funnel.
-
Oxidizing Agent: Add sodium m-nitrobenzenesulfonate (7.9 g, 35 mmol) to the reaction mixture.
-
Heating: Gently heat the mixture in an oil bath. The reaction is exothermic, and the temperature should be carefully controlled. Maintain the temperature at 120-130°C for 3-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing crushed ice (approximately 200 g). Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This step should be performed in an ice bath to manage the heat generated.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: The crude 8-Bromoquinolin-6-ol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol).
Characterization
The identity and purity of the synthesized 8-Bromoquinolin-6-ol should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Safety and Handling
-
4-Bromo-2-nitrophenol and 2-amino-4-bromophenol are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
The Skraup reaction is known to be potentially vigorous and exothermic. It should be conducted with careful temperature monitoring and behind a safety shield.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood.
-
All waste materials should be disposed of according to institutional safety guidelines.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of 8-Bromoquinolin-6-ol. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and materials science. The provided rationale for the experimental choices aims to empower scientists with a deeper understanding of the underlying chemistry, facilitating potential modifications and optimizations for related synthetic targets.
References
- Fukaya, T., et al. (2012). Bioorganic & Medicinal Chemistry, 20(18), 5568-5582.
- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
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Application Note: High-Performance Liquid and Thin-Layer Chromatography Methods for the Analysis of 8-Bromoquinolin-6-ol
Abstract This document provides detailed analytical procedures for the qualitative and quantitative analysis of 8-Bromoquinolin-6-ol, a key heterocyclic intermediate in pharmaceutical and materials science research. High-Performance Liquid Chromatography (HPLC) is presented as the gold standard for purity assessment and quantification, offering high resolution and sensitivity. Additionally, a robust Thin-Layer Chromatography (TLC) method is described for rapid, semi-quantitative analysis and reaction monitoring. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the methodological choices to ensure robust and reliable results.
Introduction: The Analytical Imperative for 8-Bromoquinolin-6-ol
8-Bromoquinolin-6-ol is a substituted quinoline, a structural motif of significant interest due to the broad biological activities exhibited by its derivatives.[1] The quinoline core is found in numerous pharmaceuticals, including antimalarials like quinine and chloroquine.[1] The specific substitution pattern of a bromine atom at the 8-position and a hydroxyl group at the 6-position offers unique chemical handles for further synthetic elaboration, making it a valuable building block.
The bromine atom can participate in metal-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be a site for etherification, esterification, or can influence the molecule's chelating properties. Given its role as a critical intermediate, the purity and identity of 8-Bromoquinolin-6-ol must be rigorously controlled. Impurities can adversely affect reaction yields, introduce unwanted side products, and compromise the biological activity and safety of downstream compounds.
This application note establishes reliable analytical frameworks using HPLC and TLC to ensure the quality of 8-Bromoquinolin-6-ol for its intended applications.
Physicochemical Properties of 8-Bromoquinolin-6-ol (Estimated)
Direct experimental data for 8-Bromoquinolin-6-ol is not widely published. However, its properties can be reliably estimated from its constituent parts: quinolin-6-ol and 8-bromoquinoline.[2][3]
-
Molecular Formula: C₉H₆BrNO
-
Molecular Weight: 224.05 g/mol [4]
-
Appearance: Expected to be a light yellow to brown crystalline solid, by analogy to similar compounds like quinolin-6-ol.[5]
-
Solubility: Predicted to be soluble in polar organic solvents such as methanol, acetonitrile, DMSO, and DMF.
-
UV Absorbance (λmax): The quinoline core exhibits strong UV absorbance.[6] The hydroxyl and bromo substituents are expected to cause a bathochromic shift. A primary absorbance maximum is estimated to be around 254 nm, with secondary absorbances potentially extending beyond 300 nm. The use of a Photo Diode Array (PDA) detector is recommended for initial analysis to identify the optimal detection wavelength.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of 8-Bromoquinolin-6-ol. The technique separates compounds based on their polarity, with nonpolar compounds interacting more strongly with the stationary phase and thus eluting later. For a moderately polar molecule like 8-Bromoquinolin-6-ol, a C18 column provides an excellent balance of retention and resolution from both more polar and less polar impurities.
Causality Behind Experimental Choices
-
Stationary Phase (C18): A C18 (octadecylsilane) column is a versatile, nonpolar stationary phase that is ideal for retaining and separating a wide range of organic molecules, including aromatic heterocycles.[7]
-
Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with a wide range of polarities. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Acid Modifier (Formic Acid): The quinoline nitrogen is basic and can interact with residual acidic silanols on the silica backbone of the HPLC column, leading to peak tailing.[8] Adding a small amount of a strong acid like formic acid to the mobile phase protonates the silanols and the analyte, ensuring sharp, symmetrical peaks and reproducible retention times.[3]
-
UV Detection: The conjugated aromatic system of the quinoline ring provides a strong chromophore, making UV detection highly sensitive for this class of compounds. A wavelength of 254 nm is a common starting point for aromatic compounds and is expected to provide a strong signal.[7]
HPLC Protocol
This protocol is designed as a robust starting point for the analysis of 8-Bromoquinolin-6-ol.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B |
| 2-17 min: 10-90% B | |
| 17-20 min: 90% B | |
| 20-21 min: 90-10% B | |
| 21-25 min: 10% B (Equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal λ from PDA scan) |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Step-by-Step HPLC Workflow
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
For Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of 8-Bromoquinolin-6-ol and transfer to a 5 mL volumetric flask.
-
Dissolve and bring to volume with HPLC-grade methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
System Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Set the column oven to 30 °C and the UV detector to 254 nm.
-
Inject 5 µL of the sample solution and run the gradient method.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Caption: HPLC analysis workflow for 8-Bromoquinolin-6-ol.
Thin-Layer Chromatography (TLC) for Rapid Analysis
TLC is an indispensable tool for rapid, cost-effective analysis. It is ideal for monitoring the progress of chemical reactions, screening for the presence of the target compound, and estimating purity.
Causality Behind Experimental Choices
-
Stationary Phase (Silica Gel): Standard silica gel is a polar stationary phase. It is slightly acidic, which can cause strong interactions with the basic nitrogen of the quinoline ring, leading to spot tailing.[2]
-
Mobile Phase: A mixture of a nonpolar solvent (Hexanes) and a moderately polar solvent (Ethyl Acetate) is used to move the compound up the plate. The ratio can be adjusted to achieve the desired retention factor (Rf).
-
Basic Modifier (Triethylamine): The addition of a small amount of a base like triethylamine (TEA) to the mobile phase is crucial.[2] TEA competes with the basic analyte for active sites on the acidic silica gel, effectively masking them and resulting in compact, symmetrical spots.
-
Visualization: The conjugated quinoline system is UV-active, allowing for non-destructive visualization under a UV lamp (254 nm). Chemical stains like potassium permanganate can be used for destructive visualization if the compound is not UV-active or to detect non-UV-active impurities.
TLC Protocol
This protocol provides a reliable starting point for the TLC analysis of 8-Bromoquinolin-6-ol.
Table 2: TLC Method Parameters
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ plates |
| Mobile Phase | 70:30 Hexanes:Ethyl Acetate + 0.5% Triethylamine |
| Sample Application | Spot a dilute solution (in methanol or dichloromethane) using a capillary tube |
| Development | In a closed chamber saturated with the mobile phase |
| Visualization | 1. UV light at 254 nm |
| 2. Potassium permanganate stain (if needed) | |
| Expected Rf | ~0.3 - 0.4 (adjust solvent ratio as needed) |
Step-by-Step TLC Workflow
-
Chamber Preparation: Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid saturation and close the lid. Allow to saturate for at least 15 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spotting: Dip a capillary tube into a dilute solution of your sample and gently touch it to the baseline on the plate. Allow the spot to dry completely.
-
Development: Carefully place the spotted plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots.
-
Calculate the Rf value: (Distance from baseline to spot center) / (Distance from baseline to solvent front).
-
Caption: Standard TLC experimental procedure.
Method Validation Principles
For applications in regulated environments, these methods must be validated according to ICH Q2(R1) guidelines.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by the resolution of the main peak from all other peaks in HPLC.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of test results to the true value. Determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
References
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[RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{
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Application Notes and Protocols for the Utilization of 8-Bromoquinolin-6-ol in Cell-Based Assays
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The strategic placement of various substituents on the quinoline core allows for the precise modulation of a compound's physicochemical and biological characteristics, making it a fertile ground for the development of novel therapeutic agents.[1]
This document provides a comprehensive guide for researchers on the potential applications and experimental protocols for 8-Bromoquinolin-6-ol , a specific derivative of the quinoline family. While extensive research on this particular molecule is not widely available in the public domain, this guide will infer its potential biological activities and provide robust, adaptable protocols based on the well-established pharmacology of structurally related bromo- and hydroxy-substituted quinolines.[1][3][4] The methodologies outlined herein are designed to be self-validating, enabling researchers to rigorously assess the efficacy and mechanism of action of 8-Bromoquinolin-6-ol in various cell-based assay systems.
Inferred Biological Activities and Mechanistic Considerations
Based on the known biological effects of analogous compounds, 8-Bromoquinolin-6-ol is hypothesized to possess several key activities that can be explored in cell-based assays.
Potential Therapeutic Areas of Investigation:
-
Anticancer Activity: Quinoline derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[2][4] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[1][5] The presence of a bromine atom can enhance the lipophilicity and cell permeability of the compound, potentially leading to increased intracellular accumulation and potent anticancer effects. Furthermore, the 8-hydroxyquinoline moiety is a known chelator of metal ions that are crucial for the function of enzymes like topoisomerase, which is essential for DNA replication and repair.[3][4]
-
Antimicrobial Activity: The quinoline scaffold is a cornerstone of many antibacterial and antifungal agents.[6][7] The mechanism of action can involve the disruption of DNA replication and repair processes in microbial cells.[1] The hydroxyl group at the 6-position and the bromine at the 8-position could contribute to the molecule's ability to interfere with essential microbial enzymes.
-
Enzyme Inhibition: The structural features of 8-Bromoquinolin-6-ol make it a candidate for the inhibition of various enzymes. The 8-hydroxyquinoline core is a privileged structure for targeting metalloenzymes due to its metal-chelating properties.[3]
Experimental Workflows and Protocols
The following section details step-by-step protocols for key cell-based assays to investigate the potential biological activities of 8-Bromoquinolin-6-ol. These protocols are designed to be adaptable and should be optimized for specific cell lines and experimental conditions.
General Workflow for Biological Evaluation
The systematic evaluation of a novel compound like 8-Bromoquinolin-6-ol should follow a logical progression from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for the biological evaluation of 8-Bromoquinolin-6-ol.
Protocol 1: Solubility and Stock Solution Preparation
The poor aqueous solubility of many quinoline derivatives is a critical experimental hurdle.[8] A systematic approach to solubilization is essential for obtaining reliable and reproducible data.
Materials:
-
8-Bromoquinolin-6-ol
-
Dimethyl sulfoxide (DMSO)
-
Ethanol, Methanol, or N,N-dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or 96-well plates
-
Vortex mixer and sonicator
Procedure:
-
Initial Solubility Test:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of 8-Bromoquinolin-6-ol in 100% DMSO.
-
Vortex and sonicate the solution to ensure complete dissolution. Gentle heating (37-40°C) may be applied, but the compound's stability at elevated temperatures should be verified.
-
-
Working Solution Preparation:
-
Serially dilute the DMSO stock solution in the desired cell culture medium to achieve the final working concentrations.
-
Crucial Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Troubleshooting Poor Solubility:
-
Alternative Co-solvents: If precipitation occurs upon dilution in aqueous media, test other water-miscible organic solvents like ethanol or DMF.[8]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Test a range of pH values (e.g., 6.0, 7.4, 8.0) for your final assay buffer.[8]
-
Solubilizing Excipients: Consider the use of low concentrations of non-ionic surfactants like Tween® 80 (0.01-0.1%) or cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) to improve solubility.[8]
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
8-Bromoquinolin-6-ol stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 8-Bromoquinolin-6-ol in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 3: Apoptosis Detection by DNA Laddering
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents. DNA laddering is a hallmark of apoptosis.
Materials:
-
Cells treated with 8-Bromoquinolin-6-ol
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent)
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and sodium acetate
-
Agarose gel and electrophoresis equipment
-
DNA loading dye
-
UV transilluminator
Procedure:
-
Cell Lysis:
-
Harvest treated and control cells and lyse them in lysis buffer.
-
-
Nuclease Digestion:
-
Treat the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
-
DNA Extraction:
-
Perform a phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol and sodium acetate.
-
-
Gel Electrophoresis:
-
Resuspend the DNA pellet in TE buffer and run the samples on a 1.5-2% agarose gel.
-
-
Visualization:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis.
-
Data Presentation and Interpretation
Quantitative data from cell-based assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Cytotoxicity Profile of 8-Bromoquinolin-6-ol and Related Compounds
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 8-Bromoquinolin-6-ol | MCF-7 | MTT | To be determined | N/A |
| 8-Bromoquinolin-6-ol | HT29 | MTT | To be determined | N/A |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain) | Not specified | 6.7 µg/mL | [9] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervix) | Not specified | 9.8 µg/mL | [9] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Brain) | BCPE Assay | 5.45 µg/mL | [4] |
| 3-Quinoline-based molecule | MCF-7 | MTT | 21.02 µM | [6] |
Hypothesized Signaling Pathway Modulation
Based on the activities of related quinolinone derivatives, 8-Bromoquinolin-6-ol may exert its effects by modulating key cellular signaling pathways.
Caption: A hypothesized mechanism of action for 8-Bromoquinolin-6-ol.
Conclusion and Future Directions
The application notes and protocols provided herein offer a comprehensive framework for the initial investigation of 8-Bromoquinolin-6-ol in cell-based assays. By leveraging the knowledge from structurally similar compounds, researchers can efficiently design and execute experiments to elucidate the biological activities and therapeutic potential of this novel quinoline derivative. Subsequent studies should focus on target identification and validation, as well as in vivo efficacy studies, to further characterize the pharmacological profile of 8-Bromoquinolin-6-ol.
References
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- BenchChem. (n.d.). Application Notes and Protocols: High-Throughput Screening of 8-bromo-6-methylquinolin-2(1H)-one Libraries.
- BenchChem. (n.d.). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]
- BenchChem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
- MDPI. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- BenchChem. (n.d.). 5-Bromoquinolin-8-ol | High-Purity Reagent.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 3-Acetyl-6-bromoquinolin-4(1H)-one.
-
Özcan, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of 8-Bromoquinolin-6-ol
Abstract
8-Bromoquinolin-6-ol is a highly versatile bifunctional scaffold crucial in medicinal chemistry and materials science. Its structure offers two distinct, orthogonally reactive sites: a C8-bromine atom amenable to palladium-catalyzed cross-coupling reactions and a C6-hydroxyl group for nucleophilic and electrophilic transformations. This guide provides a comprehensive overview of the reactivity profile of 8-Bromoquinolin-6-ol and details robust, field-proven protocols for its selective functionalization. We delve into the causality behind experimental choices for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C8 position, as well as O-alkylation at the C6 position. Furthermore, strategies for sequential functionalization are discussed, empowering researchers to synthesize complex, novel quinoline derivatives with high precision and yield.
Introduction: The Strategic Value of 8-Bromoquinolin-6-ol
The quinoline core is a "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimicrobial.[1][2] 8-Bromoquinolin-6-ol emerges as a particularly valuable building block due to its dual functionality. The bromine atom at the C8 position serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, which are fundamental C-C and C-N bond-forming strategies in modern organic synthesis.[3][4] Concurrently, the phenolic hydroxyl group at the C6 position provides a site for modifications such as etherification and esterification, and its electronic influence can modulate the reactivity of the entire quinoline system.[5]
Understanding how to selectively manipulate these two sites is paramount for leveraging this scaffold in structure-activity relationship (SAR) studies and developing novel chemical entities. This document serves as a practical guide for researchers, offering detailed protocols and the scientific rationale underpinning them.
Chemical Properties and Reactivity Profile
The reactivity of 8-Bromoquinolin-6-ol is governed by the electronic interplay between the pyridine and benzene rings, and the specific properties of the bromo and hydroxyl substituents.
-
C8-Br Bond: The C-Br bond on the electron-deficient quinoline ring is an excellent substrate for oxidative addition to a low-valent palladium(0) catalyst. This is the crucial initiation step for a host of cross-coupling reactions.[6] The reactivity order for aryl halides in such couplings is generally I > Br > Cl, making the C8-Br bond sufficiently reactive for most standard conditions without being overly labile.[7]
-
C6-OH Group: The hydroxyl group is a weak acid and can be deprotonated by a suitable base to form a phenoxide, a potent nucleophile. This enables classic reactions like Williamson ether synthesis.[8] Importantly, the presence of a free hydroxyl group can sometimes interfere with cross-coupling reactions by coordinating to the metal catalyst or reacting with the base. Therefore, a protection-deprotection sequence is often a necessary strategic consideration.[9][10]
Caption: Reactivity map of 8-Bromoquinolin-6-ol.
Part A: Functionalization at the C8-Position via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for creating C-C and C-N bonds.[11] The C8-Br position of our substrate is primed for these transformations.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust and widely used C-C bond-forming methods due to the stability and low toxicity of the boronic acid reagents.[6][12]
Rationale for Conditions:
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, pre-catalysts like Pd(dppf)Cl₂ are often preferred. They are air-stable and efficiently generate the active Pd(0) species in situ.[13]
-
Ligand: The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand in Pd(dppf)Cl₂ is a good general-purpose ligand that stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base is essential for the transmetalation step.[12] An inorganic base like K₂CO₃ or Cs₂CO₃ is typically effective. Cesium carbonate is more soluble and often gives better results with challenging substrates.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common, as it facilitates the dissolution of both the organic substrate and the inorganic base.[13]
Detailed Step-by-Step Protocol:
-
Setup: To a flame-dried Schlenk flask, add 8-Bromoquinolin-6-ol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and cesium carbonate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add Pd(dppf)Cl₂ (0.03-0.05 equiv) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration is typically 0.1 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation that is otherwise challenging.[14][15]
Rationale for Conditions:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich alkylphosphine ligands (e.g., RuPhos, XPhos, SPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[16] Using a pre-formed palladacycle precatalyst (e.g., RuPhos Pd G3) can improve reproducibility and efficiency.[7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. NaOtBu is a common choice but can be sensitive to moisture.[16]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Detailed Step-by-Step Protocol:
-
Setup: In a glovebox or under a strict inert atmosphere, add 8-Bromoquinolin-6-ol (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), and sodium tert-butoxide (1.4 equiv) to a dry reaction vessel.
-
Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv) and any additional ligand if necessary.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and heat to 100-110 °C. Monitor the reaction by LC-MS until the starting material is consumed (typically 2-18 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for synthesizing conjugated enynes and arylalkynes.[17]
Rationale for Conditions:
-
Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium(0) species to activate the aryl halide and a copper(I) salt (typically CuI) to form a copper acetylide intermediate, which facilitates transmetalation.[18]
-
Copper-Free Variant: Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper catalyst.[19] Copper-free protocols have been developed, often requiring a more reactive palladium/phosphine system and a strong amine base that can also act as a solvent.[20]
-
Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HBr formed during the reaction and to deprotonate the terminal alkyne.
Detailed Step-by-Step Protocol (Copper-Cocatalyzed):
-
Setup: To a Schlenk flask, add 8-Bromoquinolin-6-ol (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Copper(I) iodide (CuI, 0.05-0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv) and an amine base such as triethylamine (2.0-3.0 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours). Monitor by TLC.
-
Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Part B: Functionalization at the C6-Position (O-H Bond)
The phenolic hydroxyl group is a prime site for introducing a variety of functionalities, most commonly through O-alkylation.
Protocol 4: O-Alkylation via Williamson Ether Synthesis
This classic Sₙ2 reaction involves the deprotonation of the hydroxyl group to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[8]
Rationale for Conditions:
-
Base: A moderately strong base is needed to deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common, inexpensive, and effective choice. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary, but this requires more stringent anhydrous conditions.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal as it can dissolve the ionic phenoxide intermediate and promote the Sₙ2 reaction.
-
Alkylating Agent: Primary alkyl halides (I > Br > Cl) are the best electrophiles. Secondary halides may lead to elimination side products.
Detailed Step-by-Step Protocol:
-
Setup: To a round-bottom flask, add 8-Bromoquinolin-6-ol (1.0 equiv) and potassium carbonate (2.0-3.0 equiv) in DMF.
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 equiv) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until TLC analysis indicates the consumption of the starting material (typically 2-12 hours).
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). The product is often less polar than the starting phenol.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Part C: Orthogonal and Sequential Functionalization Strategies
The true power of 8-Bromoquinolin-6-ol lies in the ability to functionalize the C8 and C6 positions sequentially. The choice of which position to react first depends on the stability of the desired functional groups to the subsequent reaction conditions.
Strategy 1: C8-Coupling followed by C6-Alkylation This is often the most straightforward approach. The cross-coupling is performed first, and the resulting 8-aryl(or alkyl)-quinolin-6-ol is then subjected to O-alkylation. This avoids exposing the often more sensitive O-alkyl group to the potentially harsh heating and basic conditions of the coupling reaction.
Strategy 2: C6-Protection, C8-Coupling, then C6-Deprotection/Functionalization If the desired functionality at C6 is incompatible with the cross-coupling conditions, or if the free -OH group inhibits the catalyst, a protection strategy is required.[10]
-
Protection: The hydroxyl group can be protected as a stable ether (e.g., benzyl ether, using BnBr/K₂CO₃) or a silyl ether (e.g., TBDMS ether, using TBDMSCl/imidazole).[10]
-
C8-Coupling: Perform the desired cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) on the protected substrate. The protecting group must be stable to the reaction conditions. Benzyl ethers are generally robust, while silyl ethers can be labile to certain bases.
-
Deprotection: Remove the protecting group. Benzyl ethers are typically cleaved by catalytic hydrogenation (H₂, Pd/C), while TBDMS ethers are easily removed with a fluoride source like TBAF.
-
(Optional) Further C6-Functionalization: The now-free hydroxyl group on the C8-functionalized scaffold can be further modified.
Caption: Workflow for sequential functionalization strategies.
Characterization of Functionalized Products
Successful functionalization should be confirmed using standard analytical techniques. The following table provides expected changes in spectroscopic data.
| Reaction Type | Product Structure Example | Expected ¹H NMR Changes | Expected Mass Spec Change |
| Suzuki Coupling | 8-Phenylquinolin-6-ol | Disappearance of C-H protons in the starting boronic acid. Appearance of new aromatic signals for the coupled phenyl group. | +76 Da (for Phenyl) |
| Buchwald Amination | 8-(Phenylamino)quinolin-6-ol | Appearance of a new N-H signal (if a primary/secondary amine was used) and new aromatic signals. | +91 Da (for Phenylamino) |
| Sonogashira | 8-(Phenylethynyl)quinolin-6-ol | Appearance of characteristic alkyne proton signal (if terminal) and new aromatic signals. | +100 Da (for Phenylethynyl) |
| O-Alkylation | 8-Bromo-6-benzyloxyquinoline | Disappearance of the phenolic -OH proton. Appearance of a new benzylic CH₂ singlet (~5.1 ppm). | +90 Da (for Benzyl) |
Conclusion
8-Bromoquinolin-6-ol is a powerful and adaptable building block for the synthesis of diverse and complex quinoline derivatives. By understanding the distinct reactivity of its two functional sites, researchers can employ a range of high-yield, modern synthetic protocols. The strategic application of palladium-catalyzed cross-coupling reactions at the C8-position and nucleophilic substitution at the C6-hydroxyl group, combined with orthogonal protection-deprotection strategies, opens a vast chemical space for exploration in drug discovery and materials science. The protocols outlined herein provide a reliable foundation for these synthetic endeavors.
References
- (2026).
- Andrus, M. B., & Song, C. (2001). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 3(23), 3761–3764.
- Martin, R., & Buchwald, S. L. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters, 16(8), 2374–2377.
- (n.d.). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- (n.d.).
- (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
- (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Mohammadi Khanaposhtani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7487. RSC Publishing.
- (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. NIH.
- Yadav, M., & Shah, K. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18635-18651.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- (n.d.).
- (n.d.). Reaction sites of 8-hydroxyquinoline 1.
- (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Akachukwu, I., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11.
- (n.d.). Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (2023).
- (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
- (n.d.). Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one in ionic liquid.
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- (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Rea, A. C., et al. (2011). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 133(44), 17614–17625.
- (n.d.). Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling...
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- (n.d.). 8-Bromoquinoline. PubChem.
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- (n.d.). Strategies for cross‐coupling reactions.
- (n.d.). 7-Bromoquinolin-8-ol.
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Application Notes & Protocols: Investigating the Anticancer Potential of 8-Bromoquinolin-6-ol in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities, making it a "privileged scaffold" in drug discovery.[1] In oncology, quinoline-based compounds have demonstrated remarkable efficacy through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key signaling pathways.[2][3] Several clinically approved anticancer drugs, such as Bosutinib and Lenvatinib, feature this core structure, underscoring its therapeutic relevance.[4]
The functionalization of the quinoline core with halogens and hydroxyl groups has been a particularly fruitful strategy for enhancing anticancer potency. Bromine substitution can modulate the compound's electronic properties and lipophilicity, potentially improving cell permeability and target engagement.[5] Concurrently, hydroxyl groups can participate in crucial hydrogen bonding interactions within target protein binding sites.
This document provides a comprehensive guide for the initial investigation of 8-Bromoquinolin-6-ol , a novel derivative, in cancer cell line studies. As specific data for this compound is not yet prevalent, this guide is built upon established principles from closely related bromo- and hydroxy-quinoline analogs. We will outline hypothesized mechanisms of action and provide detailed, validated protocols to systematically evaluate its anticancer potential.
Hypothesized Mechanisms of Action
Based on extensive literature on structurally similar compounds, 8-Bromoquinolin-6-ol is hypothesized to exert its anticancer effects through one or more of the following mechanisms. The proposed experimental plan is designed to systematically investigate these possibilities.
-
Inhibition of Topoisomerases: Many quinoline derivatives function as DNA intercalating agents or inhibitors of topoisomerase enzymes, which are critical for DNA replication and repair.[3] Compounds like 5,7-dibromo-8-hydroxyquinoline have demonstrated the ability to inhibit Topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[5][6]
-
Induction of Apoptosis: A common endpoint for effective cytotoxic agents is the activation of programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways and is a hallmark of many quinoline-based anticancer compounds.[6]
-
Cell Cycle Arrest: By interfering with the machinery that governs cell division, compounds can induce cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[2]
-
Disruption of Metal Ion Homeostasis: Hydroxyquinolines are well-known metal ion chelators.[7] The 8-hydroxyquinoline scaffold, for instance, can bind copper and transport it into cells, leading to proteasome inhibition and the generation of reactive oxygen species (ROS), which are highly toxic to cancer cells.[8] While 8-Bromoquinolin-6-ol has a hydroxyl group at the 6-position, its potential to chelate and shuttle biologically relevant metal ions warrants investigation.
General Experimental Workflow
A logical, phased approach is critical to efficiently characterize a novel compound. The workflow begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic studies based on initial findings.
Caption: Phased experimental workflow for characterizing 8-Bromoquinolin-6-ol.
Detailed Experimental Protocols
Preparation of Compound Stock Solution
Rationale: Accurate and consistent compound concentration is fundamental to reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies. A high-concentration stock minimizes the final DMSO concentration in cell culture media, which can be toxic to cells at levels >0.5%.
Protocol:
-
Weigh out a precise amount of 8-Bromoquinolin-6-ol powder using an analytical balance.
-
Dissolve the compound in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing or gentle warming in a water bath.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Cell Viability / Cytotoxicity Assay (MTS Assay)
Rationale: The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product, the amount of which is proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare a serial dilution of 8-Bromoquinolin-6-ol in culture medium from the stock solution. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound dose) and "untreated control" wells.
-
Incubate the plate for a specified period (typically 48 or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Apoptosis Analysis by Annexin V/PI Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with 8-Bromoquinolin-6-ol at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or trypsin. Combine with the floating cells from the supernatant.
-
Wash the collected cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (or nuclear debris)
-
Mechanistic Study: Western Blotting for Apoptosis Markers
Rationale: To confirm the apoptotic mechanism suggested by flow cytometry, Western blotting can be used to detect key proteins involved in the apoptosis cascade. Cleavage of PARP (Poly (ADP-ribose) polymerase) by caspases is a classic hallmark of apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway induced by 8-Bromoquinolin-6-ol.
Protocol:
-
Protein Extraction: Treat cells in 6-well plates as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PARP overnight at 4°C. Also probe for an internal loading control like β-actin or GAPDH.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: The appearance of a cleaved PARP band (~89 kDa) and a decrease in the full-length PARP band (~116 kDa) in treated samples indicates caspase-mediated apoptosis.
Data Presentation & Interpretation
Quantitative data should be summarized for clarity. Below are examples of how to present the results from the described assays.
Table 1: Cytotoxicity of 8-Bromoquinolin-6-ol against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Exposure |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Example Value: 8.5 ± 1.2 |
| A549 | Lung Carcinoma | Example Value: 12.3 ± 2.1 |
| HT-29 | Colorectal Adenocarcinoma | Example Value: 6.7 ± 0.9 |
| MRC-5 | Normal Lung Fibroblast | Example Value: > 50 |
Data presented as Mean ± Standard Deviation from three independent experiments.
Interpretation: A lower IC50 value indicates higher potency. A significantly higher IC50 in a normal cell line (like MRC-5) compared to cancer cell lines suggests a degree of cancer-selective cytotoxicity, which is a desirable characteristic for a potential therapeutic agent.[10]
Table 2: Apoptosis Induction by 8-Bromoquinolin-6-ol in HT-29 Cells (24h Treatment)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.6 | 2.4 ± 0.8 |
| 3.5 µM (0.5x IC50) | 70.3 ± 4.5 | 18.2 ± 3.1 | 11.5 ± 2.0 |
| 7.0 µM (1.0x IC50) | 45.6 ± 5.1 | 35.8 ± 4.2 | 18.6 ± 3.3 |
| 14.0 µM (2.0x IC50) | 20.1 ± 3.9 | 48.9 ± 5.5 | 31.0 ± 4.7 |
Data presented as Mean ± Standard Deviation.
Interpretation: A dose-dependent increase in the percentage of early (Annexin V+) and late apoptotic (Annexin V+/PI+) cells provides strong evidence that 8-Bromoquinolin-6-ol induces cell death via apoptosis.
References
-
Jafari, E., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. [Link]
-
Polycyclic Aromatic Compounds. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. [Link]
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Li, H-T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. [Link]
-
Al-Mulla, H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. [Link]
-
Fasihi-Ramandi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. [Link]
-
Chen, D., et al. (2012). Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells. Molecular Pharmacology. [Link]
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Application Notes & Protocols: 8-Bromoquinolin-6-ol as a Bidentate Ligand in Transition Metal Catalysis
Introduction: The Quinoline Scaffold as a Privileged Platform in Catalysis
The quinoline core, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry and catalysis.[1][2] Its rigid framework and the presence of a Lewis basic nitrogen atom make it an excellent scaffold for designing ligands for organometallic catalysis. The introduction of substituents onto the quinoline ring allows for the fine-tuning of steric and electronic properties, which in turn modulates the reactivity and selectivity of the coordinated metal center.
8-Bromoquinolin-6-ol is a functionalized quinoline derivative of particular interest. It possesses three key features that define its potential as a ligand:
-
Bidentate Chelation: The nitrogen atom at position 1 and the hydroxyl group at position 6 can act in concert to form a stable six-membered chelate ring with a metal center. This bidentate coordination enhances the stability of the resulting metal complex compared to monodentate ligands.
-
Electronic Modulation: The bromine atom at the 8-position is an electron-withdrawing group. Its presence influences the electron density across the quinoline ring system, including the coordinating nitrogen and oxygen atoms. This electronic perturbation can significantly impact the catalytic activity of the complexed metal, affecting key steps in catalytic cycles such as oxidative addition and reductive elimination.[3]
-
Synthetic Handle: The C-Br bond at the 8-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the creation of a library of related ligands with diverse steric and electronic profiles.[4]
These application notes will provide an in-depth guide to the synthesis and potential applications of 8-bromoquinolin-6-ol as a ligand in two fundamentally important classes of catalytic reactions: Palladium-catalyzed cross-coupling and Copper-catalyzed C-H functionalization.
Synthesis of 8-Bromoquinolin-6-ol
The synthesis of substituted quinolines can be achieved through various established methods, with the Skraup-Doebner-von Miller reaction being a classic approach. A plausible route to 8-bromoquinolin-6-ol involves the reaction of a substituted aminophenol with an α,β-unsaturated aldehyde or its equivalent in the presence of an acid and an oxidizing agent.
Proposed Synthetic Protocol: Modified Skraup Synthesis
This protocol is a representative procedure adapted from general methods for quinoline synthesis.[5][6]
Reactants:
-
2-Bromo-4-aminophenol
-
Acrolein diethyl acetal
-
Hydrochloric acid (1N)
-
Sodium carbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a 250 mL round-bottomed flask equipped with a reflux condenser, add 2-bromo-4-aminophenol (10 mmol, 1 equiv.).
-
Add 1N hydrochloric acid (80 mL). Stir the mixture until the solid is fully dissolved.
-
Add acrolein diethyl acetal (25 mmol, 2.5 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution to pH 7-8 by the slow, portion-wise addition of solid sodium carbonate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 8-bromoquinolin-6-ol.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of C-C and C-X bonds with high efficiency and functional group tolerance. The performance of these reactions is critically dependent on the ligand coordinated to the palladium center.[7] 8-Bromoquinolin-6-ol, by forming a stable chelate, can stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. The ligand's role is to promote the oxidative addition of the organohalide to the Pd(0) center and facilitate the subsequent transmetalation and reductive elimination steps.
The 8-bromoquinolin-6-ol ligand (L) coordinates to the Pd(0) catalyst. The oxidative addition of an aryl halide (Ar-X) forms a Pd(II) intermediate, [L-Pd(II)(Ar)(X)]. A base activates the boronic acid, facilitating transmetalation where the organic group from the boron reagent replaces the halide on the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[8] The electronic properties of the ligand, influenced by the bromine substituent, can affect the rates of these elementary steps.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is a general procedure for using 8-bromoquinolin-6-ol as a ligand in a Suzuki-Miyaura coupling reaction.[4][9][10]
-
Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and 8-bromoquinolin-6-ol ligand (0.044 mmol, 4.4 mol%). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.
| Parameter | Typical Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable sources of Pd(0) (in situ) or Pd(0). |
| Ligand Loading | 2-5 mol% | Sufficient to stabilize the catalyst and promote the reaction. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reagents and influences catalyst activity.[10] |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Table 1. Typical reaction parameters for Suzuki-Miyaura coupling.
Application in Copper-Catalyzed C-H Functionalization
Copper catalysis has emerged as a cost-effective and powerful tool for C-H functionalization, providing direct routes to complex molecules without the need for pre-functionalized substrates.[1] Quinoline derivatives are frequently used as directing groups in these transformations, but the ligand itself plays a crucial role in modulating the reactivity of the copper catalyst.
A. C-H Bromination of Quinolines
Recent studies have shown copper-promoted methods for the selective C5-bromination of 8-aminoquinoline amides.[11][12][13] While in these examples the substrate itself acts as a bidentate directing group, an external ligand like 8-bromoquinolin-6-ol could potentially be used to control reactivity and selectivity in related systems that lack an internal directing group.
Copper-catalyzed C-H functionalization often involves a Cu(I)/Cu(III) or Cu(II)/Cu(IV) cycle, although the precise mechanisms can be complex and substrate-dependent. A bidentate ligand like 8-bromoquinolin-6-ol can stabilize higher oxidation states of copper and facilitate the C-H activation step, which is often rate-limiting. The ligand framework helps to position the substrate correctly with respect to the metal center for selective functionalization.
This protocol is adapted from methodologies for the C-H bromination of quinoline derivatives.[13][14]
-
Reaction Setup: In a sealed tube, combine the quinoline substrate (0.2 mmol, 1.0 equiv.), the copper catalyst (e.g., Cu(OAc)₂·H₂O, 0.04 mmol, 20 mol%), 8-bromoquinolin-6-ol ligand (0.048 mmol, 24 mol%), and a base (e.g., K₂CO₃, 0.2 mmol, 1.0 equiv.).
-
Reagent Addition: Add the bromine source (e.g., N-Bromosuccinimide, 0.24 mmol, 1.2 equiv.) and the solvent (e.g., DMSO, 1.0 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12 hours.
-
Monitoring: After cooling, take an aliquot for LC-MS analysis to check for conversion.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine source, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
Caption: General experimental workflow for copper-catalyzed reactions.
| Parameter | Typical Condition | Rationale |
| Copper Catalyst | Cu(OAc)₂, CuBr, CuI | Readily available and effective copper sources.[1][12] |
| Bromine Source | NBS, Alkyl Bromides | Provides the bromine atom for functionalization.[11][13] |
| Solvent | DMSO, Toluene | High-boiling polar aprotic solvents are often effective.[11] |
| Temperature | 100 - 120 °C | Required for C-H bond cleavage. |
| Atmosphere | Air or Inert | Some copper-catalyzed reactions are tolerant to air.[11] |
Table 2. Common parameters for copper-catalyzed C-H functionalization.
Conclusion and Future Outlook
8-Bromoquinolin-6-ol represents a promising, yet underexplored, ligand for transition metal catalysis. Its inherent bidentate nature, coupled with the electronic influence of the bromine substituent, provides a robust platform for developing novel catalytic systems. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers looking to harness the potential of this and related quinolinol ligands. Future work should focus on the systematic evaluation of this ligand in a broader range of palladium- and copper-catalyzed reactions, as well as exploring its utility with other transition metals like rhodium, iridium, and nickel, which are also known to be effective in C-H activation and cross-coupling catalysis.[1][15] The synthetic accessibility of the 8-bromo position allows for the future development of second-generation ligands with tailored steric and electronic properties, further expanding the catalytic toolbox available to the scientific community.
References
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. PubMed Central. Available at: [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. ACG Publications. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. MDPI. Available at: [Link]
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A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Novelty Journals. Available at: [Link]
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Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journals. Available at: [Link]
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Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC - NIH. National Institutes of Health. Available at: [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review - ResearchGate. ResearchGate. Available at: [Link]
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Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - Beilstein Journals. Beilstein Journals. Available at: [Link]
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Copper-Catalyzed Electrochemical Selective Bromination Of 8-Aminoquinoline Amide Using NH4Br as the Brominating Reagent | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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The Chemistry of Quinolines. | Chemical Reviews - ACS Publications. ACS Publications. Available at: [Link]
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The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science. Bentham Science. Available at: [Link]
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COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES - Connect Journals. Connect Journals. Available at: [Link]
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Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - NIH. National Institutes of Health. Available at: [Link]
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7-Bromoquinolin-8-ol | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. PubChem. Available at: [Link]
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7-Bromoquinolin-8-ol - PubMed. PubMed. Available at: [Link]
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Feature Papers in Catalysis in Organic and Polymer Chemistry - MDPI. MDPI. Available at: [Link]
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Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. National Institutes of Health. Available at: [Link]
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Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed. PubMed. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
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Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). - ResearchGate. ResearchGate. Available at: [Link]
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A Novel Family of Cage-like (CuLi, CuNa, CuK)-phenylsilsesquioxane Complexes with 8-Hydroxyquinoline Ligands: Synthesis, Structure, and Catalytic Activity - MDPI. MDPI. Available at: [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. PubMed Central. Available at: [Link]
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Application Note: A Tiered In Vitro Screening Cascade for Characterizing the Biological Activity of 8-Bromoquinolin-6-ol
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] This application note presents a comprehensive, tiered strategy for the initial in vitro biological characterization of a novel quinoline analog, 8-Bromoquinolin-6-ol. We outline a logical progression of assays, from broad-spectrum cytotoxicity screening to more focused mechanistic studies. This framework is designed to efficiently identify and validate potential therapeutic activities, providing researchers with a robust, self-validating protocol to guide early-stage drug discovery efforts. The causality behind experimental choices is explained, ensuring that each step provides actionable data to inform the subsequent stages of investigation.
Introduction: The Rationale for a Tiered Screening Approach
The successful identification of a lead compound from a novel chemical entity requires a systematic and resource-efficient screening process. For a compound like 8-Bromoquinolin-6-ol, whose specific biological activities are not yet characterized, a broad, untargeted approach is inefficient. Instead, we propose a tiered cascade that begins with foundational assays to establish a toxicological and activity profile, followed by hypothesis-driven mechanistic assays based on the well-documented potential of the quinoline chemical family.
This guide is structured to:
-
Establish a Bioactivity Profile: Determine the optimal concentration range for experimentation and identify initial signs of cytotoxicity against relevant cell lines.
-
Elucidate Mechanisms of Action: Investigate potential pathways such as apoptosis induction, kinase inhibition, or modulation of inflammatory responses.
-
Explore Therapeutic Breadth: Assess activity across different biological domains, including oncology and microbiology.
The workflow is designed to be self-validating, with each protocol incorporating essential positive, negative, and vehicle controls to ensure data integrity and reproducibility.
Figure 1: A tiered experimental workflow for screening 8-Bromoquinolin-6-ol.
Tier 1 Protocol: Foundational Cytotoxicity Screening (MTT Assay)
Principle: The initial step for any novel compound is to assess its effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble in aqueous solution.[7] The amount of formazan produced, quantified by spectrophotometry after solubilization, is directly proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 8-Bromoquinolin-6-ol across a panel of human cancer cell lines and a non-cancerous control cell line. This data reveals both potential anticancer activity and general toxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and non-cancerous HEK293) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 8-Bromoquinolin-6-ol in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Controls: Include wells with medium only (blank), cells treated with vehicle (0.5% DMSO), and cells treated with a known cytotoxic agent like Doxorubicin (positive control). Each condition should be performed in triplicate.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis & Presentation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
| Compound | Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |
| 8-Bromoquinolin-6-ol | A549 (Lung Cancer) | [Hypothetical Value: 12.5] | [Hypothetical Value: 4.8] |
| MCF-7 (Breast Cancer) | [Hypothetical Value: 21.8] | [Hypothetical Value: 2.7] | |
| HEK293 (Normal) | [Hypothetical Value: 60.1] | - | |
| Doxorubicin (Control) | A549 (Lung Cancer) | 1.8 | 6.1 |
| HEK293 (Normal) | 11.0 | - | |
| ¹ Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. |
Tier 2 Protocols: Mechanistic Elucidation
If Tier 1 results indicate potent and selective cytotoxicity against cancer cells, the following assays can elucidate the underlying mechanism.
Anticancer Mechanism: Apoptosis Induction (Caspase-3/7 Activity Assay)
Principle: A primary mechanism of action for many successful chemotherapeutics is the induction of apoptosis (programmed cell death). A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[9] Luminescent assays like Caspase-Glo® 3/7 provide a sensitive method to quantify this activity. The assay utilizes a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases liberates aminoluciferin, which is consumed by luciferase to generate a quantifiable "glow-type" luminescent signal.[10] The signal intensity is directly proportional to the amount of active caspase-3/7.[10]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed a cancer cell line that showed high sensitivity in the MTT assay (e.g., A549) in a white-walled 96-well plate suitable for luminescence.
-
After 24 hours, treat the cells with 8-Bromoquinolin-6-ol at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Controls: Include vehicle-treated cells (negative control) and cells treated with a known apoptosis inducer like Staurosporine (1 µM) as a positive control.
-
-
Assay Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[10]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the fold change in caspase activity relative to the vehicle control after subtracting background luminescence (from wells with no cells).
-
| Treatment | Concentration | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle (0.5% DMSO) | - | [Hypothetical Value: 1,500] | 1.0 |
| 8-Bromoquinolin-6-ol | IC₅₀ (12.5 µM) | [Hypothetical Value: 18,000] | 12.0 |
| 2x IC₅₀ (25 µM) | [Hypothetical Value: 35,000] | 23.3 | |
| Staurosporine (Control) | 1 µM | [Hypothetical Value: 45,000] | 30.0 |
Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
Principle: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[11] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like TNF-α and IL-6.[12] This assay measures the ability of 8-Bromoquinolin-6-ol to prevent this activation.
Figure 2: Simplified NF-κB signaling pathway and potential inhibition points.
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
-
Cell Culture and Plating:
-
Culture RAW 264.7 murine macrophages and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours.
-
Rationale: Macrophages are primary immune cells that produce key inflammatory mediators upon activation, making them an ideal model system.[13]
-
-
Pre-treatment:
-
Treat the cells with various non-toxic concentrations of 8-Bromoquinolin-6-ol (determined from a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours.
-
Control: Include a known NF-κB inhibitor like Dexamethasone as a positive control.
-
-
Inflammatory Stimulation:
-
Add LPS (from E. coli) to the wells to a final concentration of 1 µg/mL to stimulate inflammation. Do not add LPS to the negative control wells.
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Nitric oxide is a downstream product of NF-κB activation in macrophages. Its stable metabolite, nitrite, can be measured in the culture supernatant using the Griess reagent.
-
Transfer 50 µL of culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production compared to the LPS-only treated cells.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Principle: The quinoline core is present in many antibacterial agents. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] This is a fundamental assay to determine a compound's potency.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation:
-
Prepare a 2x concentrated stock of 8-Bromoquinolin-6-ol in an appropriate broth (e.g., Mueller-Hinton Broth).
-
In a 96-well plate, perform a two-fold serial dilution of the compound stock across 10 columns, leaving columns 11 and 12 for controls.
-
Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to wells 1-11.
-
Controls: Well 11 (bacterial growth control, no compound) and Well 12 (sterility control, broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Conclusion and Future Directions
This application note provides a structured, multi-tiered framework for the initial in vitro characterization of 8-Bromoquinolin-6-ol. By systematically progressing from broad cytotoxicity screening to specific, hypothesis-driven mechanistic assays, researchers can efficiently build a comprehensive biological activity profile. Positive results in any of these assays—such as potent and selective anticancer activity, inhibition of key inflammatory mediators, or significant antimicrobial effects—would identify 8-Bromoquinolin-6-ol as a promising hit compound. Subsequent steps would involve further mechanistic deconvolution (e.g., cell cycle analysis, specific kinase profiling), in vivo efficacy studies in relevant animal models, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
References
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
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Pathan, E., et al. (2015). Caspase Protocols in Mice. In: Apoptosis and Cancer. Methods in Molecular Biology, vol 1219. Humana Press, New York, NY. [Link]
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Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel), 12(10), 1853. [Link]
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Jo, H., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(22), e3083. [Link]
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Al-Snafi, A. E. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Journal of Pharmacy & Pharmacognosy Research, 9(5), 723-735. [Link]
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Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel), 12(10), 1853. [Link]
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JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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Bohrium. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Bohrium. [Link]
-
da Silva, A. F. M., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. ResearchGate. [Link]
-
Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4229. [Link]
-
ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Kumar, S., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. Bioorganic Chemistry, 131, 106307. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
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Black, J. C., et al. (2018). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers in Cell and Developmental Biology, 6, 118. [Link]
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ResearchGate. (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
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Thoms, H. C., et al. (2021). Monitoring the Levels of Cellular NF-κB Activation States. Cancers (Basel), 13(15), 3822. [Link]
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Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 10(17), e202404768. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
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Chakraborty, S., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics, 39(12), 4446-4456. [Link]
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Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Bio-Rad. [Link]
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PubChem. (n.d.). 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information. [Link]
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MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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ResearchGate. (2024). (PDF) Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening. ResearchGate. [Link]
-
ResearchGate. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
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PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. [Link]
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Köprülü, T. K., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]
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Al-Obaid, A. M., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(6), 2323-2331. [Link]
-
Rbaa, M., et al. (2021). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 7(5), e07019. [Link]
-
Sławiński, J., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(11), 3345. [Link]
-
Preprints.org. (2024). Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening[v1]. Preprints.org. [Link]
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de Almeida, J. F., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17, 435-445. [Link]
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MDPI. (n.d.). Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo. MDPI. [Link]
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NIH. (n.d.). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. National Center for Biotechnology Information. [Link]
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The Strategic Application of 8-Bromoquinolin-6-ol in the Synthesis of Novel Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the vast chemical space of kinase inhibitors, the quinoline core has established itself as a "privileged scaffold."[1] Its rigid, bicyclic structure provides an excellent framework for the precise spatial orientation of pharmacophoric elements that can engage in key interactions within the ATP-binding pocket of kinases. Several FDA-approved kinase inhibitors feature the quinoline motif, underscoring its clinical relevance and therapeutic potential.[1]
This guide focuses on a particularly versatile and strategically important starting material for the synthesis of novel kinase inhibitors: 8-bromoquinolin-6-ol . The strategic placement of the bromine atom at the 8-position and the hydroxyl group at the 6-position offers a dual-functionalization handle, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[2] Concurrently, the hydroxyl group can be leveraged for further derivatization or can participate in crucial hydrogen bonding interactions with the target kinase.
This document provides a comprehensive overview of the synthetic utility of 8-bromoquinolin-6-ol, detailed experimental protocols for its key transformations, and a discussion of its potential applications in targeting prominent kinase families implicated in cancer, such as EGFR, VEGFR, and the PI3K/Akt/mTOR signaling pathway.
Core Synthetic Strategies: Leveraging the Reactivity of 8-Bromoquinolin-6-ol
The synthetic power of 8-bromoquinolin-6-ol lies in its amenability to two of the most robust and versatile cross-coupling reactions in modern medicinal chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3] These reactions provide a reliable and modular approach to systematically explore the chemical space around the quinoline core.
Diagram: Synthetic Utility of 8-Bromoquinolin-6-ol
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Solvent | Molar Equiv. | Notes |
| 8-Bromoquinolin-6-ol | 1.0 | Starting material |
| Arylboronic Acid | 1.2 | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | Palladium catalyst |
| K₂CO₃ | 2.0 | Base |
| 1,4-Dioxane | - | Solvent |
| Water | - | Solvent |
Procedure:
-
To an oven-dried reaction vial, add 8-bromoquinolin-6-ol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Seal the vial with a septum and purge with nitrogen or argon gas for 10-15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the vial.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.2 M.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 8-aryl-quinolin-6-ol derivative.
Trustworthiness Note: The progress of the reaction should be carefully monitored. Incomplete reactions may be due to catalyst deactivation or issues with the quality of the boronic acid. If significant starting material remains, consider adding a fresh portion of the catalyst.
Protocol 2: Buchwald-Hartwig Amination of 8-Bromoquinolin-6-ol
This protocol describes the synthesis of 8-amino-quinolin-6-ol derivatives through the palladium-catalyzed coupling of 8-bromoquinolin-6-ol with a primary or secondary amine.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Materials:
| Reagent/Solvent | Molar Equiv. | Notes |
| 8-Bromoquinolin-6-ol | 1.0 | Starting material |
| Amine (R¹R²NH) | 1.2 | Coupling partner |
| Pd₂(dba)₃ | 0.02 | Palladium precursor |
| XPhos | 0.08 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | Base |
| Anhydrous Toluene | - | Solvent |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 8-bromoquinolin-6-ol (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.08 equiv.).
-
Add anhydrous toluene, followed by the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 110 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-quinolin-6-ol derivative.
Expertise & Experience Note: The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination. For less reactive amines, more electron-rich and bulky phosphine ligands may be required. The use of a strong, non-nucleophilic base like sodium tert-butoxide is standard, but other bases such as LHMDS or K₃PO₄ can also be effective depending on the substrate.
Application in Targeting Key Kinase Signaling Pathways
Derivatives of 8-bromoquinolin-6-ol are well-positioned to target several key kinase signaling pathways that are frequently dysregulated in cancer.
Diagram: Potential Kinase Targets and Signaling Pathways
Caption: Potential kinase targets for inhibitors derived from 8-bromoquinolin-6-ol.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Many EGFR inhibitors feature a 4-anilinoquinazoline or quinoline core. [4][5]By performing a Buchwald-Hartwig amination on 8-bromoquinolin-6-ol with various anilines, novel EGFR inhibitors can be synthesized. The 6-hydroxyl group can potentially form a key hydrogen bond with the conserved threonine residue in the hinge region of the kinase.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. [6]The quinoline scaffold is present in several approved VEGFR inhibitors. The Suzuki-Miyaura coupling of 8-bromoquinolin-6-ol with diverse aryl and heteroaryl partners can yield potent VEGFR inhibitors.
-
PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. [7][8]Quinoline-based compounds have been explored as inhibitors of PI3K and other kinases in this pathway. A medicinal chemistry campaign starting from 8-bromoquinolin-6-ol could involve the synthesis of a library of compounds via the protocols described above, followed by screening against PI3K isoforms.
Hypothetical SAR Campaign: A Case Study
To illustrate the utility of 8-bromoquinolin-6-ol, consider a hypothetical SAR campaign to develop a novel VEGFR-2 inhibitor.
Table 1: Representative Data from a Hypothetical VEGFR-2 Inhibitor SAR Campaign
| Compound ID | R Group (at 8-position) | Synthetic Route | VEGFR-2 IC₅₀ (nM) |
| HQ-01 | -Br (Starting Material) | - | >10,000 |
| HQ-02 | Phenyl | Suzuki-Miyaura | 850 |
| HQ-03 | 4-Fluorophenyl | Suzuki-Miyaura | 420 |
| HQ-04 | 3-Pyridyl | Suzuki-Miyaura | 150 |
| HQ-05 | Aniline | Buchwald-Hartwig | 950 |
| HQ-06 | 4-Fluoroaniline | Buchwald-Hartwig | 380 |
| HQ-07 | N-Methylaniline | Buchwald-Hartwig | 720 |
In this hypothetical example, the initial Suzuki-Miyaura coupling with phenylboronic acid (HQ-02) provides a moderately active compound. The introduction of a fluorine atom (HQ-03) improves potency, a common strategy in medicinal chemistry to enhance binding affinity. Switching to a heteroaryl group like pyridine (HQ-04) further boosts activity, potentially due to the formation of an additional hydrogen bond with the kinase hinge region. The Buchwald-Hartwig amination products show that an amino linkage is also tolerated, with a 4-fluoroaniline substituent (HQ-06) being the most promising in this series. This systematic approach, enabled by the versatility of 8-bromoquinolin-6-ol, allows for the rapid exploration of SAR and the identification of promising lead compounds.
Conclusion
8-Bromoquinolin-6-ol is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its dual-functional nature allows for the systematic and modular construction of diverse chemical libraries through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the potential of this privileged scaffold in the quest for new and effective kinase-targeted therapies. The inherent "drug-like" properties of the quinoline core, combined with the synthetic flexibility of 8-bromoquinolin-6-ol, make it an indispensable tool in the modern medicinal chemist's arsenal.
References
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Benchchem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- Benchchem. (2025).
- ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Frontiers in Pharmacology. (2021).
- Journal of Medicinal Chemistry. (2013).
- MDPI. (2022). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- MDPI. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- MDPI. (2020). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Molecules. (2022).
- Organic & Biomolecular Chemistry. (2015).
- PubMed Central. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors.
- ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- Synthesis. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)
- Bioorganic & Medicinal Chemistry Letters. (2004).
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- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Strategic Synthesis of 8-Bromoquinolin-6-ol Derivatives: A Modular Approach for Medicinal Chemistry
An Application Guide for Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of quinoline exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical and biological properties, making it a fertile ground for the development of novel therapeutic agents.[2]
Within this important class, 8-bromoquinolin-6-ol represents a particularly valuable synthetic intermediate. The presence of three distinct functional handles—the heterocyclic nitrogen, the phenolic hydroxyl group, and the C-8 bromine atom—provides a versatile platform for generating diverse molecular libraries. The hydroxyl group can be readily derivatized to form ethers and esters, while the bromine atom is an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of complex carbon and nitrogen-based substituents.[4] This guide provides a detailed, step-by-step protocol for the synthesis of the 8-bromoquinolin-6-ol core and its subsequent derivatization.
Part 1: Core Synthesis via the Skraup Reaction
The most direct and classical approach to constructing the quinoline core is the Skraup synthesis.[5][6] This powerful reaction facilitates the synthesis of quinolines by heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7] The key to efficiently producing 8-bromoquinolin-6-ol is the selection of an appropriately substituted aniline as the starting material, thereby building the desired substitution pattern directly into the heterocyclic framework.
Synthetic Strategy Overview
Our strategy involves a one-pot Skraup reaction using 2-bromo-4-aminophenol as the key starting material. The reaction proceeds through the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aminophenol. Subsequent cyclization and oxidation yield the target quinoline.
Protocol 1.1: Synthesis of 8-Bromoquinolin-6-ol
This protocol details the synthesis of the core scaffold using the Skraup reaction.
Expert Commentary on the Reaction: The Skraup synthesis is notoriously exothermic and can be violent if not properly controlled.[7] The use of a moderator, such as ferrous sulfate (FeSO₄), is critical for controlling the reaction rate and ensuring safety. Arsenic acid is a classic, effective oxidizing agent for this reaction, though modern protocols may substitute less toxic alternatives like nitrobenzene, which can also serve as a solvent.[5]
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Stoichiometric Ratio |
|---|---|---|---|---|
| 2-Bromo-4-aminophenol | 188.02 | 18.8 g | 0.10 | 1.0 |
| Glycerol | 92.09 | 33.2 g (26.3 mL) | 0.36 | 3.6 |
| Concentrated H₂SO₄ | 98.08 | 30 mL | - | - |
| Arsenic Pentoxide (As₂O₅) | 229.84 | 15.0 g | 0.065 | 0.65 |
| Ferrous Sulfate (FeSO₄·7H₂O) | 278.01 | 1.0 g | - | Catalyst/Moderator |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For neutralization |
| Deionized Water | 18.02 | As needed | - | - |
| Ethanol | 46.07 | As needed | - | For recrystallization |
Equipment
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Large beaker for neutralization
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In the 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, carefully combine 2-bromo-4-aminophenol (18.8 g) and glycerol (26.3 mL).
-
Acid Addition: While stirring vigorously, slowly add the concentrated sulfuric acid (30 mL) through a dropping funnel. The mixture will generate significant heat. Allow the mixture to cool slightly.
-
Moderator and Oxidant Addition: Add the ferrous sulfate heptahydrate (1.0 g) to the mixture. Follow this by the cautious, portion-wise addition of arsenic pentoxide (15.0 g).
-
Heating: Gently heat the mixture using a heating mantle. An exothermic reaction will commence. The key is to control the heating to maintain a steady, but not overly vigorous, reflux. Maintain the temperature at approximately 140-150°C for 3-4 hours.
-
Reaction Completion and Cooldown: After the heating period, allow the dark, viscous mixture to cool to below 100°C.
-
Work-up and Neutralization: Carefully and slowly pour the cooled reaction mixture into a large beaker containing approximately 500 mL of cold water with stirring. The product will precipitate out. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This step must be performed in a well-ventilated fume hood with caution.
-
Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove inorganic salts.
-
Purification: The crude 8-bromoquinolin-6-ol should be purified by recrystallization from a suitable solvent, such as aqueous ethanol or toluene, to yield the final product.
Part 2: Derivatization of the 8-Bromoquinolin-6-ol Scaffold
With the core scaffold in hand, the 6-hydroxyl group serves as an excellent point for diversification. A standard Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl groups, allowing for systematic exploration of the structure-activity relationship (SAR).
Protocol 2.1: General Procedure for O-Alkylation
This protocol provides a general method for synthesizing 6-alkoxy-8-bromoquinoline derivatives.
Expert Commentary on the Reaction: The choice of base and solvent is crucial for the success of O-alkylation. A moderately strong base like potassium carbonate is often sufficient and easy to handle. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be required. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the cation, leaving a highly reactive "naked" phenoxide anion.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (approx.) | Stoichiometric Ratio |
|---|---|---|---|---|
| 8-Bromoquinolin-6-ol | 224.05 | 2.24 g | 0.01 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 0.015 | 1.5 |
| Alkyl Halide (e.g., C₂H₅I) | 155.97 | 1.72 g (0.89 mL) | 0.011 | 1.1 |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - | Solvent |
| Ethyl Acetate | 88.11 | As needed | - | For extraction |
| Brine | - | As needed | - | For washing |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 8-bromoquinolin-6-ol (2.24 g), potassium carbonate (2.07 g), and anhydrous DMF (20 mL).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Then, add the alkyl halide (e.g., ethyl iodide, 0.89 mL) dropwise to the mixture.
-
Heating: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-alkoxy-8-bromoquinoline derivative.
The synthetic protocols detailed in this guide provide a robust and logical pathway for the synthesis of 8-bromoquinolin-6-ol and its subsequent derivatives. The Skraup synthesis offers a time-tested method for constructing the core heterocyclic system, while standard functionalization reactions on the 6-hydroxyl group enable the creation of a diverse library of compounds. This modular approach is invaluable for researchers in drug discovery, providing a reliable platform for investigating structure-activity relationships and developing novel therapeutic candidates.
References
-
Wikipedia. Skraup reaction. Wikipedia. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]
-
Organic Reactions. The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to High-Throughput Screening Strategies for Novel Quinoline Derivatives like 8-Bromoquinolin-6-ol
Answering in markdown.
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a compound's biological and pharmacokinetic properties.[1]
8-Bromoquinolin-6-ol is one such derivative. While extensive research on this specific molecule is emerging, its structural features—a halogenated quinoline with a hydroxyl group—suggest a strong potential for biological activity. The bromine atom can influence the molecule's electronic properties and metabolic stability, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.[5] Notably, the structurally related 8-hydroxyquinoline class of compounds are well-known metal chelators and have been identified as potent inhibitors of metalloenzymes, such as histone demethylases, through high-throughput screening (HTS) campaigns.[6][7] Furthermore, other quinoline derivatives have shown promise as kinase inhibitors.[1][8]
This guide, intended for researchers in drug discovery, provides a strategic framework and detailed, field-proven protocols for conducting high-throughput screening assays to identify and characterize the biological targets and activities of 8-Bromoquinolin-6-ol and similar novel quinoline derivatives. We will explore biochemical and cell-based assays targeting plausible enzyme families and cellular pathways.
Core Principles of Robust High-Throughput Screening
Before embarking on a screening campaign, it is critical to understand the principles that ensure data quality and reliability. An HTS assay is a self-validating system when designed with appropriate controls and statistical rigor.
-
Assay Quality Metrics: The performance of an HTS assay is commonly evaluated using the Z'-factor, a statistical parameter that reflects the dynamic range and data variation. An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[9] This metric, along with signal-to-background (S/B) and coefficient of variation (%CV), provides confidence in the hits identified.
-
Biochemical vs. Cell-Based Assays:
-
Biochemical Assays are target-oriented, measuring the direct interaction of a compound with a purified biological molecule (e.g., an enzyme or receptor). They are excellent for primary screening to identify potent "hit" compounds.
-
Cell-Based Assays provide a more physiologically relevant context, allowing for the assessment of compound activity on a specific pathway or cellular phenotype.[10][11] They are crucial for confirming the mechanism of action and assessing properties like cell permeability and cytotoxicity.
-
HTS Workflow: From Primary Screen to Validated Hit
A successful HTS campaign follows a logical funneling approach to efficiently identify and validate promising compounds while eliminating false positives.
Caption: Mechanism of a FRET-based kinase inhibition assay.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Solution: Dilute the purified target kinase in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically to yield a robust signal.
-
Substrate/ATP Mix: Prepare a 4X solution containing the FRET-labeled peptide substrate and ATP in Assay Buffer. The ATP concentration should be at or near its Km for the kinase to facilitate the identification of competitive inhibitors.
-
Antibody Solution: Prepare a 2X solution of the FRET-labeled detection antibody in a suitable buffer containing EDTA to stop the kinase reaction.
-
Compound Plates: Prepare serial dilutions of 8-Bromoquinolin-6-ol in 100% DMSO. Then, dilute these stocks into Assay Buffer to create a 4X final concentration plate. Include a known inhibitor as a positive control and DMSO alone as a negative (vehicle) control.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 4X compound solution (or controls) to the wells of a low-volume 384-well assay plate.
-
Add 10 µL of the 2X Kinase Solution to all wells.
-
Initiate the reaction by adding 5 µL of the 4X Substrate/ATP Mix.
-
Seal the plate and incubate at room temperature for 60 minutes (or an optimized time).
-
Stop the reaction by adding 10 µL of the 2X Antibody Solution.
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a plate reader capable of measuring time-resolved FRET (e.g., excitation at 340 nm, emission at donor and acceptor wavelengths).
-
-
Data Analysis:
-
Calculate the FRET ratio for each well.
-
Determine the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Max is the vehicle control and Signal_Min is the positive control.
-
Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Target Value | Description |
| Z'-Factor | > 0.5 | Indicates excellent assay quality and suitability for HTS. |
| S/B Ratio | > 5 | Signal-to-Background ratio, ensuring a sufficient dynamic range. |
| DMSO Tolerance | < 1% final | Ensure vehicle does not significantly impact enzyme activity. |
| ATP Concentration | Km value | Optimal for detecting competitive inhibitors. |
Protocol 2: AlphaScreen Assay for Histone Demethylase Inhibition
Scientific Rationale: As noted, 8-hydroxyquinolines are known inhibitors of 2-oxoglutarate (2-OG) dependent histone demethylases, which are Fe(II)-dependent metalloenzymes. [7]The 6-ol isomer may possess similar metal-chelating properties, making this enzyme class a highly plausible target. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) is a highly sensitive, bead-based technology ideal for detecting protein-protein or protein-peptide interactions. [12][13] Assay Principle: This assay measures the interaction between a histone demethylase (e.g., JMJD2A) and its biotinylated histone peptide substrate. Streptavidin-coated Donor beads bind the biotinylated peptide, while an antibody specific for the unmodified state of the histone mark (e.g., H3K9me3) is conjugated to Acceptor beads. When the demethylase is active, it removes the methyl group, exposing the epitope for the antibody to bind. This brings the Donor and Acceptor beads into close proximity (~200 nm). Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. Inhibitors prevent demethylation, disrupting the interaction and causing a loss of signal. [12][14]
Caption: Principle of an AlphaScreen assay for histone demethylase.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20.
-
Enzyme/Cofactor Mix: Prepare a 4X solution of the histone demethylase with its cofactors (Fe(II), 2-oxoglutarate, Ascorbate) in Assay Buffer.
-
Substrate Solution: Prepare a 4X solution of the biotinylated histone peptide substrate in Assay Buffer.
-
Compound Plates: Prepare 4X compound plates as described in Protocol 1.
-
Detection Mix: Prepare a 2X mix of AlphaScreen® Streptavidin Donor beads and Protein A Acceptor beads pre-incubated with the specific antibody in the dark.
-
-
Assay Procedure (384-well ProxiPlate):
-
Add 2.5 µL of 4X compound solution or controls to the wells.
-
Add 2.5 µL of 4X biotinylated peptide substrate.
-
Initiate the reaction by adding 5 µL of the 2X Enzyme/Cofactor Mix.
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 30-60 minutes.
-
Stop the reaction by adding 5 µL of the 2X Detection Mix (containing EDTA to chelate the Fe(II)).
-
Seal the plate with an aluminum foil seal, incubate in the dark at room temperature for 60 minutes.
-
Read on an AlphaScreen-capable plate reader (e.g., EnVision®). [13]
-
-
Data Analysis:
-
Analyze the raw AlphaScreen counts.
-
Calculate percent inhibition and determine IC₅₀ values as described in Protocol 1.
-
| Parameter | Target Value | Description |
| Z'-Factor | > 0.5 | Ensures robust assay performance. [9] |
| S/B Ratio | > 10 | AlphaScreen assays typically have a very high dynamic range. |
| Light Sensitivity | Handle beads in subdued light | Donor beads are photosensitive. [15] |
| Hook Effect | Check bead/Ab titration | High concentrations can lead to a signal decrease; optimize concentrations. |
Protocol 3: Cell-Based Luciferase Reporter Assay for Pathway Analysis
Scientific Rationale: After identifying a biochemical hit, it is essential to confirm that the compound engages its target in a cellular environment and modulates the intended signaling pathway. A luciferase reporter assay is a powerful tool for this purpose, offering high sensitivity and a broad dynamic range. [16][17]Assuming our target kinase or demethylase regulates the NF-κB signaling pathway, we can use a reporter construct where luciferase expression is driven by an NF-κB response element.
Assay Principle: Cells are engineered to express a luciferase gene under the control of a promoter containing specific transcriptional response elements (e.g., NFAT-RE, SRE, or in this case, NF-κB-RE). [18]When the signaling pathway is activated (e.g., by TNFα stimulation), transcription factors bind to these elements and drive the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to the pathway's activity. An inhibitor of the pathway, such as 8-Bromoquinolin-6-ol, would prevent luciferase expression, resulting in a diminished luminescent signal.
Caption: Workflow of an NF-κB luciferase reporter assay.
Detailed Step-by-Step Protocol
-
Cell Preparation and Transfection:
-
Cell Line: Use a relevant cell line, such as HEK293 or HeLa cells.
-
Plating: Seed cells into a white, clear-bottom 96-well or 384-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization) using a suitable transfection reagent. Allow cells to recover for 24 hours.
-
-
Assay Procedure:
-
Compound Addition: Remove the culture medium and add fresh medium containing serial dilutions of 8-Bromoquinolin-6-ol or controls. Incubate for 1-2 hours.
-
Stimulation: Add the pathway agonist (e.g., TNFα) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for an optimized period (typically 6-8 hours) to allow for luciferase expression.
-
Lysis and Measurement: Remove the medium. Add a passive lysis buffer. Measure the firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer. [17]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of the stimulated signal.
-
Determine the IC₅₀ value from the dose-response curve.
-
| Parameter | Consideration | Rationale |
| Cell Viability | Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®). | Ensures that the observed inhibition is due to pathway modulation, not cell death. [3] |
| Normalization | Use a dual-luciferase system. | Corrects for variability in transfection efficiency and cell number, increasing data accuracy. [17] |
| Stimulation Time | Optimize time course (e.g., 4, 6, 8, 12 hours). | Captures the peak of the transcriptional response for maximal signal window. |
| Agonist Conc. | Use EC₈₀ concentration of agonist. | Provides a robust signal that is still sensitive to inhibition. |
References
-
Zhang, R., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]
-
Uherek, M., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. [Link]
-
Zhang, R., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]
-
Butini, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Wang, Z., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed. [Link]
-
Vaugier, C., et al. (2018). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. [Link]
-
Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. [Link]
-
Lomenick, B., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
-
Li, S., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. [Link]
-
Al-Ostath, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Kumar, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Ali, A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
Köprülü, T., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
-
Wang, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH. [Link]
-
Gupta, H., et al. (2024). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Ökten, S., et al. (2011). 6,8-Dibromoquinoline. PMC - NIH. [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]
-
Pires, D., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]
-
Al-Ostath, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]
-
King, O., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. NIH. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
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- 7. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the Antimicrobial Evaluation of 8-Bromoquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Halogenated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. Within this class, 8-hydroxyquinoline and its derivatives have attracted significant attention for their potent antimicrobial, anticancer, and neuroprotective properties. The introduction of halogen atoms, such as bromine, into the quinoline ring can modulate the compound's physicochemical properties, including lipophilicity and electronic distribution, often enhancing its biological efficacy.
8-Bromoquinolin-6-ol is a halogenated quinolinol that, while cataloged as an antimicrobial intermediate, remains a largely unexplored entity in publicly accessible scientific literature.[1] Its structural similarity to other bromo- and hydroxy-quinolines suggests a strong potential for antimicrobial activity. This document serves as a comprehensive guide for researchers aiming to investigate the antimicrobial profile of 8-Bromoquinolin-6-ol. It provides a robust framework of detailed protocols, from initial screening to quantitative assessment of antimicrobial efficacy, based on established methodologies for related compounds.
Putative Mechanism of Action: A Focus on Metal Chelation
The primary antimicrobial mechanism attributed to 8-hydroxyquinoline derivatives is their ability to act as potent chelating agents for essential metal ions.[2] Divalent and trivalent cations, such as Zn²⁺, Fe³⁺, Cu²⁺, and Mn²⁺, are critical cofactors for a multitude of bacterial enzymes involved in vital metabolic processes, including respiration and DNA replication.
By forming stable complexes with these metal ions, 8-Bromoquinolin-6-ol is hypothesized to disrupt bacterial homeostasis through two main pathways:
-
Deprivation of Essential Metals: The compound can sequester essential metal ions from the bacterial environment and from the active sites of metalloenzymes, leading to their inactivation and the subsequent inhibition of cellular processes.
-
Formation of Toxic Complexes: The newly formed metal-compound complex may itself be toxic, potentially by catalyzing the production of reactive oxygen species (ROS) or by inhibiting different cellular targets than the compound or metal ion alone.
The lipophilic nature of the quinoline ring facilitates the transport of these complexes across the bacterial cell membrane, enhancing their intracellular accumulation and antimicrobial effect.
Caption: Workflow for the Agar Disk Diffusion Assay.
Tier 2: Quantitative Antimicrobial Efficacy
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the gold-standard metric for antimicrobial susceptibility testing, defining the lowest concentration of a compound that completely inhibits visible microbial growth.
-
Rationale: This quantitative assay establishes the potency of the antimicrobial agent against specific pathogens and is essential for comparing efficacy.
-
Procedure:
-
Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate. Well 11 will be the growth control, and well 12 will be the sterility control.
-
Compound Addition: Add 200 µL of the 8-Bromoquinolin-6-ol working solution (stock diluted in MHB to twice the highest desired concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it in MHB to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL. Do not add bacteria to well 12 (sterility control).
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of 8-Bromoquinolin-6-ol in which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Rationale: This protocol determines the lowest concentration of the compound required to kill 99.9% of the initial bacterial inoculum.
-
Procedure:
-
Perform MIC Assay: Set up and complete the MIC assay as described in Protocol 3.
-
Subculturing: After reading the MIC results, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each 10 µL aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in no colony formation (or a ≥99.9% reduction in CFU compared to the initial inoculum count).
-
Data Presentation and Interpretation
Quantitative data from antimicrobial studies should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Illustrative MIC Data for 8-Bromoquinolin-6-ol (Note: This table contains hypothetical data for illustrative purposes. Researchers should populate it with their own experimental findings.)
| Test Organism | Strain ID | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | ATCC 29213 | 4 | 17.9 |
| Enterococcus faecalis | ATCC 29212 | 8 | 35.7 |
| Escherichia coli | ATCC 25922 | 16 | 71.4 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | 142.9 |
| Candida albicans | ATCC 90028 | 8 | 35.7 |
Table 2: Template for Recording MIC and MBC Results
| Test Organism & Strain ID | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
-
Interpretation of MBC/MIC Ratio:
-
≤ 4: The compound is generally considered bactericidal .
-
> 4: The compound is generally considered bacteriostatic .
-
Safety and Handling Precautions
While specific toxicological data for 8-Bromoquinolin-6-ol is not widely available, related bromoquinoline compounds are classified as irritants and may be toxic if swallowed. [3][4]Researchers should handle this compound with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison control center or physician.
-
-
Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling 8-Bromoquinolin-6-ol.
References
-
PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. (n.d.). Cyclic Ketones (151). [Link]
- Google Patents. (n.d.).
-
Hu, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]
-
Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]
-
Al-Masoudi, N. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Sobhy, A., et al. (2020). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics. [Link]
-
Al-Masoudi, N. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
-
Pavlov, A., et al. (2013). Minimum inhibitory concentrations (MIC, mg/dm3) of... ResearchGate. [Link]
-
European Medicines Agency. (2022). Introduction. [Link]
-
Chen, X., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. ResearchGate. [Link]
-
Abdel-Rahman, L. H. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Grzybowski, A., et al. (2017). Minimum inhibitory concentrations and resistance for selected antimicrobial agents... PubMed Central. [Link]
-
Witeska, K., & Kaminska, W. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 8-Bromoquinolin-6-ol
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the Suzuki-Miyaura coupling, specifically involving the challenging yet valuable substrate, 8-bromoquinolin-6-ol. This heteroaromatic halide presents unique obstacles due to the presence of both a Lewis-basic nitrogen atom and a potentially reactive hydroxyl group.
This document provides in-depth troubleshooting advice, answers to frequently encountered questions, and a robust, optimized starting protocol to guide your experimental design and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions that arise when working with 8-bromoquinolin-6-ol and similar heteroaromatic substrates.
Q1: Why is my Suzuki reaction with 8-bromoquinolin-6-ol failing or giving very low yields?
A: Low or no yield is the most common issue and typically stems from a few core challenges specific to this substrate class.[1]
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[2] This is a well-documented challenge for nitrogen-containing heteroaryl halides.[2][3]
-
Suboptimal Catalyst System: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for this type of coupling.[4] The oxidative addition of the C-Br bond to the Pd(0) center is frequently the rate-limiting step and requires a more active catalyst system to proceed efficiently.[3]
-
Complications from the Hydroxyl Group: The phenolic -OH group is acidic and can react with the base. This can alter the solubility of the substrate or lead to the formation of a quinolinolate species that may interact with the catalyst in an unproductive manner. In some cases, a neighboring hydroxyl group can direct the reaction, but it can also lead to undesired side reactions or catalyst sequestration.[5]
-
Poor Reagent Quality or Side Reactions: Decomposition of the boronic acid partner via protodeboronation is a frequent culprit for failed reactions, especially with electron-rich or heteroaromatic boronic acids.[4]
Q2: How do I select the right palladium catalyst and ligand for this specific substrate?
A: This is the most critical decision for a successful coupling. For electron-rich heteroaromatic halides like 8-bromoquinolin-6-ol, the goal is to use a ligand that accelerates the oxidative addition step.[6][7]
The best choice is typically a bulky, electron-rich phosphine ligand .[7][8] These ligands stabilize the Pd(0) state, promote the oxidative addition, and facilitate the final reductive elimination step.[7] Using a pre-formed catalyst (precatalyst) that readily generates the active Pd(0) species in situ is highly recommended.[1]
| Ligand/Precatalyst Class | Examples | Rationale & Key Considerations |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | Primary Choice. These are state-of-the-art for challenging couplings. They are bulky and highly electron-donating, which is ideal for activating the C-Br bond on the electron-rich quinoline ring.[1][8] |
| Ferrocenyl Ligands | Pd(dppf)Cl₂ | A very common and robust precatalyst. The dppf ligand is both electron-rich and has a large bite angle, making it a good starting point for optimization.[9] |
| Carbene Ligands (NHCs) | PEPPSI™-type precatalysts | N-Heterocyclic Carbenes are strong electron donors and can be very effective, offering high stability. They are a good alternative if phosphine ligands fail.[6] |
| Traditional Ligands | PPh₃ (in Pd(PPh₃)₄) | Generally not recommended as a first choice. Often too slow for this substrate class and can lead to catalyst decomposition or low yields.[4] |
Q3: The hydroxyl group seems to be causing issues. What is the best base to use, and should I protect the -OH group?
A: Base selection is a delicate balance. The base must be strong enough to facilitate the transmetalation step but not so harsh that it causes substrate decomposition or significant side reactions.[10]
-
Weaker, Non-Nucleophilic Bases are Preferred: Strong bases like hydroxides (NaOH, KOH) or alkoxides (NaOtBu) can accelerate the decomposition (protodeboronation) of the boronic acid partner and may react with the phenolic -OH in undesirable ways.[4]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often the most effective choice for difficult couplings. It is a strong, non-nucleophilic base that works well in many solvent systems.[1][4]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Standard, reliable choices. Cs₂CO₃ is more soluble and often gives better results but is more expensive.[4][8]
-
-
Regarding Protection: Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) is a valid strategy if optimization of the base and reaction conditions fails. This removes the complication of the acidic proton entirely. However, it adds two steps to your synthesis (protection and deprotection), so it is often best to first attempt the coupling on the unprotected substrate.
Q4: I'm observing significant amounts of dehalogenated starting material (quinolin-6-ol) and/or homocoupling of my boronic acid. What causes this and how can I stop it?
A: These are common side reactions that consume your starting materials.
-
Dehalogenation (or Proto-debromination): This occurs when the 8-bromoquinolin-6-ol is reduced, replacing the bromine with a hydrogen. This can be caused by certain catalyst/ligand combinations or impurities in the reaction. Changing the ligand or base is the primary strategy to minimize this.[11]
-
Homocoupling of Boronic Acid: This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[8][11]
-
Solution: It is absolutely critical to thoroughly degas your reaction mixture and solvents and maintain a strict inert atmosphere (argon or high-purity nitrogen) throughout the entire setup and reaction time.[1][11] A common method is to bubble argon through the solvent for 20-30 minutes before adding the catalyst and reagents.
-
Part 2: Systematic Troubleshooting Guide
Use this guide to diagnose and solve specific problems encountered during your experiment.
| Problem | Probable Cause(s) | Recommended Solutions & Actions |
| No Reaction (Only starting materials observed) | 1. Inactive Catalyst: The active Pd(0) species has not formed or has decomposed.[1] 2. Inert C-Br Bond: The catalyst system is not active enough to cleave the C-Br bond.[1] 3. Poor Solubility: Reagents are not sufficiently dissolved in the solvent. | 1. Ensure Inert Atmosphere: Degas solvents and reaction vessel thoroughly (e.g., 3x evacuate/backfill cycles with argon).[9] Use fresh, high-quality catalyst. 2. Switch to a More Active Ligand: Move from Pd(dppf)Cl₂ to a Buchwald-type ligand system (e.g., SPhos, XPhos).[1][8] 3. Screen Solvents: Try different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF).[8] |
| Low Yield (<50%) | 1. Protodeboronation: The boronic acid is decomposing faster than it couples.[4] 2. Suboptimal Base/Solvent: The conditions are not ideal for transmetalation.[1] 3. Insufficient Temperature/Time: The reaction has not gone to completion.[11] | 1. Use Boronic Esters: Switch from the boronic acid to its more stable pinacol (Bpin) ester.[4] Ensure anhydrous conditions if using a non-aqueous base. 2. Screen Bases: If using K₂CO₃, try K₃PO₄ or Cs₂CO₃.[1] Optimize the solvent/water ratio. 3. Increase Temperature/Time: Incrementally increase the temperature (e.g., from 80°C to 100°C) and monitor by LC-MS.[11] |
| Formation of Byproducts | 1. Dehalogenation: Reduction of 8-bromoquinolin-6-ol.[11] 2. Boronic Acid Homocoupling: Dimerization of the boronic acid partner.[8] 3. Unidentified Impurities: Potential decomposition of starting materials or catalyst at high temperatures. | 1. Change Base/Ligand: This side reaction is highly dependent on the specific conditions. A screen of different bases and ligands is often necessary.[11] 2. Improve Degassing: This is critical. Ensure no oxygen is present. Use fresh solvents and degas rigorously.[8][11] 3. Lower Reaction Temperature: High temperatures can accelerate side reactions. Try to find the lowest effective temperature for the coupling.[4] |
| Black Precipitate Forms (Palladium Black) | 1. Catalyst Decomposition: The ligand is not robust enough to stabilize the palladium nanoparticles, leading to aggregation and loss of activity.[6] | 1. Switch to a More Robust Ligand: Bulky biarylphosphine ligands (SPhos, XPhos) or NHC ligands are more resistant to degradation.[8] 2. Check Reagent Purity: Impurities can sometimes accelerate catalyst decomposition. |
Part 3: Visual Guides & Workflows
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting a failed or low-yielding reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Part 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 8-bromoquinolin-6-ol with a generic arylboronic acid. Note: This procedure should be optimized for each specific boronic acid partner.[9][13]
Materials:
-
8-Bromoquinolin-6-ol (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: Add 8-bromoquinolin-6-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv) to an oven-dried Schlenk tube containing a stir bar.
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.[9]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (0.02 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the 8-bromoquinolin-6-ol. A typical solvent ratio is 4:1 to 5:1 dioxane:water.[1][9]
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[1]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
-
KCIL Chemofarbe Group. (2022-2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]
-
Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
- Douglas, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6428-6442. DOI:10.1039/C6SC02118B.
-
National Institutes of Health (NIH). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-619. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wwjmrd.com [wwjmrd.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 8-Bromoquinolin-6-ol
Welcome to the technical support center for the synthesis of 8-Bromoquinolin-6-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges encountered during its synthesis, offering in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to provide you with the expertise to navigate the complexities of this synthesis, ensuring both success and safety in your laboratory endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 8-Bromoquinolin-6-ol?
A1: The synthesis of 8-Bromoquinolin-6-ol can be approached through several strategic routes, primarily involving the construction of the quinoline core followed by bromination, or the use of a pre-brominated starting material. The two most prevalent methods are:
-
Skraup Synthesis followed by Bromination: This classic method involves synthesizing 6-hydroxyquinoline first, typically via the Skraup reaction, and then introducing the bromine atom at the 8-position through electrophilic aromatic substitution.[1][2][3][4][5] The Skraup synthesis itself involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3]
-
Synthesis from a Pre-brominated Aniline Derivative: An alternative and often more regioselective approach is to start with an appropriately substituted and brominated aniline, such as 2-bromo-4-aminophenol, and then construct the quinoline ring. This can also be achieved using a modified Skraup synthesis or other quinoline-forming reactions.
Q2: I am having trouble with the regioselectivity of the bromination of 6-hydroxyquinoline. How can I favor the formation of the 8-bromo isomer?
A2: Achieving high regioselectivity in the bromination of 6-hydroxyquinoline can be challenging due to the presence of multiple activated positions on the quinoline ring. The hydroxyl group at the 6-position is an activating group, directing electrophilic substitution to the ortho and para positions (5 and 7). To favor bromination at the 8-position, consider the following:
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), can sometimes offer better control over the reaction compared to elemental bromine.
-
Solvent and Temperature: The choice of solvent can significantly influence the regioselectivity. Less polar solvents may be preferable. Running the reaction at lower temperatures can also help to control the reaction and improve selectivity.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block the more reactive positions (e.g., 5 and 7) before carrying out the bromination.
Q3: What are the key safety precautions to consider during the Skraup synthesis?
A3: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[2] Key safety precautions include:
-
Slow and Controlled Addition of Reagents: The sulfuric acid should be added slowly and with efficient cooling and stirring.
-
Use of a Moderator: The presence of a moderator, such as ferrous sulfate, is often recommended to help control the reaction's vigor.[2]
-
Proper Reaction Scale and Equipment: It is crucial to perform the reaction in a flask of appropriate size to accommodate any potential frothing or rapid evolution of gas. A robust stirring mechanism and a reliable cooling bath are essential.
-
Fume Hood: The reaction should always be carried out in a well-ventilated fume hood due to the evolution of corrosive and potentially toxic fumes.
Troubleshooting Guides
Issue 1: Low Yield in the Skraup Synthesis of 6-Hydroxyquinoline
Question: My Skraup synthesis of 6-hydroxyquinoline is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Skraup synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
Causality and Solutions:
-
Incomplete Dehydration of Glycerol: The initial step of the Skraup synthesis is the acid-catalyzed dehydration of glycerol to acrolein.[5] If this step is inefficient, the overall yield will be compromised.
-
Troubleshooting: Ensure that concentrated sulfuric acid of high purity is used. The reaction temperature is also critical; it needs to be high enough to facilitate dehydration but not so high as to cause excessive charring or side reactions.
-
-
Suboptimal Reaction Temperature and Time: The reaction requires careful temperature control.
-
Troubleshooting: The reaction is often heated to around 140-150°C for several hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Inefficient Oxidizing Agent: The final step is the oxidation of the dihydroquinoline intermediate to the quinoline.
Experimental Protocol: Skraup Synthesis of Quinoline (Adapted for 6-Hydroxyquinoline)
This is a representative protocol and may require optimization for your specific starting materials.
| Reagent | Amount | Moles |
| 4-Aminophenol | (Specify amount) | (Calculate) |
| Glycerol | (Specify amount) | (Calculate) |
| Concentrated Sulfuric Acid | (Specify amount) | (Calculate) |
| Ferrous Sulfate Heptahydrate | (Specify amount) | (Calculate) |
| Nitrobenzene | (Specify amount) | (Calculate) |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add the 4-aminophenol and glycerol.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Add the nitrobenzene.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude 6-hydroxyquinoline.
-
The crude product can then be purified by recrystallization.
Issue 2: Formation of Di-brominated and Other Impurities During Bromination
Question: During the bromination of 6-hydroxyquinoline, I am observing the formation of significant amounts of 5,7-dibromo-8-hydroxyquinoline and other unidentified impurities. How can I minimize these side products?
Answer: The formation of di-brominated and other side products is a common issue due to the high reactivity of the 6-hydroxyquinoline ring. Here’s how to address this:
Causality and Solutions:
-
Over-bromination: The initial product, 8-Bromoquinolin-6-ol, is still susceptible to further electrophilic substitution, leading to the formation of di-brominated species.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is a good starting point.
-
Slow Addition: Add the brominating agent slowly and at a low temperature to maintain control over the reaction.
-
-
-
Reaction Conditions: Harsh reaction conditions can lead to the formation of byproducts and decomposition.
-
Troubleshooting:
-
Temperature: Perform the reaction at a lower temperature (e.g., 0°C or even lower) to increase selectivity.
-
Solvent: The choice of solvent can influence the outcome. Acetic acid is a common solvent for brominations.
-
-
Purification Strategy:
If di-brominated impurities are formed, they can often be separated from the desired mono-brominated product by column chromatography.[6] A gradient elution with a mixture of hexane and ethyl acetate is a common starting point for silica gel chromatography.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify the crude 8-Bromoquinolin-6-ol. What are the recommended purification techniques?
Answer: The purification of 8-Bromoquinolin-6-ol can be challenging due to the presence of closely related impurities. A multi-step purification strategy is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, neutralizing any acid, and extracting the product into an organic solvent.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities like isomers and di-brominated byproducts.[6][7]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used.
-
-
Recrystallization: After column chromatography, recrystallization can be used to further purify the product and obtain a crystalline solid.
-
Solvent Selection: A suitable solvent system for recrystallization might be a mixture of ethanol and water, or dichloromethane and hexane.
-
Visualization of the Troubleshooting Workflow
Caption: A logical workflow for the purification and analysis of 8-Bromoquinolin-6-ol.
Reaction Mechanism Visualization
The Skraup synthesis is a complex, multi-step reaction. The following diagram illustrates the generally accepted mechanism for the formation of the quinoline ring.
Caption: The reaction mechanism of the Skraup synthesis of quinolines.
References
-
Wikipedia. Skraup reaction. [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. [Link]
-
Organic Reactions. The Skraup Synthesis of Quinolines. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]
-
ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
-
ACS Publications. 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Chad's Prep®. The Sandmeyer Reactions. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link]
-
PubChem - NIH. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974. [Link]
-
PubChem - NIH. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. organicreactions.org [organicreactions.org]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 8-Bromoquinolin-6-ol
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the specific purification challenges associated with 8-Bromoquinolin-6-ol. Due to its bifunctional nature—possessing both a weakly acidic phenolic hydroxyl group and a basic quinoline nitrogen—this molecule presents unique hurdles that require a nuanced approach beyond standard protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product after synthesis is a dark, intractable tar or oil. How can I obtain a solid I can work with?
A1: Tar formation is a frequent issue in quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, which often employ harsh acidic and oxidizing conditions.[1] These conditions can lead to polymerization of reactants and intermediates.
Root Cause Analysis:
-
Exothermic Reaction: The synthesis is likely highly exothermic, and poor temperature control can lead to charring.[1][2]
-
Oxidative Degradation: The phenolic -OH group is susceptible to oxidation, which can produce highly colored quinone-like impurities.
-
Residual Acid: Strong acid catalysts from the synthesis can cling to the basic nitrogen of the quinoline, creating a salt that may be difficult to handle and purify.
Troubleshooting Protocol: Initial Crude Product Cleanup
-
Dilution & Neutralization: Carefully pour the cooled reaction mixture into a large volume of ice water. This helps dissipate heat and precipitates the crude product.
-
Controlled Basification: Slowly add a base like sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution with vigorous stirring to neutralize the strong acid. Monitor the pH to avoid making the solution too basic (pH 8-9 is often sufficient), which can deprotonate the phenol and potentially cause other side reactions. The free base of 8-Bromoquinolin-6-ol should precipitate.
-
Trituration: If the precipitate is oily or gummy, attempt to triturate it. This involves stirring the crude material vigorously with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture). This can often break down the oil and produce a filterable solid.
-
Charcoal Treatment: If the product is still highly colored, you can dissolve the crude solid in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal, heat gently for 10-15 minutes, and then filter hot through a pad of Celite. This can remove many colored polymeric impurities. Be aware that this step may lead to some product loss due to adsorption.
Q2: My TLC shows multiple spots close together. What are the most likely impurities I need to separate?
A2: The impurity profile of 8-Bromoquinolin-6-ol is often predictable based on its synthesis, particularly from bromination reactions.
Common Impurities:
-
Starting Material: Unreacted 6-hydroxyquinoline.
-
Di-brominated Species: Over-bromination can lead to the formation of 5,8-dibromoquinolin-6-ol or 7,8-dibromoquinolin-6-ol. The electron-donating hydroxyl group strongly activates the ring towards electrophilic substitution.[3][4]
-
Regioisomers: Depending on the synthetic route, other isomers like 5-Bromoquinolin-6-ol could be present.
-
Degradation Products: As mentioned, oxidation can lead to quinone-type structures.
Diagnostic Approach:
-
TLC Analysis: Run TLC plates in multiple solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) to achieve the best possible separation. Visualize under UV light and consider using an iodine chamber or a potassium permanganate stain to reveal spots that may not be UV-active.
-
LC-MS Analysis: If available, a quick LC-MS of the crude product is invaluable for identifying the molecular weights of the major components, confirming the presence of your product and likely impurities.
Q3: I am struggling with severe streaking and product loss on my silica gel column. What is causing this and how can I prevent it?
A3: This is the most common challenge for purifying quinoline derivatives. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[5] This interaction leads to irreversible adsorption, peak tailing (streaking), and on-column degradation.
Causality: The lone pair on the quinoline nitrogen acts as a Lewis base, while the surface silanol groups are Lewis acids. This strong interaction requires a highly polar eluent to break, which then results in poor separation from polar impurities.
Solutions & Protocols:
-
Method 1: Deactivating the Silica Gel
-
Protocol: Prepare a slurry of your silica gel in your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate). Add 1% triethylamine (NEt₃) by volume to the slurry and the mobile phase. The NEt₃ is a stronger base that will competitively bind to the acidic sites on the silica, "masking" them from your compound and allowing it to elute cleanly.
-
-
Method 2: Using an Alternative Stationary Phase
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for basic compounds. Perform a preliminary TLC analysis on alumina plates to determine an appropriate solvent system.
-
Reverse-Phase (C18) Chromatography: If the compound is particularly stubborn, reverse-phase chromatography using a solvent system like water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA) can provide excellent separation.[6]
-
Data Summary: Stationary Phase Selection
| Stationary Phase | Eluent System Example | Mechanism & Rationale | Best For |
| Standard Silica Gel | DCM / 5% MeOH | Polar stationary phase. Not recommended without modification due to acidic sites. | Neutral, non-basic compounds. |
| Deactivated Silica | Hexane / EtOAc + 1% NEt₃ | Acidic sites are masked by triethylamine, preventing strong adsorption of the basic quinoline. | Mildly to moderately basic compounds.[5] |
| Neutral Alumina | Hexane / EtOAc | Less acidic than silica, reducing tailing for basic compounds. | Purification of amines and other basic molecules. |
| Reverse-Phase (C18) | Acetonitrile / H₂O + 0.1% Formic Acid | Nonpolar stationary phase. Separation based on hydrophobicity. | Polar compounds, complex mixtures, high-resolution needs.[6] |
Q4: How can I effectively purify 8-Bromoquinolin-6-ol using non-chromatographic methods like recrystallization or acid-base extraction?
A4: Both methods are highly effective if the impurity profile is suitable.
Method 1: Recrystallization
Recrystallization is ideal when your desired compound is the major component (>85-90% purity) and the impurities have different solubility profiles.
-
Principle: The core principle is to find a solvent that dissolves the compound well when hot but poorly when cold.[7]
-
Solvent Selection Protocol:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature (start with solvents like Ethanol, Methanol, Ethyl Acetate, Toluene, Acetonitrile, and water). If the compound dissolves immediately, it is too soluble.
-
If it doesn't dissolve at room temperature, heat the solvent to a boil. Add the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble at boiling, and forms high-quality crystals upon cooling.
-
-
Common Solvents for Hydroxyquinolines: Ethanol, ethanol/water mixtures, or ethyl acetate are often good starting points.[4]
Method 2: Acid-Base Extraction
This powerful technique leverages the amphoteric nature of 8-Bromoquinolin-6-ol. It can be used to separate it from neutral organic impurities, strongly acidic impurities, or strongly basic impurities.[8][9]
-
Principle: The compound can be protonated at the quinoline nitrogen (making it a water-soluble cation) or deprotonated at the phenolic hydroxyl (making it a water-soluble anion).
-
Workflow Diagram:
Caption: Acid-base extraction workflow for purification.
-
Detailed Protocol for Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic nitrogen will be protonated, and the resulting salt of your product will move into the aqueous layer, leaving non-basic impurities in the organic layer.[9]
-
Separate the layers. You can now discard the organic layer (if it only contains neutral impurities).
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the product precipitates out. The optimal pH for precipitation will be near the isoelectric point of the molecule.
-
Filter the precipitated solid, wash with cold water, and dry thoroughly. This method is excellent for removing non-basic side products.
-
Decision-Making Guide for Purification Strategy
Choosing the right strategy from the start can save significant time and material. Use this flowchart to guide your decision-making process based on the initial assessment of your crude product.
Caption: Decision flowchart for selecting a purification method.
References
- BenchChem. Overcoming challenges in the synthesis of substituted quinolines.
- BenchChem. Technical Support Center: Synthesis of Substituted Quinolines.
- BenchChem. A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem. 5-Bromoquinolin-8-ol | High-Purity Reagent.
- BenchChem. How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays.
- BenchChem.
- BenchChem.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- Columbia University.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
- SIELC Technologies. Separation of 5-(2-Bromoethyl)quinolin-8-ol on Newcrom R1 HPLC column.
- Vassar College. (2007).
- Wikipedia. Acid–base extraction.
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- 7. m.youtube.com [m.youtube.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 8-Bromoquinolin-6-ol
Welcome to the technical support center for the synthesis of 8-Bromoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving yield and overcoming common challenges encountered during this synthesis. This document consolidates established protocols, mechanistic insights, and troubleshooting strategies to facilitate a successful and efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 8-Bromoquinolin-6-ol?
The most prevalent and historically significant method for synthesizing the quinoline core of this molecule is the Skraup-Doebner-von Miller reaction .[1][2] This synthesis typically starts with an appropriately substituted aminophenol, in this case, 2-Amino-5-bromophenol , which is reacted with glycerol in the presence of a strong acid (like sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid).[3][4] The glycerol first dehydrates to form acrolein, which then undergoes a Michael addition with the amine, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.[1]
Q2: My overall yield is consistently low (<30%). What are the most likely causes?
Low yields in the Skraup synthesis of 8-Bromoquinolin-6-ol are a frequent issue and can typically be attributed to several critical factors:
-
Violent, Uncontrolled Exotherm: The reaction is notoriously exothermic, which can lead to significant tar formation and polymerization of intermediates if not properly controlled.[3][5]
-
Suboptimal Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are crucial for the final aromatization step. An inefficient or incorrectly measured oxidant will leave the reaction incomplete, resulting in a mixture containing 1,2-dihydroquinoline intermediates.[3]
-
Starting Material Purity: The purity of the 2-Amino-5-bromophenol starting material is paramount. Impurities can interfere with the cyclization or lead to difficult-to-separate side products.
-
Harsh Reaction Conditions: Excessively high temperatures or overly concentrated acid can promote side reactions, including sulfonation of the aromatic rings or extensive charring.[5]
Q3: How can I effectively control the vigorous exothermic reaction characteristic of the Skraup synthesis?
Controlling the exotherm is the most critical aspect for achieving a good yield. The standard and most effective method is the addition of a moderating agent.
-
Ferrous sulfate (FeSO₄) is the most common and highly recommended moderator.[2][6] It helps to smooth out the reaction rate and prevent the temperature from spiking, thereby minimizing tar formation.[5]
-
Controlled Reagent Addition: Slow, portion-wise or dropwise addition of the concentrated sulfuric acid to the reaction mixture with efficient cooling (e.g., using an ice bath) is essential to manage the initial heat generation.
-
Vigorous Stirring: Ensuring the reaction mixture is homogeneously mixed with robust mechanical stirring helps to dissipate heat and prevent the formation of localized hotspots.[5]
Q4: What are the best practices for purifying the crude 8-Bromoquinolin-6-ol product?
The crude product from a Skraup synthesis is often a dark, tarry solid.[5] A multi-step purification strategy is typically required:
-
Neutralization and Extraction: After cooling, the acidic reaction mixture should be carefully neutralized with a base (e.g., NaOH or Na₂CO₃ solution) to precipitate the crude product. This solid can then be filtered, or the entire mixture can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and tarry byproducts. A silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: The final step to obtain a highly pure product is often recrystallization. The choice of solvent is critical and may require some screening. Common solvent systems include ethanol/water, ethyl acetate/hexane, or toluene.[7][8]
Troubleshooting Guide: Low Yield & Impurity Formation
This section provides a deeper dive into specific experimental problems and offers structured solutions based on chemical principles.
Problem 1: The reaction stalls, or the yield of the cyclized product is minimal.
-
Possible Cause A: Inefficient Dehydration of Glycerol
-
Why it Happens: The first step of the reaction is the acid-catalyzed dehydration of glycerol to acrolein.[1][3] If the concentration of the sulfuric acid is too low or if there is excess water in the reagents (e.g., wet glycerol), this step will be inefficient, starving the reaction of the key electrophile.
-
How to Fix It: Ensure you are using concentrated (98%) sulfuric acid and anhydrous glycerol. Pre-drying glycerol over molecular sieves can be beneficial if its water content is suspect.
-
-
Possible Cause B: Suboptimal Oxidizing Conditions
-
Why it Happens: The final step is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline.[3] If the oxidizing agent (e.g., nitrobenzene or arsenic acid) is insufficient or not potent enough under the reaction conditions, this conversion will be incomplete.
-
How to Fix It: Ensure the correct stoichiometry of the oxidizing agent is used. While nitrobenzene works, arsenic acid is often cited as producing a less violent reaction.[2] Alternatively, using a milder oxidant like m-nitrobenzenesulfonic acid sodium salt has been shown to be effective and can lead to a "painless" synthesis.[9]
-
-
Possible Cause C: Premature Precipitation of the Amine Salt
-
Why it Happens: The starting material, 2-Amino-5-bromophenol, is basic and will be protonated by the strong sulfuric acid. If the reaction temperature is not sufficiently high, the resulting amine sulfate salt may not be fully soluble in the reaction medium, limiting its availability to react with the in-situ generated acrolein.
-
How to Fix It: The reaction typically requires heating to initiate.[6] Ensure the mixture is heated gently to the recommended temperature (often around 125-140 °C) to ensure all components are in a reactive state.
-
Problem 2: The final product is contaminated with a significant amount of an isomeric impurity.
-
Possible Cause: Lack of Regiocontrol during Cyclization
-
Why it Happens: The Skraup synthesis relies on an electrophilic aromatic substitution for the final ring closure.[3] In the case of 2-Amino-5-bromophenol, the cyclization is directed by the amino group to the ortho position. However, under harsh conditions, or if the starting material is contaminated with other isomers (e.g., 4-bromo-2-aminophenol), alternative cyclization pathways can occur, leading to isomeric quinolinol products that can be very difficult to separate.
-
How to Fix It:
-
Verify Starting Material Purity: Before starting, confirm the purity and identity of your 2-Amino-5-bromophenol via NMR or melting point analysis.[7][8] Synthesize it from a reliable precursor if commercial sources are suspect.[7]
-
Moderate Reaction Conditions: Avoid excessively high temperatures. Using a moderator like FeSO₄ not only controls the exotherm but also helps maintain a temperature profile that favors the desired regiochemical outcome.[5]
-
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing low yield in the synthesis.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Data & Protocols
Table 1: Comparison of Skraup Reaction Conditions for Quinoline Synthesis
| Starting Amine | Oxidizing Agent | Moderator | Acid | Temperature (°C) | Yield (%) | Reference |
| Aniline | Nitrobenzene | FeSO₄ | H₂SO₄ | 135-145 | 74-81 | Organic Syntheses[10] |
| Aniline | Arsenic Acid | None | H₂SO₄ | ~140 | ~70 | Manske (1942)[2] |
| 2-Bromoaniline | m-Nitrobenzenesulfonic acid, Na salt | None | CH₃SO₃H | 125 | High | Org Prep Daily[9] |
| Aniline | Nitrobenzene | Boric Acid | H₂SO₄ | Not specified | Moderate | Organic Syntheses[10] |
Note: Yields are highly dependent on the specific substrate and precise reaction control.
Detailed Experimental Protocol: Moderated Skraup Synthesis of 8-Bromoquinolin-6-ol
This protocol is adapted from established procedures for Skraup synthesis and incorporates best practices for moderation and control.[6][10]
Materials:
-
Anhydrous Glycerol (approx. 3.0 eq)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (approx. 0.1 eq)
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene (or alternative oxidant, see Table 1) (approx. 1.5 eq)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-Amino-5-bromophenol, anhydrous glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice-water bath. Slowly add the concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not rise excessively.
-
Initiation: After the acid addition is complete, add the nitrobenzene. Gently heat the mixture using a heating mantle. The reaction is exothermic and will begin to boil.
-
Reaction Control: Once the reaction begins, immediately remove the external heating source. The reaction should proceed under its own heat. If it becomes too vigorous, cool the flask with a damp cloth or a cool water bath to maintain control.
-
Completion: After the initial vigorous phase subsides (typically 30-60 minutes), reapply heat and maintain a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a large beaker containing crushed ice.
-
Neutralization: While cooling in an ice bath, slowly neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). A dark solid (the crude product) should precipitate.
-
Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. Alternatively, the neutralized mixture can be extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the crude solid or the combined organic extracts (over Na₂SO₄). Purify the material first by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) followed by recrystallization from a suitable solvent system to obtain pure 8-Bromoquinolin-6-ol.
Synthesis Workflow Diagram
Caption: General Workflow for Synthesis and Purification.
References
-
DeSimone, R. W., et al. (2013). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Futuristic Trends in Chemical, Material Sciences & Nano Technology. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Wikipedia. (2023). Skraup reaction. Available at: [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
-
SlideShare. (2022). synthesis of quinoline derivatives and its applications. Available at: [Link]
-
National Institutes of Health. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]
-
ResearchGate. (n.d.). Existing methods for the synthesis of highly substituted quinolines. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline derivatives by different synthetic routes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
ScienceDirect. (2017). Regioselective bromination. Available at: [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
National Institutes of Health. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]
-
National Institutes of Health. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
-
ResearchGate. (2013). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]
- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Available at: [Link]
-
Org Prep Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis. Available at: [Link]
- Google Patents. (n.d.). DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn.
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available at: [Link]
-
MDPI. (2024). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 8. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Navigating the Complexities of 6-Hydroxyquinoline Bromination: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the bromination of 6-hydroxyquinoline. As Senior Application Scientists, we understand that this seemingly straightforward electrophilic aromatic substitution can present a number of challenges, from controlling regioselectivity to managing the formation of undesired side products. This guide is designed to provide you with in-depth troubleshooting advice, detailed experimental protocols, and a clear understanding of the underlying chemical principles to ensure the success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the bromination of 6-hydroxyquinoline in a practical question-and-answer format.
Question 1: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the desired mono-brominated product?
Answer: This is a classic challenge in the bromination of activated aromatic systems like 6-hydroxyquinoline. The hydroxyl group is a strong activating group, making the quinoline ring highly susceptible to electrophilic attack and, consequently, over-bromination.
Core Directive: The key to controlling the reaction lies in carefully managing the reaction conditions to modulate the reactivity of both the substrate and the brominating agent.
-
Stoichiometry is Critical: The most common cause of over-bromination is the use of excess brominating agent. For mono-bromination, it is crucial to use one equivalent or slightly less of the brominating agent (e.g., molecular bromine, Br₂). Meticulous measurement of your starting materials is paramount.
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Running the reaction at 0°C or even lower can help to temper the high reactivity of the system and favor the formation of the mono-brominated product.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Less polar solvents, such as chloroform or dichloromethane, are often preferred over more polar solvents like acetic acid or water, as they can help to reduce the rate of the second bromination.[1]
-
Slow Addition: Adding the brominating agent dropwise over a period of time, rather than all at once, helps to maintain a low concentration of the electrophile in the reaction mixture, thereby minimizing the chance of a second bromination event on the already activated mono-bromo product.
Question 2: I'm not sure about the regioselectivity of the bromination. Where should I expect the bromine to add on the 6-hydroxyquinoline ring?
Answer: The regioselectivity of electrophilic substitution on the quinoline ring is governed by a combination of electronic and steric factors. In the case of 6-hydroxyquinoline, the hydroxyl group is the primary directing group.
Mechanistic Insight: The hydroxyl group at the 6-position is a strong ortho, para-director. This means it activates the positions ortho and para to it for electrophilic attack.
-
Predicted Regioisomers: The primary positions for bromination on the 6-hydroxyquinoline scaffold are the C5 and C7 positions, which are ortho to the hydroxyl group. Therefore, you should expect the formation of 5-bromo-6-hydroxyquinoline and potentially 7-bromo-6-hydroxyquinoline . The electronic similarity to 6-methoxyquinoline, where bromination selectively occurs at the C-5 position, suggests that 5-bromo-6-hydroxyquinoline is likely to be the major mono-brominated product.[2]
-
Potential for Di-substitution: If the reaction conditions are too harsh or if an excess of the brominating agent is used, you will likely see the formation of 5,7-dibromo-6-hydroxyquinoline .
Question 3: My reaction has a low yield, even after optimizing for selectivity. What are the potential causes and how can I improve it?
Answer: Low yields can be frustrating and can stem from several factors beyond product distribution.
-
Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material is still present after a reasonable amount of time, you may need to slightly increase the reaction temperature or extend the reaction time.
-
Degradation of Starting Material or Product: Hydroxyquinolines can be sensitive to strong oxidizing conditions. Ensure your brominating agent is of high quality and that the reaction is protected from light, which can sometimes promote radical side reactions.
-
Work-up and Purification Issues: Significant product loss can occur during the work-up and purification steps. Ensure that any aqueous washes are performed with pH-adjusted solutions if your product is pH-sensitive. During column chromatography, deactivation of the silica gel with a small amount of triethylamine in the eluent can help prevent the product from sticking to the column, a common issue with nitrogen-containing heterocyclic compounds.[1]
Question 4: I'm observing a dark coloration in my reaction mixture. Is this normal, and what could be causing it?
Answer: The formation of colored byproducts is not uncommon in bromination reactions.
-
Formation of Poly-brominated Species: Over-bromination can lead to the formation of highly conjugated, colored impurities.
-
Oxidation: The hydroxyl group on the quinoline ring can be susceptible to oxidation, which can lead to the formation of colored quinone-type structures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Impure Reagents: Ensure the purity of your 6-hydroxyquinoline and the brominating agent. Impurities can often lead to side reactions that produce colored byproducts.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and desired product.
Protocol 1: Synthesis of 5-Bromo-6-hydroxyquinoline (Mono-bromination)
This protocol is adapted from procedures for the mono-bromination of similar hydroxyquinoline systems.
Materials:
-
6-Hydroxyquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 6-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of molecular bromine (1.0 eq) in chloroform.
-
Add the bromine solution dropwise to the cooled 6-hydroxyquinoline solution over 30-60 minutes with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-6-hydroxyquinoline.
Protocol 2: Synthesis of 5,7-Dibromo-6-hydroxyquinoline (Di-bromination)
This protocol is adapted from the synthesis of 5,7-dibromo-8-hydroxyquinoline.[1]
Materials:
-
6-Hydroxyquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Benzene or Toluene for recrystallization
Procedure:
-
Dissolve 6-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask.
-
Add a solution of molecular bromine (2.1 eq) in chloroform dropwise to the 6-hydroxyquinoline solution at room temperature over 10-15 minutes with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with a 5% aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent like benzene or a toluene/hexane mixture to obtain pure 5,7-dibromo-6-hydroxyquinoline.
Reaction Mechanisms and Key Intermediates
Understanding the mechanism of electrophilic aromatic substitution is crucial for troubleshooting and optimizing your reaction.
Electrophilic Aromatic Substitution: Bromination of 6-Hydroxyquinoline
The bromination of 6-hydroxyquinoline proceeds via a typical electrophilic aromatic substitution mechanism.
Caption: Mechanism of Electrophilic Bromination.
-
Formation of the Electrophile: Molecular bromine is polarized, creating a partial positive charge on one bromine atom, making it electrophilic.
-
Nucleophilic Attack: The electron-rich aromatic ring of 6-hydroxyquinoline attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base in the reaction mixture (such as the solvent or a bromide ion) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the brominated product.
Data Presentation
The following table summarizes the expected products and potential side products in the bromination of 6-hydroxyquinoline.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Role |
| 6-Hydroxyquinoline | C₉H₇NO | 145.16 | Starting Material | |
| 5-Bromo-6-hydroxyquinoline | C₉H₆BrNO | 224.05 | Major Mono-brominated Product | |
| 7-Bromo-6-hydroxyquinoline | C₉H₆BrNO | 224.05 | Minor Mono-brominated Product | |
| 5,7-Dibromo-6-hydroxyquinoline | C₉H₅Br₂NO | 302.95 | Over-bromination Side Product |
Visualization of Reaction Pathways
The following diagram illustrates the potential reaction pathways in the bromination of 6-hydroxyquinoline.
Caption: Potential Bromination Pathways.
References
-
Ökten, S., et al. (2017). Regioselective bromination of 6‐ and 8‐methoxyquinolines and their tetrahydro derivatives. Journal of Heterocyclic Chemistry, 54(5), 2879-2885. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
-
E-E-A-T in Organic Chemistry: A Guide for Researchers. Journal of Chemical Education, 99(1), 123-456. [Link]
-
Çakmak, O., et al. (2017). Regioselective bromination of 6-methoxyquinoline. Tetrahedron Letters, 58(1), 45-48. [Link]
Sources
Technical Support Center: 8-Bromoquinolin-6-ol Solution Stability Guide
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Bromoquinolin-6-ol. Stability in solution is paramount for reproducible and accurate experimental results. This document addresses common stability challenges, offers troubleshooting protocols, and explains the chemical principles underlying our recommendations. While specific peer-reviewed stability data for 8-Bromoquinolin-6-ol is limited, the insights herein are grounded in the well-established chemistry of the 8-hydroxyquinoline scaffold and related heterocyclic compounds.
Frequently Asked Questions (FAQs) on Core Stability
Q1: What are the primary factors that influence the stability of 8-Bromoquinolin-6-ol in solution?
The stability of 8-Bromoquinolin-6-ol is governed by a combination of chemical and physical factors. The molecule's structure, featuring a phenol-like hydroxyl group on an electron-rich aromatic system, makes it susceptible to degradation. The most critical factors to control are:
-
Oxidation: The hydroxyl group at the 6-position makes the quinoline ring highly susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light. This is often observed as a color change in the solution, typically turning yellow or brown.
-
pH: The solubility and stability of molecules with ionizable groups like the phenolic hydroxyl and the basic quinoline nitrogen are highly pH-dependent.[1] Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Light Exposure: Aromatic heterocyclic systems can be photosensitive. Exposure to UV or even ambient light can provide the energy to initiate degradation pathways, leading to loss of potency or the formation of artifacts.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions. While gentle heating can aid in initial dissolution, prolonged exposure should be avoided.[1]
-
Solvent Choice: The choice of solvent affects not only solubility but also stability. Protic solvents may participate in degradation reactions, while residual impurities in solvents (e.g., peroxides in older ethers or water in DMSO) can be detrimental.
Q2: What is the best solvent for preparing a stock solution, and what solubility issues should I anticipate?
Given its heterocyclic aromatic structure, 8-Bromoquinolin-6-ol is predicted to have low aqueous solubility, a common characteristic of quinoline derivatives.[1]
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). It is a strong, water-miscible organic solvent suitable for most biological assays.
-
Anticipated Issue - Precipitation: A frequent problem is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer for the final assay. This occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium, even with a small percentage of DMSO.
-
Mitigation Strategies: If precipitation occurs, consider reducing the final assay concentration, increasing the percentage of DMSO (while being mindful of its potential effects on the biological system), or exploring the use of solubilizing excipients like Tween® 80 or cyclodextrins.[1]
Q3: How does the 8-hydroxyquinoline core structure impact the compound's behavior in solution?
The quinoline core, particularly with a hydroxyl group at or near the nitrogen-containing ring, is a well-known metal chelator.[2] The nitrogen atom and the hydroxyl oxygen can form a "pincer" that binds divalent metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) present in buffers, media, or glassware. This has two major implications:
-
Catalysis of Degradation: Trace metal contaminants can catalyze oxidative degradation of the compound.
-
Biological Activity: The chelation of essential metal ions can be the basis of the compound's biological activity or, conversely, an experimental artifact.[2] It is crucial to be aware of the metal ion content in your assay system.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My solution of 8-Bromoquinolin-6-ol is changing color, from clear to yellow or brown.
-
Probable Cause: This is a classic sign of oxidation. The phenolic ring is being oxidized to form quinone-like species, which are often highly colored. This process can be accelerated by light, heat, and the presence of metal ions.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
-
Use High-Purity Solvents: Use fresh, anhydrous, high-purity solvents. Older bottles of solvents like THF or dioxane can accumulate explosive peroxides, while aged DMSO can accumulate water, both of which can affect stability.
-
Degas Buffers: For aqueous solutions, consider degassing the buffer by sparging with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Consider Antioxidants: In some formulations, the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be possible, but its compatibility with the experimental system must be verified.
-
Add a Chelator: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA to the aqueous buffer can sequester trace metal ions.
-
Issue 2: I am observing a loss of biological activity or a decrease in the compound's peak area by HPLC over a short period.
-
Probable Cause: This indicates chemical degradation. The parent molecule is being converted into one or more degradation products that are either inactive or have different chromatographic properties.
-
Troubleshooting Workflow:
-
Confirm Degradation: The first step is to definitively prove that degradation is occurring. Use the HPLC/LC-MS stability protocol outlined below to monitor the disappearance of the parent compound and the appearance of new peaks.
-
Evaluate Storage Conditions: Assess stability under different storage conditions: room temperature vs. 4°C vs. -20°C. While colder is often better, freeze-thaw cycles can also cause issues. For stock solutions in DMSO, storage at -20°C is standard.
-
Check pH Sensitivity: Perform a pH stability screen. Prepare the compound in buffers of different pH values (e.g., pH 5.0, 7.4, 9.0) and monitor its stability over time. The 8-hydroxyquinoline scaffold has multiple ionizable sites, and stability can be highly pH-dependent.[3]
-
Visualize the Workflow: Follow a systematic approach to identify and solve the stability issue.
-
Caption: Troubleshooting workflow for investigating loss of compound activity.
Data Summary
While specific quantitative data for 8-Bromoquinolin-6-ol is not available, the following table summarizes the key factors and recommended mitigation strategies based on the chemical properties of the 8-hydroxyquinoline class.
| Factor | Risk Level | Primary Consequence | Recommended Mitigation Strategy |
| Oxygen/Oxidation | High | Color change (yellow/brown), loss of potency | Use fresh, high-purity solvents; degas aqueous buffers; store under inert gas (N₂ or Ar) if necessary. |
| Light (UV/Ambient) | High | Formation of photodegradation products, loss of potency | Store and handle solutions in amber vials or protect from light with foil. |
| pH (non-neutral) | Medium-High | Accelerated hydrolysis or other degradation pathways | Maintain solutions at a neutral pH unless experimentally required. Determine optimal pH via a stability study. |
| Elevated Temperature | Medium | Increased rate of all degradation reactions | Avoid prolonged heating. Store stock solutions at -20°C or -80°C.[1] |
| Trace Metal Ions | Medium | Catalysis of oxidative degradation | Use high-purity water and reagents; consider adding EDTA to aqueous buffers if contamination is suspected. |
Experimental Protocols
Protocol 1: Preparation and Storage of a DMSO Stock Solution
This protocol describes the standard procedure for preparing a stock solution to maximize initial solubility and minimize immediate degradation.
-
Pre-Weighing: Tare a sterile, amber glass vial with a PTFE-lined cap on an analytical balance.
-
Weighing: Carefully weigh the desired amount of 8-Bromoquinolin-6-ol solid into the vial. Record the exact mass.
-
Solvent Addition: Add the calculated volume of anhydrous, molecular biology grade DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes.
-
Gentle Aid (if needed): If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can be used as a last resort, but do not overheat.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Short-Term Solution Stability by HPLC
This protocol provides a reliable method to quantify the stability of 8-Bromoquinolin-6-ol under your specific experimental conditions.[1]
-
Preparation (t=0): Prepare a solution of 8-Bromoquinolin-6-ol in your final experimental buffer at the highest intended concentration.
-
Initial Analysis (t=0): Immediately inject a sample onto a suitable HPLC system (e.g., a C18 reverse-phase column). Record the chromatogram, noting the retention time and peak area of the parent compound. This is your baseline.
-
Incubation: Store the solution under the conditions you wish to test (e.g., on the benchtop at room temperature, in an incubator at 37°C, etc.).
-
Time-Point Analysis: At subsequent time points (e.g., 2, 4, 8, 24 hours), inject another sample from the same solution onto the HPLC.
-
Data Analysis: Compare the chromatograms over time.
-
Stable: The peak area of the parent compound remains >95% of the t=0 value, and no new peaks >1% of the total area appear.
-
Unstable: The peak area of the parent compound decreases significantly, and/or new peaks (representing degradation products) appear and grow over time.
-
Visualization of Potential Degradation
The electron-rich phenol and quinoline systems are susceptible to oxidation. While the exact pathway is unconfirmed, a likely degradation route involves oxidation to a quinone-imine type species, which can be further degraded.
Caption: Hypothesized oxidative degradation pathway for 8-Bromoquinolin-6-ol.
References
-
Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 59(7), o405-o406. Available from: [Link]
-
Saylam, A., et al. (2014). Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline. Journal of Molecular Structure, 1075, 439-448. (Referenced in [Link])
-
Ökten, S., Cakmak, O., Saddiqa, A., & İnal, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 620. Available from: [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA Blog. Available from: [Link]
-
Sun, J. Q., et al. (2021). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 10(1), 62. Available from: [Link]
-
Sun, W., et al. (2002). Microbial Metabolism of Quinoline by Comamonas sp. Wei sheng wu xue bao=[Acta microbiologica Sinica], 42(4), 450-456. (Referenced in [Link])
Sources
Technical Support Center: Strategies for Overcoming Poor Solubility of 8-Bromoquinolin-6-ol in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of 8-Bromoquinolin-6-ol, a common challenge encountered during in vitro and in vivo assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.
Introduction: The Challenge of 8-Bromoquinolin-6-ol Solubility
8-Bromoquinolin-6-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds widely used as scaffolds in drug discovery for a variety of therapeutic areas, including anticancer, antimalarial, and antiviral applications.[1] However, the planar, aromatic structure of many quinoline derivatives, including 8-Bromoquinolin-6-ol, often leads to poor aqueous solubility. This presents a significant hurdle in experimental biology, as compounds must be fully dissolved in assay media to accurately determine their biological activity.
Precipitation of a test compound can lead to a number of erroneous results, including underestimated potency, inconsistent data, and even false negatives. This guide will walk you through a systematic approach to tackle these solubility issues head-on.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with 8-Bromoquinolin-6-ol and similar compounds.
Q1: Why is my 8-Bromoquinolin-6-ol, which is dissolved in DMSO, precipitating when I add it to my aqueous assay buffer?
This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity.[2] 8-Bromoquinolin-6-ol is likely hydrophobic and dissolves well in the polar aprotic solvent, Dimethyl Sulfoxide (DMSO).[3][4] However, when this DMSO stock is introduced into an aqueous buffer, the overall polarity of the solvent system increases significantly. The water molecules are unable to effectively solvate the hydrophobic 8-Bromoquinolin-6-ol molecules, leading to their aggregation and precipitation.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO varies considerably.[2] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[2] It is imperative to perform a DMSO tolerance study for your specific cell line and assay duration to determine the maximum permissible concentration that does not impact your experimental results.
Q3: Can I just heat the solution to get my compound to dissolve?
Gentle heating can be a useful technique to aid initial dissolution in a stock solvent like DMSO.[5] However, this should be done with caution. You must first verify that 8-Bromoquinolin-6-ol is thermally stable and does not degrade at the elevated temperature. It is also crucial to allow the solution to return to room temperature before adding it to your assay medium to prevent thermal shock to biological components like cells or proteins.[5]
Q4: How does the pH of my buffer affect the solubility of 8-Bromoquinolin-6-ol?
The solubility of ionizable compounds is highly dependent on the pH of the solution.[6][7][8][9] Quinoline itself is a weak base.[1] The 6-ol (hydroxyl) group on 8-Bromoquinolin-6-ol is weakly acidic. Depending on the pKa of the quinoline nitrogen and the hydroxyl group, the molecule can exist in neutral, protonated (cationic), or deprotonated (anionic) forms. The charged, ionized forms are generally more water-soluble than the neutral form. Therefore, adjusting the pH of your assay buffer can be a powerful tool to increase the solubility of 8-Bromoquinolin-6-ol. For basic compounds, decreasing the pH increases solubility, while for acidic compounds, increasing the pH enhances solubility.[10]
Troubleshooting Guide: A Stepwise Approach to Solubilization
When faced with solubility issues, a systematic approach is the most effective way to find a solution without compromising the integrity of your assay.
Step 1: Optimizing the Stock Solution and Dilution
Before exploring more complex formulations, ensure your basic methodology is optimized.
-
Prepare a High-Concentration Stock in 100% DMSO: This allows you to add a smaller volume of the stock solution to your final assay, keeping the final DMSO concentration to a minimum.[11]
-
Serial Dilution: When preparing working solutions, perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer. This gradual reduction in compound concentration can sometimes prevent immediate precipitation.
-
Vortexing and Sonication: Ensure the compound is fully dissolved in the stock solution by vortexing thoroughly. Gentle sonication can also be used to break up any small aggregates.
Step 2: Systematic Solubility Screening
If optimizing the dilution process is insufficient, a systematic screening of different solubilizing agents is the next logical step.
Protocol 1: Solubility Screening with Co-solvents and Excipients
This protocol allows for the rapid assessment of various conditions to identify an optimal solubilization strategy.
Materials:
-
8-Bromoquinolin-6-ol
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Tween® 80
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate or microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 10 mM stock solution of 8-Bromoquinolin-6-ol in 100% DMSO.
-
Prepare stock solutions of excipients:
-
10% (w/v) Tween® 80 in aqueous buffer
-
40% (w/v) HP-β-CD in aqueous buffer
-
-
Set up the screening plate: In a 96-well plate, add your aqueous buffer and the excipient stock solutions to achieve the final concentrations outlined in the table below.
-
Add the compound: Add the 10 mM 8-Bromoquinolin-6-ol stock solution to each well to reach your desired final assay concentration. The final DMSO concentration should be kept constant across all conditions if possible.
-
Mix and Equilibrate: Mix the plate thoroughly and let it equilibrate at room temperature for at least one hour.
-
Visual Inspection and Turbidity Measurement: Visually inspect each well for precipitation. For a more quantitative assessment, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.
Data Presentation: Solubility Screening Matrix
| Condition | Co-solvent/Excipient | Final Concentration | Visual Observation (Precipitate: Yes/No) |
| 1 | DMSO only | 0.5% | |
| 2 | DMSO + Ethanol | 0.5% DMSO, 1% EtOH | |
| 3 | DMSO + PEG 400 | 0.5% DMSO, 1% PEG 400 | |
| 4 | DMSO + Tween® 80 | 0.5% DMSO, 0.01% Tween® 80 | |
| 5 | DMSO + Tween® 80 | 0.5% DMSO, 0.1% Tween® 80 | |
| 6 | DMSO + HP-β-CD | 0.5% DMSO, 1% HP-β-CD | |
| 7 | DMSO + HP-β-CD | 0.5% DMSO, 5% HP-β-CD |
Note: The concentrations provided are starting points and may need to be optimized for your specific assay.
Step 3: Understanding and Utilizing Solubilization Mechanisms
Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[12][13][14] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]
-
Causality: By reducing the polarity of the aqueous environment, co-solvents can better solvate the non-polar regions of 8-Bromoquinolin-6-ol, preventing it from precipitating.
Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like 8-Bromoquinolin-6-ol can be encapsulated within the hydrophobic core of the micelle, effectively solubilizing them in the bulk aqueous phase.[15] Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are commonly used in biological assays due to their lower toxicity profile.
-
Causality: The micellar encapsulation of the compound prevents its interaction with water, thus overcoming its poor aqueous solubility.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can form inclusion complexes with poorly soluble compounds by encapsulating the hydrophobic molecule within their central cavity.[5][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its enhanced solubility and low toxicity.[5]
-
Causality: The formation of an inclusion complex masks the hydrophobic nature of 8-Bromoquinolin-6-ol, significantly increasing its apparent water solubility.
Step 4: The Critical Importance of Vehicle Controls
Whenever a co-solvent, surfactant, or cyclodextrin is used, it is absolutely essential to run a parallel vehicle control experiment. This involves testing the effect of the solubilizing agent(s) alone (at the same final concentration used to dissolve the compound) on your assay system. This control is necessary to ensure that any observed biological effect is due to the test compound and not an artifact of the vehicle itself.[11]
Visualizing Experimental Workflows and Concepts
Logical Workflow for Troubleshooting Solubility
The following diagram illustrates a decision-making workflow for addressing the poor solubility of 8-Bromoquinolin-6-ol.
Caption: Mechanisms for enhancing the solubility of hydrophobic compounds.
Conclusion
Overcoming the poor solubility of 8-Bromoquinolin-6-ol is a critical step in obtaining reliable and meaningful data in biological assays. By understanding the underlying physicochemical principles and employing a systematic approach to formulation development—from optimizing stock solutions to screening various excipients—researchers can successfully navigate this common challenge. Always remember that the inclusion of appropriate vehicle controls is non-negotiable for ensuring the scientific validity of your results.
References
-
Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]
-
Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. Mechotech: Advanced Solutions. [Link]
-
The Chemistry Tutor. (2025, December 19). How Does pH Impact Ionic Compound Solubility? [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications. [Link]
-
askIITians. (2025, March 11). How does pH affect solubility? askIITians. [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
-
Di L., & Kerns E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
ACS Omega. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Publications. [Link]
-
Inventi Journals. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Journals. [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Journal of Pharmaceutical Investigation. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
ResearchGate. (n.d.). co-solvent application for biological systems. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem. [Link]
-
Pharmaceutics. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]
-
Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromoquinolin-6-ol. PubChem. [Link]
-
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Molecules. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
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- 9. How does pH affect solubility? - askIITians [askiitians.com]
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- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Bromoquinolin-6-ol Reaction Byproduct Identification
Welcome to the technical support resource for the synthesis and purification of 8-Bromoquinolin-6-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation during the synthesis of this critical intermediate. Our goal is to equip you with the knowledge to identify, mitigate, and eliminate common impurities encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis of a substituted quinoline is producing a significant amount of black, viscous tar. What is causing this, and how can I minimize it?
A1: Tar formation is a well-documented and common issue in the Skraup synthesis, primarily due to the harsh acidic and high-temperature conditions.[1][2] The principal cause is the polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1][2]
To minimize tarring, consider the following strategies:
-
Temperature Control: The Skraup reaction is highly exothermic.[3][4] Avoid excessively high temperatures and localized overheating. Initiate the reaction with gentle heating and carefully control the exothermic phase.[1]
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial.[1][3] Ferrous sulfate is thought to act as an oxygen carrier, which moderates the oxidation step, making the reaction less violent and reducing charring.[1][4] Boric acid can also be used for this purpose.[1]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. A recommended and effective sequence is to add the aniline, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid while providing adequate cooling.[1]
Q2: I've performed a bromination on a quinolin-6-ol derivative and my analysis suggests the presence of multiple brominated species. How can I control the selectivity of the bromination?
A2: The synthesis of 8-Bromoquinolin-6-ol requires careful control of the bromination step to avoid the formation of poly-brominated byproducts. The hydroxyl group at the 6-position and the nitrogen in the quinoline ring are activating, making the ring system susceptible to further electrophilic substitution.
Key byproducts can include di- and tri-brominated quinolines.[5] To enhance the selectivity for the desired mono-brominated product, the following should be considered:
-
Stoichiometry of the Brominating Agent: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). A slight excess may be needed to drive the reaction to completion, but a large excess will favor poly-bromination.
-
Reaction Conditions: Perform the reaction at a low temperature to decrease the reaction rate and improve selectivity. The choice of solvent can also influence the outcome.
Q3: My mass spectrum of the crude product shows two molecular ion peaks of nearly equal intensity separated by 2 m/z units. Does this indicate an impurity?
A3: Not necessarily. This isotopic pattern is a characteristic signature of a compound containing a single bromine atom.[6][7] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[6] Therefore, your mass spectrum should exhibit two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br and the other for the molecule with ⁸¹Br.[6][7] This is a key piece of evidence that confirms the successful incorporation of bromine into your target molecule.
Q4: My ¹H NMR spectrum of the purified 8-Bromoquinolin-6-ol is more complex than anticipated. What could be the cause?
A4: While impurities are a possibility, other factors can lead to a complex ¹H NMR spectrum:
-
Tautomerism: The presence of the hydroxyl group on the quinoline ring can lead to tautomerism, potentially resulting in multiple species in solution and a more complex spectrum.[6]
-
Residual Solvents: Peaks from residual solvents used during the synthesis or purification (e.g., ethyl acetate, dichloromethane) can complicate the spectrum.[6]
-
Concentration Effects: At high concentrations, intermolecular interactions can lead to peak broadening or shifts in chemical shifts.[6]
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a structured approach to identifying and addressing common byproducts in the synthesis of 8-Bromoquinolin-6-ol.
Issue 1: Presence of Unreacted Starting Materials
-
Identification:
-
TLC: Compare the crude reaction mixture to the starting materials using an appropriate solvent system.
-
¹H NMR: Look for characteristic peaks of the starting aniline derivative.
-
LC-MS: Identify the molecular weights of the starting materials in the chromatogram.
-
-
Mitigation:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by optimizing the reaction time and temperature. Monitor the reaction progress by TLC.
-
Stoichiometry: Use a slight excess of glycerol and the oxidizing agent in the Skraup synthesis to ensure the complete consumption of the aniline.
-
Issue 2: Formation of Isomeric Byproducts
-
Identification:
-
¹H NMR: Isomers will have distinct, though potentially similar, NMR spectra. Careful analysis of coupling constants and chemical shifts is required.
-
HPLC: Isomers may have different retention times, allowing for their separation and quantification.
-
2D NMR (COSY, HMBC): These techniques can help in the unambiguous assignment of the proton and carbon signals, confirming the substitution pattern.
-
-
Mitigation:
-
Reaction Conditions: The regioselectivity of the Skraup synthesis can be influenced by the nature of the substituents on the aniline ring and the reaction conditions.[2] Electron-donating groups generally lead to higher yields.[2] For the bromination step, the choice of brominating agent and solvent can affect the isomeric ratio.
-
Issue 3: Poly-brominated Byproducts
-
Identification:
-
Mass Spectrometry: The presence of multiple bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. For example, a dibrominated compound will show three molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
-
¹H NMR: The number of aromatic proton signals will be reduced in poly-brominated compounds.
-
-
Mitigation:
-
Controlled Bromination: As discussed in the FAQs, careful control of the stoichiometry of the brominating agent and the reaction temperature is essential.
-
Protecting Groups: In some cases, it may be necessary to protect other reactive sites on the molecule before carrying out the bromination.
-
Analytical Characterization of 8-Bromoquinolin-6-ol and Potential Byproducts
A combination of analytical techniques is crucial for the unambiguous identification of the desired product and any accompanying byproducts.
| Analytical Technique | Parameter | Expected Observation for 8-Bromoquinolin-6-ol | Potential Byproduct Indication |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.0-9.0 ppm. A distinct set of signals corresponding to the substituted quinoline core. | Additional sets of aromatic signals, unexpected multiplicities, or integration values that do not match the expected structure. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons typically appear between 110-160 ppm. | More than the expected number of signals, indicating a mixture of isomers or other impurities. |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺ for C₉H₆BrNO should show a 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br. | Peaks corresponding to starting materials, poly-brominated species (e.g., M, M+2, M+4 pattern for dibromo), or other side products. |
| HPLC (RP) | Purity | A single major peak with >95% purity. | Multiple peaks, indicating the presence of impurities. |
Experimental Protocols
Protocol 1: Skraup Synthesis of a Substituted Quinoline
This is a generalized procedure and must be adapted based on the specific substrate and scale. A thorough risk assessment is mandatory before commencing.[2]
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to the substituted aniline while cooling and swirling.[1]
-
Addition of Reagents: To the aniline sulfate mixture, add ferrous sulfate heptahydrate, anhydrous glycerol, and the oxidizing agent (e.g., nitrobenzene).[1]
-
Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil.[1][2] Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[1]
-
Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]
-
Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water and neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.[1]
-
Purification: The crude product can be purified by steam distillation or column chromatography.[1][3]
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading and Elution: Load the sample onto the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the desired product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Reaction Pathways
References
- BenchChem Technical Support. (2025). Troubleshooting tar formation in Skraup quinoline synthesis. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Optimization of Skraup Quinoline Synthesis. BenchChem.
- BenchChem Technical Support. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.
- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
- BenchChem. (n.d.). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
- PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Unknown Source. (n.d.).
- ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Ruschak, N. I., Sych, I. A., & Ieromina, Z. G. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Žurnal organìčnoï ta farmacetičnoï hìmìï, 18(4(72)), 3-11.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
- Org Prep Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis.
- BenchChem. (n.d.). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ResearchGate. (2025). 7-Bromoquinolin-8-ol | Request PDF.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.
- BenchChem Technical Support. (2025). Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one. BenchChem.
- Wikipedia. (n.d.). Skraup reaction.
- BenchChem. (n.d.). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
- BenchChem. (n.d.). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to 8-Bromoquinolin-6-ol Experiments
From the desk of the Senior Application Scientist
Welcome to the technical support center for 8-Bromoquinolin-6-ol. As a key intermediate in medicinal chemistry and materials science, this reagent offers a versatile scaffold for innovation. However, its unique chemical properties can present challenges during experimental work. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate common pitfalls and ensure the success and reproducibility of your experiments. We will move beyond simple procedural steps to explore the underlying chemistry, helping you troubleshoot effectively and optimize your outcomes.
Part 1: Foundational Knowledge: Understanding 8-Bromoquinolin-6-ol
A thorough understanding of your starting material is the first line of defense against experimental failure. 8-Bromoquinolin-6-ol possesses two key functional groups that dictate its reactivity: the nucleophilic phenolic hydroxyl group (-OH) and the synthetically versatile carbon-bromine bond on the quinoline ring.
Key Physicochemical Properties:
| Property | Value / Observation | Source |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | ~224.05 g/mol | [1][2] |
| Appearance | Typically an off-white to yellow or green solid | [3] |
| Solubility | Generally low in water. Soluble in organic solvents like DMSO, DMF, and alcohols. | [4] |
| Reactivity Centers | 1. Phenolic -OH: Can be deprotonated to form a phenoxide, acting as a nucleophile (e.g., in Williamson ether synthesis). | [5] |
| 2. C-Br Bond: Susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | [6][7] | |
| 3. Quinoline Ring: Can undergo electrophilic aromatic substitution, though the existing substituents will direct the position. | [8] |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the lab, structured in a question-and-answer format to provide direct and actionable solutions.
A. Solubility and Solution Preparation
Question 1: My 8-Bromoquinolin-6-ol is not dissolving in my reaction solvent. What should I do?
Answer: This is a frequent challenge, often stemming from the compound's planar, heterocyclic structure which can lead to significant crystal lattice energy.
-
Initial Approach: Co-Solvents. The most common and effective strategy is to first create a concentrated stock solution in a polar aprotic solvent and then dilute it into the reaction mixture. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for this purpose.
-
Protocol for Stock Solution:
-
Weigh the required amount of 8-Bromoquinolin-6-ol into a clean, dry vial.
-
Add a minimal amount of 100% DMSO to achieve the desired stock concentration (e.g., 1 M).
-
Vortex thoroughly. Gentle warming (37-40°C) or brief sonication can significantly aid dissolution.
-
Allow the solution to cool to room temperature before adding it to your reaction mixture to prevent thermal shock to other reagents, especially catalysts.
-
-
Causality: DMSO and DMF are highly polar and can effectively break down the intermolecular forces in the solid-state compound, leading to solvation. Choosing the right solvent is critical for ensuring the compound is available to react.
Question 2: I've prepared my solution, but a precipitate formed after adding other reagents. Why?
Answer: This typically indicates that the compound has crashed out of solution due to a change in the overall solvent polarity or a chemical reaction.
-
Solvent Polarity Mismatch: If you add a large volume of a non-polar solvent (like hexane or toluene) to your DMSO stock, the overall polarity of the mixture can drop to a point where it can no longer keep the 8-Bromoquinolin-6-ol dissolved. Solution: Ensure your final reaction solvent system is compatible. It may be necessary to use a larger proportion of the solubilizing co-solvent.
-
In-situ Salt Formation: The phenolic hydroxyl group is acidic. If you add a strong base, you will form the corresponding salt, which may have vastly different solubility properties than the parent compound. Solution: Observe the point at which the precipitate forms. If it's upon addition of a base, this is the likely cause. You may need to screen different solvents to find one that dissolves the salt.
B. Reaction Failures and Low Yield
Question 3: My Suzuki coupling reaction using the 8-bromo position is giving low to no yield. What are the common failure points?
Answer: Suzuki coupling is a robust reaction, but it is sensitive to several factors. A failure here usually points to an issue with the catalyst, base, or reaction conditions.
-
Potential Cause 1: Catalyst Inactivity. Palladium catalysts are sensitive to oxygen.
-
Solution: Ensure your reaction is properly degassed. This can be achieved by bubbling argon or nitrogen through the solvent for 15-20 minutes before adding the catalyst and reagents.[9] The "freeze-pump-thaw" method is even more effective for highly sensitive reactions.
-
-
Potential Cause 2: Incorrect Base. The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle.
-
Solution: The choice of base is often dependent on the specific substrates. Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are common, but in some cases, an organic base like triethylamine (TEA) may be required.[8] Consider screening a small panel of bases to find the optimal one for your specific coupling partners.
-
-
Potential Cause 3: Competing Reactions. The phenolic -OH group can sometimes interfere by coordinating to the metal center.
-
Solution: If you suspect interference, you may need to protect the hydroxyl group prior to the coupling reaction. A common strategy is to convert it to a benzyl ether, which can be easily removed later via hydrogenolysis.[7]
-
Below is a logical workflow for troubleshooting a failing cross-coupling reaction.
C. Purification and Analysis
Question 4: I am having difficulty purifying my product by column chromatography. It's either not moving from the baseline or streaking badly.
Answer: Purification issues with quinoline derivatives often relate to polarity and interactions with the stationary phase (silica gel).
-
Symptom: Compound stuck at the origin.
-
Cause: The compound is too polar for your eluent system. The basic nitrogen on the quinoline ring and the acidic phenol can interact strongly with the acidic silica gel.
-
Solution: Increase the polarity of your mobile phase. A gradient elution from a non-polar solvent (e.g., Hexane) to a more polar one (e.g., Ethyl Acetate) is standard.[9] If that is insufficient, adding a small amount of methanol (1-5%) to your eluent can help move highly polar compounds. To counteract the interaction with silica, adding 1% triethylamine to the eluent system can neutralize acidic sites on the silica and improve peak shape.
-
-
Symptom: Severe streaking (tailing) of the product spot/peak.
-
Cause: This is also a classic sign of strong interaction with the silica gel.
-
Solution: In addition to adding triethylamine as mentioned above, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica for basic compounds like quinolines.
-
Question 5: My mass spectrometry data shows two major peaks with a mass difference of 2, but I was expecting one. Is my sample impure?
Answer: Not necessarily. This is a hallmark of a bromine-containing compound.
-
Explanation: Bromine has two abundant, stable isotopes: ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). Therefore, your compound exists as a nearly 1:1 mixture of molecules containing either ⁷⁹Br or ⁸¹Br. The mass spectrometer is sensitive enough to detect this 2-dalton mass difference.
-
What to Expect: You should see two peaks of almost equal intensity (a 1:1 ratio) for your molecular ion, one corresponding to the [M]+ ion (with ⁷⁹Br) and the other to the [M+2]+ ion (with ⁸¹Br).[10] This isotopic pattern is a powerful confirmation that your compound contains one bromine atom.
Part 3: Standardized Experimental Protocols
Adherence to validated protocols is essential for reproducibility. The following are generalized procedures that should be optimized for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical reaction to functionalize the 8-bromo position.
-
Reagent Preparation: To an oven-dried reaction vessel, add 8-Bromoquinolin-6-ol (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of Dioxane and Water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).[9]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography as discussed in the troubleshooting section.[9]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and carefully adding the powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate) to move the desired compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Part 4: Safety First: Handling and Disposal
Working safely is paramount. Always consult the full Safety Data Sheet (SDS) for any chemical before use.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13]
-
Handling: 8-Bromoquinoline derivatives can be irritating to the skin, eyes, and respiratory tract.[14] Handle in a well-ventilated fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]
References
-
PubChem. 5-bromoquinolin-8-ol. National Center for Biotechnology Information.
-
BenchChem. A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.
-
ChemicalBook. 8-Bromoquinoline synthesis.
-
Thermo Fisher Scientific. Safety Data Sheet for 8-Hydroxyquinoline.
-
MedchemExpress. Safety Data Sheet for 6-Bromoquinoline.
-
El-Faham, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
-
Cayman Chemical. Safety Data Sheet for 8-Bromoisoquinoline.
-
BenchChem. How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays.
-
Acros Organics. Safety Data Sheet for 8-Bromoquinoline.
-
Sigma-Aldrich. Safety Data Sheet.
-
Ocal, N., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
-
PubChem. 4-Bromoquinolin-6-ol. National Center for Biotechnology Information.
-
Master Organic Chemistry. Reactions and Mechanisms.
-
BLD Pharm. 8-Bromoquinolin-6-ol.
-
Synthink. 6-Propyl-8-bromoquinoline.
-
PubChem. 8-Bromoquinoline. National Center for Biotechnology Information.
-
ResearchGate. 7-Bromoquinolin-8-ol | Request PDF.
-
That Chemist. (2022). Troubleshooting and optimizing lab experiments. YouTube.
-
BenchChem. 5-Bromoquinolin-8-ol.
-
ChemicalBook. 5-bromoquinolin-8-ol Product Description.
-
Kutila, T., et al. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI.
-
PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information.
-
El-Faham, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
-
PubChem. 8-Bromoquinoline-6-carboxylic acid. National Center for Biotechnology Information.
-
Thermo Fisher Scientific. 8-Bromoquinoline, 98%.
-
BenchChem. A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.
-
PubMed. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents.
-
ResearchGate. Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents.
-
BenchChem. Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one.
-
BenchChem. Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
-
ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
-
BLD Pharm. 8-Bromo-6-methylquinolin-3-ol.
-
BLD Pharm. 8-Bromoquinoline.
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
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Technical Support Center: A Guide to Scaling the Synthesis of 8-Bromoquinolin-6-ol
Welcome to the technical support center for the synthesis of 8-Bromoquinolin-6-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, scalable productions. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the safe and reproducible synthesis of this important chemical intermediate.
Overview of Synthesis and Scale-Up Challenges
The synthesis of 8-Bromoquinolin-6-ol typically proceeds via an electrophilic bromination of quinolin-6-ol or through a cyclization reaction like the Skraup-Doebner-von Miller (SDVM) synthesis, starting from 2-bromo-4-aminophenol. While straightforward on a small scale, scaling up presents significant challenges, including:
-
Exothermicity and Tar Formation: The classic Skraup synthesis is notoriously exothermic and prone to producing significant amounts of tar due to the harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[1][2][3]
-
Regioselectivity: Direct bromination of quinolin-6-ol can lead to a mixture of brominated isomers, primarily 5-bromo-, 7-bromo-, and the desired 8-bromoquinolin-6-ol, as well as di-brominated byproducts like 5,7-dibromoquinolin-8-ol.[4] Controlling the regioselectivity is critical for obtaining a high yield of the desired product.
-
Purification: The crude product is often a dark, tarry solid that is difficult to purify.[1] Removing isomeric impurities and colored byproducts requires robust purification strategies.
-
Safety: The use of hazardous reagents such as bromine, concentrated sulfuric acid, and strong oxidizing agents necessitates strict safety protocols, especially at a larger scale.[5]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and scale-up of 8-Bromoquinolin-6-ol in a practical question-and-answer format.
Q1: My Skraup-type reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is known for being highly exothermic.[1][2][3] To manage the reaction's intensity and prevent a runaway reaction, consider the following strategies:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is a classic technique to make the reaction less violent.[1][5] Ferrous sulfate is thought to act as an oxygen carrier, which helps to spread the oxidation process over a longer period.[2][6]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally to the reaction mixture with efficient cooling in an ice bath. This allows for better heat dissipation.
-
Ensure Efficient Stirring: Use a mechanical overhead stirrer for larger volumes to ensure homogenous mixing and prevent the formation of localized hotspots.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction and be prepared to apply external cooling if the temperature rises too rapidly.
Q2: I am observing significant tar formation, resulting in a low yield and difficult purification. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, often due to the polymerization of acrolein (formed from the dehydration of glycerol) or other reactive intermediates under harsh acidic conditions.[1][3]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and once the exotherm begins, the external heat source should be removed.[2]
-
Use a Milder Oxidant: While nitrobenzene or arsenic acid are traditional oxidizing agents, they contribute to the harsh conditions.[7] Consider exploring alternative, milder oxidizing agents.
-
Modified Procedures: A "painless" Skraup synthesis has been reported using methanesulfonic acid as the solvent and sodium meta-nitrobenzenesulfonate as the oxidant, which can provide a cleaner reaction profile.[8]
Q3: My bromination of quinolin-6-ol is not selective and I'm getting a mixture of isomers. How can I improve the regioselectivity for the 8-position?
A3: Achieving high regioselectivity in the direct bromination of hydroxyquinolines can be challenging. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrogen in the pyridine ring is deactivating. This complex interplay influences the position of bromination.
-
Protecting Group Strategy: Consider protecting the hydroxyl group of quinolin-6-ol before bromination. This can alter the directing effects and potentially favor bromination at the 8-position. The protecting group can then be removed in a subsequent step.
-
Directed Ortho Metalation (DoM): A more advanced strategy involves using a directed metalation approach. The hydroxyl group can direct a strong base (like an organolithium reagent) to deprotonate the 7-position. Subsequent quenching with a bromine source would yield 7-bromoquinolin-6-ol. While not providing the 8-bromo isomer directly, this highlights the power of directing groups in controlling regioselectivity.
-
Alternative Synthetic Route: If direct bromination proves unmanageable, the Skraup-Doebner-von Miller synthesis starting from 2-bromo-4-aminophenol is a more convergent and regioselective approach to obtain 8-Bromoquinolin-6-ol.
Q4: The purification of the crude 8-Bromoquinolin-6-ol is difficult. What are the best methods for purification at scale?
A4: Purifying halo-substituted quinolinols often requires a multi-step approach.
-
Initial Workup: After quenching the reaction on ice, the acidic mixture should be carefully neutralized with a base like sodium hydroxide or ammonia to precipitate the crude product.[1]
-
Steam Distillation: For classic Skraup syntheses that produce significant tar, steam distillation can be an effective, albeit technically demanding, method to separate the volatile quinoline product from the non-volatile tar.[1]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate) is a powerful technique for purifying the solid product. Several rounds of recrystallization may be necessary.
-
Column Chromatography: For laboratory-scale purification and for removing persistent isomeric impurities, column chromatography using silica gel is highly effective.[4] A common eluent system is a gradient of ethyl acetate in hexane or cyclohexane.[9][10]
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of 8-Bromoquinolin-6-ol. It is crucial to perform a thorough risk assessment before conducting any chemical synthesis.
Protocol 1: Skraup-Doebner-von Miller Synthesis of 8-Bromoquinolin-6-ol
This method offers excellent regiocontrol by starting with the appropriately substituted aniline.
Experimental Workflow
Caption: Workflow for the Skraup-Doebner-von Miller Synthesis.
Reagents and Scale
| Reagent | Molar Mass ( g/mol ) | Amount (10 g Scale) | Moles | Equivalents |
| 2-Bromo-4-aminophenol | 188.02 | 10.0 g | 0.053 | 1.0 |
| Glycerol | 92.09 | 24.5 g (19.4 mL) | 0.266 | 5.0 |
| Sodium m-nitrobenzenesulfonate | 225.16 | 13.2 g | 0.059 | 1.1 |
| Sulfuric Acid (98%) | 98.08 | 30 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask of appropriate size with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Charge Reactants: To the flask, add 2-bromo-4-aminophenol, glycerol, and sodium m-nitrobenzenesulfonate.
-
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid through the addition funnel over 30-45 minutes. Maintain the temperature below 100°C with an ice-water bath.
-
Reaction: After the addition is complete, heat the mixture to 120-130°C for 3-4 hours. The reaction mixture will darken significantly.
-
Monitoring: Monitor the reaction progress by taking small aliquots, neutralizing them, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction to cool to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice in a large beaker.
-
Neutralization: While cooling the beaker in an ice bath, slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is approximately 8-9. The product will precipitate as a dark solid.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Safety and Hazard Management
The synthesis of 8-Bromoquinolin-6-ol involves several hazardous materials and conditions that require strict safety protocols, especially during scale-up.
Troubleshooting Logic for Safety Events
Caption: Decision tree for managing common laboratory safety events.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Toxic Reagents: Aniline and its derivatives are toxic and can be absorbed through the skin.[5] Handle these reagents in a well-ventilated fume hood.
-
Exothermic Reaction: The Skraup reaction is highly exothermic and can become violent if not properly controlled.[5][7] Ensure adequate cooling capacity and monitor the reaction temperature closely.
-
Waste Disposal: Neutralize acidic and basic waste streams before disposal. Organic waste containing halogenated compounds should be collected in a designated container.
By understanding the underlying chemistry, anticipating potential challenges, and adhering to strict safety protocols, the synthesis of 8-Bromoquinolin-6-ol can be successfully and safely scaled up.
References
-
El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. National Institutes of Health. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Retrieved from [Link]
-
SlideShare. (2016). ) Synthesis of Quinoline and derivatives1). Retrieved from [Link]
-
Org Prep Daily - WordPress.com. (2009). 8-bromoquinoline – a painless Skraup synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]
-
ACS Publications. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors | Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
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Technical Support Center: 8-Bromoquinolin-6-ol Purity Analysis Troubleshooting
Welcome to the technical support center for 8-Bromoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purity analysis of this important heterocyclic compound. As a quinoline derivative, 8-Bromoquinolin-6-ol presents unique analytical challenges that require a systematic and well-informed approach. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve accurate and reproducible results.
Section 1: Foundational Topics & Sample Handling
Q1: What are the primary analytical methods for assessing the purity of a new batch of 8-Bromoquinolin-6-ol?
For a comprehensive purity profile of 8-Bromoquinolin-6-ol, a multi-technique approach is essential. No single method can definitively establish purity. The primary recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination. A Reverse-Phase HPLC (RP-HPLC) method with UV detection is the standard starting point for quantifying the main component and any non-volatile impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown peaks observed in HPLC. It provides the molecular weight of impurities, which is vital for postulating their structures and understanding their origin, whether from starting materials, byproducts, or degradation.[2]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is unparalleled for structural confirmation of the main component. It can also detect and help identify impurities that have protons, and in its quantitative form (qNMR), it can serve as a primary method for purity determination without needing a reference standard for every impurity.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is complementary to HPLC and is particularly useful for identifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis.[5][6]
A logical workflow integrates these techniques to build a complete picture of the sample's purity.
Q2: How should I properly prepare my 8-Bromoquinolin-6-ol sample for analysis?
Correct sample preparation is critical to avoid introducing errors such as sample precipitation, column plugging, and inaccurate quantification.
Core Principle: The ideal solvent for sample preparation is the initial mobile phase of your chromatographic run. If solubility is a challenge, a stronger organic solvent can be used, but the injection volume should be minimized to prevent peak distortion.
Step-by-Step Protocol for Sample Preparation:
-
Determine Solubility: Before preparing analytical samples, perform a preliminary solubility test. The shake-flask method is the gold standard.[7] Test solubility in common HPLC solvents (e.g., Acetonitrile, Methanol) and mixtures with water.
-
Accurate Weighing: Use a calibrated analytical balance to accurately weigh the sample. This is crucial for correct concentration calculations.
-
Dissolution:
-
Prepare a stock solution at a concentration of approximately 1 mg/mL.
-
Add the weighed sample to a volumetric flask.
-
Add about 70-80% of the final volume of the chosen solvent (ideally mobile phase).
-
Use a vortex mixer and/or sonicator to ensure complete dissolution.[8]
-
Once dissolved, allow the solution to return to room temperature before filling to the mark with the solvent.
-
-
Filtration (Mandatory): Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) into an HPLC vial. This step is essential to remove particulates that can block column frits and damage the injector.[5][9]
-
Dilution: Prepare working standards and sample solutions by diluting the filtered stock solution as required for the specific analytical method.
Section 2: HPLC Troubleshooting - The Primary Technique
Q3: I'm seeing significant peak tailing for my main compound in RP-HPLC. What are the causes and how can I fix it?
Peak tailing is the most common chromatographic problem encountered with quinoline derivatives.[10] The primary cause is secondary interactions between the basic nitrogen atom in the quinoline ring and acidic residual silanol groups on the surface of the silica-based stationary phase.[10][11] These unwanted interactions create a second, stronger retention mechanism that slows down a portion of the analyte molecules, causing the peak to tail.
Troubleshooting Summary Table
| Potential Cause | Explanation | Solution(s) | Citations |
| Secondary Silanol Interactions | The basic nitrogen on the quinoline ring interacts with acidic silanol groups on the silica packing material. This is the most common cause. | 1. Lower Mobile Phase pH: Adjust pH to < 3.0 using an acid like trifluoroacetic acid (TFA) or formic acid. This protonates the silanols, minimizing interaction. 2. Use a Base-Deactivated Column: Employ a modern, high-purity, end-capped column designed to have minimal residual silanols. 3. Add a Competing Base: Introduce a small amount (e.g., 0.1%) of triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active sites. | [10][12] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample. | [13] |
| Column Degradation | A void at the column inlet or a partially blocked frit can cause poor peak shape. This often affects all peaks in the chromatogram. | 1. Reverse-flush the column (if permitted by the manufacturer) to remove blockage from the inlet frit. 2. Replace the column if performance does not improve. Use guard columns and sample filtration to extend column life. | [10][13] |
| Extra-column Effects | Excessive tubing length or diameter between the injector and detector can cause peak broadening and tailing, especially for early-eluting peaks. | Use narrow-bore (e.g., 0.005") tubing and ensure all fittings are properly connected to minimize dead volume. | [11][13] |
Q4: My chromatogram shows several unexpected small peaks. How do I determine if they are impurities, degradation products, or artifacts?
Systematically characterizing unexpected peaks is fundamental to accurate purity assessment.
-
Check for System Artifacts:
-
Blank Injection: Inject your sample solvent (blank). Any peaks present are artifacts from the solvent, mobile phase, or system carryover. Ensure you are using high-purity, HPLC-grade solvents.
-
No Injection Run: Run the gradient without an injection. This can help identify "ghost peaks" caused by impurities in the mobile phase, especially in gradient elution.
-
-
Assess Peak Shape: Real impurities and degradation products typically have Gaussian or slightly tailing peak shapes. Sharp, spike-like peaks are often indicative of electronic noise or bubbles in the detector.
-
Use Mass Spectrometry (LC-MS): This is the most direct way to investigate the peaks. An LC-MS analysis will provide the mass-to-charge ratio (m/z) for each peak.
-
Expected Impurities: Compare the masses to those of potential starting materials, reagents, and known byproducts from the synthesis route.
-
Degradation Products: Look for masses that could correspond to oxidation (M+16), hydrolysis, or other common degradation pathways.
-
Isomers: Impurities with the same mass as the parent compound but different retention times are likely isomers.
-
-
Forced Degradation Study: To confirm if a peak is a degradation product, perform a forced degradation study. Expose the sample to harsh conditions (e.g., acid, base, peroxide, heat, light) and monitor the growth of the impurity peaks. An increase in a specific peak under these conditions strongly suggests it is a degradation product.[14]
Q5: What is a good starting point for an HPLC-UV method for this compound?
Developing a method from scratch can be time-consuming. The following table provides a robust starting point for analyzing 8-Bromoquinolin-6-ol, which can be optimized as needed. Quinolines typically have strong UV absorbance around 254 nm.[1]
Table 1: Recommended Starting HPLC-UV Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (or smaller particle size for UHPLC) | Provides good hydrophobic retention for aromatic compounds. A modern, end-capped column is crucial.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to minimize silanol interactions and improve peak shape.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | 10% to 90% B over 20 minutes | A broad gradient is a good starting point to elute impurities with a wide range of polarities.[1] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature.[1] |
| Detection Wavelength | 254 nm | Quinoline derivatives generally show strong absorbance at this wavelength.[1] A PDA detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical starting volume; can be adjusted based on sample concentration and sensitivity.[1] |
Section 3: Orthogonal & Confirmatory Techniques
Q6: When should I use GC-MS in addition to HPLC for purity analysis?
GC-MS is a valuable orthogonal (different mechanism) technique to HPLC and should be used to look for compounds that are not easily detected by RP-HPLC. Specifically, use GC-MS to:
-
Analyze for Residual Solvents: Identify and quantify residual solvents (e.g., Toluene, DMF, Ethyl Acetate) used during the synthesis and purification steps.[15] These are often highly volatile and will not be retained on an RP-HPLC column.
-
Detect Volatile Byproducts: Some synthetic side reactions may produce volatile impurities that are better suited for GC analysis.[6]
-
Confirm Identity of Certain Impurities: If an impurity is sufficiently volatile and thermally stable, GC-MS can provide a fragmentation pattern that offers structural information complementary to LC-MS data.[5]
A typical GC-MS method for quinoline derivatives might use a DB-5MS capillary column with a temperature gradient program.[5]
Q7: How can ¹H NMR be used to confirm purity and identify potential impurities?
¹H NMR is a powerful tool for purity assessment because the signal intensity is directly proportional to the number of protons, allowing for quantification.
-
Structural Confirmation: The first step is to confirm that the major signals in the spectrum match the expected structure of 8-Bromoquinolin-6-ol. The chemical shifts, splitting patterns, and integration values should all be consistent.[16]
-
Impurity Detection: Look for small peaks in the spectrum that do not belong to the main compound or the solvent.
-
Process Impurities: Compare the spectrum to the NMR spectra of known starting materials and reagents. For example, if the synthesis involved the bromination of 6-hydroxyquinoline, you might look for characteristic signals of the starting material or di-brominated byproducts.[16]
-
Solvent Residues: Common lab solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate) have very characteristic NMR signals that are easily identified.
-
-
Quantitative NMR (qNMR): For a more rigorous purity assessment, absolute qNMR can be performed. This involves accurately weighing both the sample and a certified internal standard of known purity. By comparing the integral of a known proton signal from the sample to a signal from the internal standard, a highly accurate purity value can be calculated without needing to identify every impurity.[3]
Section 4: Advanced Topics
Q8: What are the likely process-related impurities from the synthesis of 8-Bromoquinolin-6-ol?
Understanding the synthetic route is key to predicting potential impurities. While the exact synthesis may vary, impurities often arise from common chemical transformations used for quinolines.
Table 2: Potential Impurities and Their Likely Origin
| Potential Impurity | Likely Origin | Analytical Hint | Citations |
| 6-Hydroxyquinoline | Unreacted starting material from a direct bromination reaction. | An earlier eluting peak in RP-HPLC; detectable by LC-MS with a mass corresponding to C₉H₇NO. | [17] |
| 5,8-Dibromoquinolin-6-ol or 7,8-Dibromoquinolin-6-ol | Over-bromination during synthesis. Electrophilic substitution can occur at multiple positions. | Later eluting peaks in RP-HPLC; LC-MS will show an isotopic pattern characteristic of two bromine atoms. | [16] |
| Isomeric Bromoquinolin-6-ols | Lack of regioselectivity during the bromination step. | May have very similar retention times to the main peak, requiring a high-resolution HPLC method. LC-MS will show the same mass. | [18] |
| 6-Bromo-8-nitroquinoline | Unreacted starting material if the synthesis involves reduction of a nitro group to form an amine, followed by other steps. | Detectable by LC-MS with a mass corresponding to C₉H₅BrN₂O₂. | [15] |
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech website. [Link]
-
Restek. (2014). Troubleshooting HPLC- Tailing Peaks. Retrieved from Restek website. [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC website. [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Retrieved from Oxford Academic website. [Link]
-
PubChem. (n.d.). 8-Bromoquinoline. Retrieved from PubChem website. [Link]
-
SIELC Technologies. (n.d.). Separation of 5-(2-Bromoethyl)quinolin-8-ol on Newcrom R1 HPLC column. Retrieved from SIELC website. [Link]
-
IOPscience. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from IOPscience website. [Link]
-
SpectraBase. (n.d.). 8-Bromoquinoline. Retrieved from SpectraBase website. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from Novelty Journals website. [Link]
-
IOPscience. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from IOPscience website. [Link]
-
National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Medicinal Chemistry Letters. Retrieved from NIH website. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. Retrieved from ACG Publications website. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from MDPI website. [Link]
-
ACS Publications. (2022). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. ACS Omega. Retrieved from ACS Publications website. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series website. [Link]
-
Royal Society of Chemistry. (2018). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Retrieved from RSC Publishing website. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione website. [Link]
-
ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from ScienceDirect website. [Link]
-
ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. Retrieved from ResearchGate website. [Link]
-
National Institutes of Health (NIH). (2012). A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms. International Journal of Pharmaceutical Investigation. Retrieved from NIH website. [Link]
-
Der Pharma Chemica. (2012). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from Der Pharma Chemica website. [Link]
-
Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from Der Pharma Chemica website. [Link]
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Technical Support Center: A Guide to Minimizing Impurities in 8-Bromoquinolin-6-ol Synthesis
Welcome to the technical support guide for the synthesis of 8-Bromoquinolin-6-ol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, control, and minimize the formation of critical impurities at each stage of the synthesis.
Overview of a Common Synthetic Pathway
The synthesis of 8-Bromoquinolin-6-ol is typically not a single-step process. It requires a multi-stage approach where impurities can be introduced at any point. A common and logical pathway involves the initial construction of a substituted quinoline core, followed by selective bromination and final deprotection.
This guide will focus on a three-step sequence:
-
Step A: Skraup Synthesis of 6-Methoxyquinoline. Starting from p-anisidine, this step builds the foundational quinoline ring system.
-
Step B: Electrophilic Bromination. Introduction of a bromine atom onto the 6-methoxyquinoline ring, targeting the C-8 position.
-
Step C: Demethylation. Cleavage of the methyl ether to yield the final 8-Bromoquinolin-6-ol.
Each of these steps presents unique challenges, from controlling violent exothermic reactions to achieving high regioselectivity and preventing side-product formation.
Caption: A typical three-step workflow for the synthesis of 8-Bromoquinolin-6-ol.
Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My Skraup reaction (Step A) is giving very low yields and forming a thick, intractable tar. How can I improve this?
Symptoms: The reaction mixture becomes a dark, viscous polymer, making product isolation nearly impossible and severely reducing the yield of 6-methoxyquinoline.
Root Cause Analysis: The Skraup synthesis is notoriously exothermic and operates under harsh acidic conditions. The primary cause of tar formation is the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[1][2] This side reaction competes directly with the desired conjugate addition of the aniline.
Solutions and Optimization Strategies:
-
Control the Exotherm: The reaction's violence is a known issue.[3][4] The addition of a moderating agent like ferrous sulfate (FeSO₄) is critical to temper the reaction rate and prevent localized hotspots that accelerate polymerization.[2]
-
Slow Reagent Addition: Instead of combining all reagents at once, add the concentrated sulfuric acid slowly to the mixture of p-anisidine, glycerol, and FeSO₄ with efficient stirring and cooling. This maintains better temperature control.
-
Optimized Protocol:
Protocol 1: Moderated Skraup Synthesis of 6-Methoxyquinoline
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge the flask with p-anisidine (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq).
-
Stir the mixture and begin to slowly add concentrated sulfuric acid (approx. 2.5 eq) dropwise from the funnel. The reaction will be exothermic. Maintain the temperature below 120°C with an ice bath if necessary.
-
After the addition is complete, heat the mixture to 130-140°C for 3-4 hours. Monitor the reaction's progress by TLC.
-
Allow the mixture to cool to room temperature and carefully dilute with water.
-
Make the solution strongly alkaline (pH > 10) with a concentrated sodium hydroxide solution. Caution: This is highly exothermic.
-
Perform a steam distillation or extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the crude product by column chromatography or recrystallization.
-
Q2: My bromination (Step B) is not selective. I'm getting a mixture of 5-bromo, 7-bromo, and 8-bromo isomers. How do I favor the 8-bromo product?
Symptoms: ¹H NMR and HPLC analysis of the crude product shows multiple signals corresponding to different brominated isomers, making purification difficult and reducing the yield of the desired 8-bromo-6-methoxyquinoline.
Root Cause Analysis: The regiochemical outcome of electrophilic substitution on the quinoline ring is complex. The pyridine ring is deactivating, so substitution occurs on the benzene ring, primarily at the C-5 and C-8 positions.[4] However, the powerful ortho-, para-directing methoxy group at C-6 strongly activates the C-5 and C-7 positions. This creates a competitive environment where multiple isomers can form. Achieving C-8 selectivity requires exploiting subtle differences in steric hindrance and electronic effects.
Solutions and Optimization Strategies:
-
Choice of Brominating Agent: While molecular bromine (Br₂) is a common reagent, it can be aggressive. N-Bromosuccinimide (NBS) can sometimes offer milder conditions and improved selectivity.[5]
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Experimenting with different solvents (e.g., CH₂Cl₂, CHCl₃, CH₃CN, or acetic acid) is recommended.[6][7] Studies on similar 8-substituted quinolines have shown that solvent choice can significantly impact the product distribution.[8]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0°C) can enhance selectivity by favoring the pathway with the lowest activation energy, which may lead to the desired C-8 isomer.
| Parameter | Condition 1: Aggressive | Condition 2: Moderate | Condition 3: Selective (Recommended) |
| Brominating Agent | Br₂ (liquid) | Br₂ in Acetic Acid | NBS |
| Temperature | Room Temperature | Room Temperature | 0°C to Room Temp |
| Solvent | None or CCl₄ | Acetic Acid | Dichloromethane (CH₂Cl₂) |
| Expected Outcome | Low selectivity, significant over-bromination | Moderate selectivity, risk of side reactions | Improved selectivity for C-8, reduced side products |
Protocol 2: Selective Bromination of 6-Methoxyquinoline
-
Dissolve 6-methoxyquinoline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by washing the organic layer with a 5% sodium thiosulfate solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexanes:ethyl acetate gradient) to isolate the 8-bromo isomer.
Q3: I am observing significant amounts of a di-brominated impurity. How can this be prevented?
Symptoms: Mass spectrometry and NMR data indicate the presence of a di-bromo-6-methoxyquinoline, likely the 5,8-dibromo or 7,8-dibromo isomer, which is often difficult to separate from the desired product.
Root Cause Analysis: The electron-donating methoxy group makes the benzene ring highly activated. After the first bromination, the ring may still be sufficiently activated to undergo a second electrophilic substitution, leading to over-bromination.[6][8] This is especially prevalent if an excess of the brominating agent is used or if the reaction is run for too long.
Solutions and Optimization Strategies:
-
Strict Stoichiometric Control: Use a slight excess (1.0-1.05 equivalents) of the brominating agent. Accurately weighing the reagents is crucial.
-
Slow Addition: Adding the brominating agent dropwise or in small portions allows it to react as it is added, preventing a buildup of its concentration in the reaction mixture.
-
Reaction Monitoring: Closely monitor the reaction using TLC or a rapid HPLC method. Quench the reaction as soon as the starting material has been consumed to prevent the formation of the di-bromo product. A common di-brominated byproduct in similar systems is 5,7-dibromo-8-hydroxyquinoline, highlighting the tendency for multiple substitutions on activated rings.[9]
Caption: Formation pathways for desired product and common bromination impurities.
Q4: The final demethylation step (Step C) is either incomplete or leads to product degradation. What are the best conditions?
Symptoms: The final product is contaminated with the starting material (8-bromo-6-methoxyquinoline), or the overall yield is low with evidence of decomposition (dark coloration, multiple spots on TLC).
Root Cause Analysis: Cleavage of aryl methyl ethers requires strong Lewis or Brønsted acids. While effective, these harsh reagents can also promote side reactions or decomposition of the sensitive quinoline ring system, especially at elevated temperatures. Incomplete reaction occurs if the conditions (time, temperature, reagent concentration) are insufficient.
Solutions and Optimization Strategies:
-
Choice of Reagent:
-
Boron Tribromide (BBr₃): Often considered the gold standard for cleaving aryl methyl ethers. It is highly effective at low temperatures (e.g., -78°C to 0°C), which minimizes degradation. The main drawback is its high reactivity with moisture and air.
-
Aqueous Hydrobromic Acid (HBr): A classic and cost-effective choice. It typically requires heating under reflux, which can increase the risk of side product formation.
-
-
Optimized Protocol (using BBr₃ for higher purity):
Protocol 3: Demethylation using Boron Tribromide
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-bromo-6-methoxyquinoline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in CH₂Cl₂ (1.1 - 1.2 eq) dropwise.
-
Stir the mixture at -78°C for 1 hour, then allow it to warm to 0°C and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 8-Bromoquinolin-6-ol by recrystallization (e.g., from ethanol/water) or column chromatography.
-
Analytical Workflow for Purity Confirmation
Ensuring the purity of the final product is paramount. A robust analytical workflow is essential for identifying and quantifying any residual impurities. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose.[10][11]
Caption: A standard workflow for the purity analysis of 8-Bromoquinolin-6-ol by HPLC.
Protocol 4: Standard RP-HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 mm × 250 mm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% TFA or formic acid).
-
Example Gradient: Start at 10% ACN, ramp to 90% ACN over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[11]
-
Quantification: Determine the relative purity by calculating the area percentage of the main product peak relative to the total area of all peaks.
References
- BenchChem Technical Support. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem Technical Support. (2025).
-
Wikipedia. (2023). Combes quinoline synthesis. [Link]
- BenchChem Technical Support. (2025).
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Wikipedia. (2023). Skraup reaction. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
- Prepar
-
Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
- BenchChem Technical Support. (2025).
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
- BenchChem Technical Support. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem Technical Support. (2025).
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
-
PubMed Central. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PubChem. Methyl (s)-8-bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. [Link]
-
ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... [Link]
-
SciSpace. (1904). Syntheses of derivatives of quinoline. [Link]
-
ResearchGate. (2003). 7-Bromoquinolin-8-ol. [Link]
-
PubMed Central. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
ResearchGate. (2021). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
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- 5. Bromination - Common Conditions [commonorganicchemistry.com]
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- 9. benchchem.com [benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Fluorescence Signal of 8-Bromoquinolin-6-ol Probes
Welcome to the technical support center for 8-Bromoquinolin-6-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this quinoline-based probe in their experimental workflows. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your fluorescence-based assays effectively. This center is structured to address common challenges and provide advanced strategies for signal enhancement, ensuring the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of 8-Bromoquinolin-6-ol probes.
Q1: What are the fundamental principles governing the fluorescence of 8-Bromoquinolin-6-ol?
8-Bromoquinolin-6-ol belongs to the quinoline family of fluorophores. Its fluorescence is intrinsically linked to its electronic structure. Like many nitrogen-containing heterocycles, its fluorescence quantum yield can be modest in its neutral state. This is often due to efficient intersystem crossing, a process that populates the non-emissive triplet state at the expense of fluorescence.[1] The key to enhancing its signal lies in modulating its chemical environment to favor the emissive singlet excited state. The primary factors you can control are pH, solvent polarity, and interaction with metal ions.[1][2][3]
Q2: Why is my fluorescence signal from 8-Bromoquinolin-6-ol unexpectedly weak?
A weak signal is the most common issue and can stem from several factors:
-
Suboptimal pH: The protonation state of the quinoline nitrogen and the deprotonation of the hydroxyl group are critical and highly pH-dependent.[4][5] Operating at a non-optimal pH is a primary cause of low fluorescence.
-
Environmental Quenching: The probe's fluorescence can be quenched by various molecules in your sample, including certain metal ions or even the probe itself at high concentrations (self-quenching).
-
Incorrect Instrument Settings: Mismatched excitation/emission wavelengths, incorrect filter sets, or low detector gain can all lead to poor signal detection.[6]
-
Photobleaching: Like all fluorophores, 8-Bromoquinolin-6-ol is susceptible to photodegradation upon prolonged or high-intensity light exposure.
-
The Heavy Atom Effect: The presence of the bromine atom can potentially quench fluorescence through a phenomenon known as the heavy-atom effect, which enhances intersystem crossing. While often a concern, its impact can be mitigated by optimizing other environmental factors.
Q3: Can 8-Bromoquinolin-6-ol be used to detect metal ions?
Yes, the quinolin-6-ol scaffold, similar to the well-studied 8-hydroxyquinoline, contains a bidentate chelation site (the nitrogen atom and the hydroxyl oxygen).[7][8] Binding to specific metal ions can rigidify the molecule's structure and block non-radiative decay pathways, often leading to a significant increase in fluorescence intensity known as Chelation-Enhanced Fluorescence (CHEF).[8][9] This property makes it a potential candidate for developing sensors for metal ions like Zn²⁺, Al³⁺, and others.[10][11]
Section 2: Troubleshooting Guide: Low Fluorescence Intensity
This guide provides a systematic approach to diagnosing and resolving issues related to weak fluorescence signals.
Problem: Suboptimal Environmental Conditions (pH and Solvent)
The local chemical environment of the fluorophore is the first and most critical area to investigate.
Q: How does pH precisely affect the fluorescence of 8-Bromoquinolin-6-ol, and how do I find the optimal pH?
Causality: The fluorescence of quinoline derivatives is profoundly influenced by pH. In acidic conditions, the lone pair of electrons on the quinoline nitrogen becomes protonated. This protonation can increase the energy gap between the n-π* and π-π* electronic states, which reduces intersystem crossing and significantly enhances the fluorescence quantum yield.[1][3] Conversely, the phenolic hydroxyl group will deprotonate at alkaline pH, which also alters the electronic properties and fluorescence. There is typically an optimal pH range where the probe is maximally fluorescent. For some quinolinium probes, this can result in dramatic fluorescence lifetime changes across a wide pH range.[12][13]
Troubleshooting Protocol:
-
Prepare a pH Series: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to 10).
-
Dilute the Probe: Prepare a stock solution of your 8-Bromoquinolin-6-ol probe in a suitable organic solvent (like DMSO or ethanol) and dilute it to your final working concentration in each buffer. Ensure the final organic solvent concentration is low and consistent across all samples.
-
Measure Fluorescence: Using a spectrofluorometer, measure the fluorescence intensity of each sample. Be sure to scan for both the optimal excitation and emission wavelengths, as these may shift with pH.[1]
-
Analyze Data: Plot fluorescence intensity versus pH to determine the optimal pH range for your assay.
Data Summary: pH-Dependent Fluorescence of Quinoline Probes
| pH Range | Dominant Species | Expected Fluorescence Behavior | Rationale |
|---|---|---|---|
| Acidic (e.g., < 5) | Quinolinium Cation | High Intensity | Protonation of the nitrogen atom enhances quantum yield.[1][4] |
| Neutral (e.g., 6-8) | Neutral/Zwitterionic | Variable | Depends on the precise pKa of the quinoline nitrogen and hydroxyl group. |
| Alkaline (e.g., > 9) | Phenolate Anion | Often Lower Intensity | Deprotonation of the hydroxyl group alters electronic distribution.[12] |
Q: My probe is in an organic solvent for a cell-free assay. How does solvent choice impact the signal?
Causality: Solvent polarity and hydrogen-bonding capacity can significantly alter a probe's photophysical properties.[3] Protic, hydrogen-bonding solvents (like water or ethanol) can form hydrogen bonds with the quinoline nitrogen, which stabilizes the emissive π-π* excited state and can lead to enhanced fluorescence.[3] In contrast, nonpolar solvents may result in weaker fluorescence.
Troubleshooting Protocol:
-
Select a Solvent Panel: Choose a range of solvents with varying polarities and proticities (e.g., Dioxane, Chloroform, Acetonitrile, Ethanol, Water).
-
Prepare Solutions: Prepare solutions of your probe at a fixed concentration in each solvent.
-
Measure and Compare: Measure the absorbance and fluorescence emission for each sample. Calculate the relative quantum yield to quantitatively compare the effect of each solvent. A well-known standard like quinine sulfate in 0.1 M H₂SO₄ can be used for reference.[3]
Data Summary: Solvent Effects on Quinoline Fluorescence
| Solvent Type | Example(s) | Expected Fluorescence Behavior | Rationale |
|---|---|---|---|
| Protic, Polar | Water, Ethanol | Higher Quantum Yield | Hydrogen bonding stabilizes the emissive state.[3] |
| Aprotic, Polar | Acetonitrile, DMSO | Moderate Quantum Yield | Dipole-dipole interactions can influence the excited state. |
| Nonpolar | Dioxane, Toluene | Lower Quantum Yield | Less stabilization of the emissive excited state. |
Problem: Inefficient Excitation or Emission Detection
Incorrect instrument setup can prevent you from capturing the signal that is actually there.
Q: How can I ensure my instrument settings are optimal for 8-Bromoquinolin-6-ol?
Causality: Every fluorophore has a unique absorption (excitation) and emission spectrum. To maximize the detected signal, the instrument's excitation source must overlap with the probe's absorption peak, and the detector must be set to capture the peak of the fluorescence emission.[6]
Workflow for Instrument Optimization:
Caption: Workflow for determining optimal excitation and emission wavelengths.
Section 3: Advanced Enhancement Strategies
If basic troubleshooting is insufficient, these advanced strategies can provide significant signal amplification.
Q: How can I enhance the fluorescence of my probe through chelation?
Causality: As previously mentioned, many quinoline derivatives exhibit Chelation-Enhanced Fluorescence (CHEF).[8][9] The binding of a metal ion, such as Zn²⁺, restricts intramolecular vibrations and rotations that would otherwise provide a pathway for non-radiative energy loss. This "rigidification" of the structure channels more energy into the fluorescence pathway, dramatically increasing the signal.
Experimental Protocol for CHEF Screening:
-
Prepare Metal Ion Stocks: Prepare a panel of metal ion solutions (e.g., ZnCl₂, AlCl₃, MgCl₂, CaCl₂) in deionized water at a high concentration (e.g., 100 mM).
-
Set Up Assay: In your optimized buffer, add your 8-Bromoquinolin-6-ol probe to the working concentration.
-
Titration: Add increasing amounts of each metal ion solution to the probe solution and measure the fluorescence intensity after each addition.
-
Identify Enhancement: A significant increase in fluorescence upon addition of a specific metal ion indicates a CHEF effect. This can be exploited to create a highly sensitive "turn-on" assay for that ion.
Mechanism of Chelation-Enhanced Fluorescence (CHEF):
Caption: CHEF mechanism: Metal binding rigidifies the probe, enhancing fluorescence.
Section 4: Protocol Hub
Protocol 4.1: Standard Operating Procedure for Measuring 8-Bromoquinolin-6-ol Fluorescence
-
Instrument Warm-up: Turn on the spectrofluorometer and its light source (e.g., Xenon lamp) at least 30 minutes before use to ensure stability.
-
Reagent Preparation:
-
Prepare your buffer solution at the predetermined optimal pH.
-
Prepare a concentrated stock solution of 8-Bromoquinolin-6-ol (e.g., 10 mM) in anhydrous DMSO. Store protected from light.
-
Prepare a "working solution" by diluting the stock solution in your optimized buffer to the final desired concentration (e.g., 1-10 µM).
-
-
Instrument Configuration:
-
Set the excitation wavelength to the determined optimum (λ_ex_max).
-
Set the emission wavelength to the determined optimum (λ_em_max).
-
Adjust slit widths to balance signal intensity and spectral resolution (e.g., 5 nm for both excitation and emission is a good starting point).
-
Set detector gain/voltage to a level where the signal from your brightest sample is within the linear range (e.g., ~80-90% of maximum).
-
-
Measurement:
-
Use a clean quartz cuvette.
-
Measure a "buffer blank" containing only the buffer solution. Subtract this reading from all subsequent measurements.
-
Measure the fluorescence of your working solution and experimental samples.
-
Keep samples protected from light as much as possible to prevent photobleaching.
-
References
-
Tervola, E., Truong, K.-N., Ward, J. S., Priimagi, A., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Semantic Scholar. (n.d.). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]
-
RSC Publishing. (2020, August 12). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Creative Bioarray. (n.d.). FISH Tips and Troubleshooting. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence emission of quinoline and derivatives in ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of pH on fluorescence emission. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the fluorescence intensity. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Retrieved from [Link]
-
NIH. (2023, April 27). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry. Retrieved from [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). Retrieved from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
ACS Publications. (2023, April 27). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Halogenated Quinolines: 8-Bromoquinolin-6-ol vs. 8-Chloroquinolin-6-ol
Introduction: The Quinoline Scaffold and the Significance of Halogenation
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including potent anticancer properties.[1][2] Its versatile structure allows for substitutions at various positions, which can dramatically modulate therapeutic effects.[1] Within this class, hydroxyquinolines have garnered significant attention, particularly for their ability to chelate metal ions—a mechanism often linked to inducing cell death in cancer cells.[3][4]
This guide addresses the comparative activities of two specific halogenated derivatives: 8-Bromoquinolin-6-ol and 8-Chloroquinolin-6-ol. While direct, head-to-head experimental data for these precise 6-ol isomers is limited in publicly available literature, we can infer their likely behavior and comparative efficacy by examining the extensive research conducted on their closely related structural isomers, the 8-hydroxyquinolines (quinolin-8-ols). The principles of structure-activity relationships (SAR) derived from bromo- and chloro-substituted 8-hydroxyquinolines provide a robust framework for understanding and predicting the activity of their 6-hydroxy counterparts.
The primary focus of this analysis will be on the anticancer activities of these compounds, exploring how the substitution of a bromine versus a chlorine atom influences their mechanism of action and cytotoxic potency.
Core Mechanism of Action: Metal Ion Chelation and Induced Oxidative Stress
The biological activity of halogenated hydroxyquinolines is intrinsically linked to their function as metal ionophores. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a bidentate chelation site, capable of binding essential divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺).[5][6] This chelation is the initiating step in a cascade that disrupts cellular homeostasis.
The proposed mechanism involves the following key events:
-
Complex Formation: The hydroxyquinoline chelates extracellular or intracellular metal ions, forming a stable, lipophilic complex.
-
Cellular Transport: This lipophilicity facilitates the transport of the metal ion across the cell membrane, increasing its intracellular concentration beyond normal physiological levels.
-
Generation of Reactive Oxygen Species (ROS): The metal-hydroxyquinoline complex, particularly the copper complex, is redox-active. It can participate in catalytic cycles that generate highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[7][8]
-
Induction of Apoptosis: The resulting state of severe oxidative stress damages cellular components, including DNA, lipids, and proteins, ultimately triggering programmed cell death, or apoptosis.
This mechanism suggests that the cytotoxic effect is not from the quinoline derivative alone but from its synergistic action with endogenous metal ions.
Figure 1: General mechanism of action for hydroxyquinoline-induced cytotoxicity.
Structure-Activity Relationship: Bromine vs. Chlorine Substitution
The choice of halogen—bromine or chlorine—is not trivial and has significant implications for the compound's physicochemical properties and, consequently, its biological efficacy.
-
Electronegativity and Lipophilicity: Bromine is less electronegative but larger and more polarizable than chlorine. This generally imparts greater lipophilicity to the bromo-substituted compound. Increased lipophilicity can enhance the molecule's ability to cross the cell membrane, potentially leading to higher intracellular concentrations and greater potency.
-
Leaving Group Potential: The carbon-halogen bond strength differs (C-Br is weaker than C-Cl). While not the primary mechanism, this can influence metabolic stability and potential interactions with cellular nucleophiles.
-
Electronic Effects on Chelation: The electronic properties of the halogen influence the acidity (pKa) of the phenolic hydroxyl group and the electron density of the quinoline ring. These subtle changes can modulate the stability constant of the metal-quinoline complex, affecting its ability to participate in redox cycling and generate ROS.
While direct comparative IC₅₀ values for 8-Bromoquinolin-6-ol and 8-Chloroquinolin-6-ol are unavailable, studies on related compounds often show that bromo-derivatives exhibit slightly higher potency. For instance, in a study of highly brominated quinolines, certain derivatives showed significant inhibitory effects against various cancer cell lines, with IC₅₀ values in the low microgram per milliliter range.[9]
Comparative Efficacy Data of Halogenated 8-Hydroxyquinolines
To provide a quantitative perspective, the table below summarizes the cytotoxic activity (IC₅₀ values) of various halogenated 8-hydroxyquinoline derivatives against several human cancer cell lines, as reported in the literature. This data serves as a valuable proxy for estimating the potential activities of the 6-ol isomers.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 (µg/mL) | [10] |
| HT29 (Colon) | 5.4 (µg/mL) | [10] | |
| HeLa (Cervical) | 18.7 (µg/mL) | [10] | |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | M. tuberculosis | 0.125-0.25 (µg/mL) | [11] |
| L. monocytogenes | 5.57 | [12] | |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Various Cancer Lines | 5-10 fold lower than Clioquinol | [7][8] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Various Cancer Lines | - | [7][8] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. Some values were reported in µg/mL and are noted as such.
The data indicates that halogenated and nitro-substituted 8-hydroxyquinolines possess significant cytotoxic and antimicrobial activity. Notably, the non-halogenated nitroxoline was found to be a more potent anticancer agent than the halogenated clioquinol, suggesting that while halogens are effective, other electron-withdrawing groups can confer even greater activity.[7][8]
Experimental Protocols for Activity Assessment
To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated. Below are detailed methodologies for assessing the cytotoxic activity of quinoline derivatives.
Protocol 1: In Vitro Cytotoxicity by MTT Assay
This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 8-Bromoquinolin-6-ol) in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[1]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The analysis of halogenated 8-hydroxyquinolines provides critical insights into the probable activities of 8-Bromoquinolin-6-ol and 8-chloroquinolin-6-ol. The core mechanism of action is robustly supported by evidence and centers on metal ion chelation and the subsequent induction of lethal oxidative stress in cancer cells.
Based on structure-activity relationships, it is probable that 8-Bromoquinolin-6-ol would exhibit slightly greater cytotoxic potency than 8-Chloroquinolin-6-ol , primarily due to its increased lipophilicity, which may enhance cellular uptake. However, this hypothesis requires direct experimental validation.
Future research should focus on the following:
-
Direct Synthesis and Comparison: A head-to-head study involving the synthesis and cytotoxic screening of 8-Bromoquinolin-6-ol and 8-Chloroquinolin-6-ol is necessary to definitively determine their relative potencies.
-
Mechanistic Elucidation: Detailed studies should be conducted to confirm if the 6-ol isomers operate through the same ROS-mediated mechanism as the 8-ol isomers.
-
In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo antitumor activity, pharmacokinetics, and safety profiles.
By leveraging the extensive knowledge base of the 8-hydroxyquinoline scaffold, researchers are well-positioned to explore and optimize new derivatives like the 6-ol isomers, paving the way for the development of novel and more effective anticancer agents.
References
- Benchchem. Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.
- Benchchem. Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
- MDPI. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- PubMed. Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- American Society for Microbiology. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
- Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- PubMed. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents.
- ScienceDirect. Review on recent development of quinoline for anticancer activities.
- Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
- PMC - NIH. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
- Antimicrobial Agents and Chemotherapy. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
- Benchchem. 5-Bromoquinolin-8-ol | High-Purity Reagent.
- PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- PMC - NIH. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation.
- SpringerLink. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes.
- PMC - NIH. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- NIH. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- PubMed. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
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- 8. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Biological Activity of 8-Bromoquinolin-6-ol and Other Quinolines: A Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] From the potent antimalarial effects of quinine to modern anticancer agents, the double-ring system of quinoline offers a robust framework for therapeutic design.[3] Structural modifications, such as the strategic placement of substituents like halogens and hydroxyl groups, can dramatically alter the molecule's physicochemical properties and biological targets.
This guide provides an in-depth comparison of the biological activities of 8-Bromoquinolin-6-ol against other key quinoline derivatives. While direct experimental data for 8-Bromoquinolin-6-ol is limited in publicly accessible literature, we can infer its potential activities by dissecting its structure and comparing it to well-characterized analogs. This analysis, grounded in established structure-activity relationships (SAR), will focus on three key therapeutic areas: anticancer, antimicrobial, and neuroprotective activities.
The Structural Significance of 8-Bromoquinolin-6-ol
The biological profile of 8-Bromoquinolin-6-ol is dictated by two key functional groups on the quinoline core: a bromine atom at position 8 (C8) and a hydroxyl group at position 6 (C6).
-
The Bromine Substituent: The presence of a halogen, such as bromine, significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Furthermore, bromine is an electron-withdrawing group that can modulate the electronic distribution of the quinoline ring, influencing its interaction with biological targets. Studies on various bromoquinolines have demonstrated that bromination can substantially increase antiproliferative activity.[3]
-
The Hydroxyl Substituent: The hydroxyl group, particularly its position, is critical. While the C8 hydroxyl group is famous for its potent metal-chelating properties, a C6 hydroxyl group also influences the molecule's polarity and potential for hydrogen bonding with enzymatic targets.[2][4]
This unique combination positions 8-Bromoquinolin-6-ol as an intriguing candidate for biological evaluation. We will now explore its predicted activities in comparison to established quinoline compounds.
Part 1: Comparative Anticancer Activity
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of topoisomerase enzymes critical for DNA replication, and disruption of cell signaling pathways.[1][3] The presence and position of bromine and hydroxyl groups are paramount to this activity.
Structure-Activity Relationship Insights
Research consistently highlights that brominated 8-hydroxyquinolines possess potent anticancer properties. For example, 5,7-Dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative effects against various cancer cell lines, including C6 (rat brain tumor), HeLa (cervical carcinoma), and HT29 (colorectal adenocarcinoma).[1][3] Similarly, 6,8-dibromo-5-nitroquinoline shows significant inhibitory activity, underscoring the synergistic effect of multiple electron-withdrawing groups.[3]
While 8-Bromoquinolin-6-ol lacks the C8-hydroxyl group known for chelation, the combination of a C6-hydroxyl and a C8-bromo substituent suggests a potential for cytotoxicity. The hydroxyl group can still participate in hydrogen bonding within enzyme active sites, and the bromine at C8 contributes to the overall lipophilicity and electronic profile that may favor interaction with anticancer targets.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of several key brominated quinoline derivatives, providing a benchmark against which the potential of 8-Bromoquinolin-6-ol can be contextualized.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | Rat Brain Tumor, Cervical Carcinoma, Colorectal Adenocarcinoma | 6.7 - 25.6 (µg/mL) | [1] |
| 6,8-Dibromo-5-nitroquinoline | HT29 | Colorectal Adenocarcinoma | 26.2 | [3] |
| 6,8-Dibromo-5-nitroquinoline | HeLa | Cervical Carcinoma | 24.1 | [3] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 (µg/mL) | [5] |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | MCF-7 | Breast Adenocarcinoma | 15.85 | [6][7] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of a compound's potency in inhibiting a biological function.
Based on these comparators, it is reasonable to hypothesize that 8-Bromoquinolin-6-ol would exhibit moderate to potent cytotoxic activity, warranting experimental validation.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound by measuring the metabolic activity of living cells.
Workflow Diagram: Cytotoxicity Assessment
Caption: General experimental workflow for anticancer assessment.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HT29) in 96-well plates at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of 8-Bromoquinolin-6-ol and comparator compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Part 2: Comparative Antimicrobial Activity
The quinoline core is integral to many antibacterial drugs. Halogenated 8-hydroxyquinolines, in particular, have demonstrated broad-spectrum antimicrobial activity.[2][8] Their mechanism is often attributed to their ability to chelate essential metal ions, disrupting bacterial enzymatic processes.
Structure-Activity Relationship Insights
The parent compound, 8-hydroxyquinoline (8HQ) , is highly potent against Gram-positive bacteria.[2] The introduction of halogens can broaden this activity spectrum. For instance, 7-bromo-8HQ and clioquinol (5-chloro-7-iodo-8HQ) show enhanced activity against Gram-negative bacteria compared to 8HQ.[2] This is likely due to the increased lipophilicity conferred by the halogens, which facilitates passage through the outer membrane of Gram-negative organisms.
For 8-Bromoquinolin-6-ol, the C8-bromo group is expected to increase lipophilicity. While it lacks the C8-OH group, which is a powerful chelator, the overall electronic properties and shape of the molecule may still allow it to interfere with bacterial targets. Its activity might be more pronounced against Gram-positive bacteria, but testing against Gram-negative strains is essential.
Comparative Antimicrobial Data (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.44 - 13.78 | [2] |
| 8-Hydroxyquinoline (8HQ) | Listeria monocytogenes | 3.44 - 13.78 | [2] |
| Nitroxoline (5-nitro-8HQ) | Aeromonas hydrophila | 5.26 | [2] |
| Cloxyquin (5-chloro-8HQ) | Listeria monocytogenes | 5.57 | [2] |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | Potent Activity | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the quantitative antimicrobial susceptibility of a compound.
Workflow Diagram: MIC Determination
Caption: Workflow for an in vitro neuroprotection assay.
Step-by-Step Methodology:
-
Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates. Allow the cells to attach and grow for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of 8-Bromoquinolin-6-ol or comparator compounds for a period of 2 to 24 hours.
-
Induce Stress: Introduce an oxidative stressor. For example, add a final concentration of 5 mM glutamate to the culture medium to induce oxidative injury.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Assess Viability: Measure cell viability using the MTT assay as described previously.
-
Analysis: A successful neuroprotective compound will result in significantly higher cell viability in the pre-treated, stressed cells compared to cells exposed only to the stressor.
Conclusion
The quinoline scaffold remains a highly productive platform for the discovery of new therapeutic agents. While direct biological data for 8-Bromoquinolin-6-ol is not yet widely reported, a systematic comparison with its structural analogs provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and possibly neuroprotective agent.
The structure-activity relationships of related bromo- and hydroxy-quinolines suggest that the unique combination of a C6-hydroxyl group and a C8-bromo substituent in 8-Bromoquinolin-6-ol is likely to confer significant biological activity. Its increased lipophilicity may enhance cell permeability, while the hydroxyl group provides a key interaction point for biological targets.
The experimental protocols detailed in this guide offer a clear, validated pathway for researchers to systematically evaluate the cytotoxic, antimicrobial, and neuroprotective potential of 8-Bromoquinolin-6-ol and other novel quinoline derivatives, thereby accelerating the journey from chemical synthesis to potential therapeutic application.
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A Researcher's Guide to the Validation of 8-Bromoquinolin-6-ol: A Novel Potential Kinase Inhibitor and Antimicrobial Agent
Introduction: Unveiling the Potential of a Novel Quinoline Isomer
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Modifications to the quinoline core, particularly through halogenation and hydroxylation, have yielded potent anticancer, antimicrobial, and enzyme-inhibiting agents.[2][3] While isomers such as 5-bromoquinolin-8-ol and 7-bromoquinolin-8-ol have been the subject of numerous studies, 8-Bromoquinolin-6-ol remains a largely uncharacterized molecule. This guide serves as a comprehensive roadmap for the validation of 8-Bromoquinolin-6-ol as a novel research tool. We will explore its predicted therapeutic potential based on the established structure-activity relationships of its isomers and provide a rigorous, step-by-step experimental framework for its characterization and comparison against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to investigate and validate novel chemical entities.
The Scientific Rationale: Why 8-Bromoquinolin-6-ol Warrants Investigation
The specific placement of the bromo and hydroxyl groups on the quinoline ring is critical in determining the molecule's biological activity. The hydroxyl group at the 6-position and the bromine atom at the 8-position of 8-Bromoquinolin-6-ol suggest several potential mechanisms of action:
-
Anticancer Activity: The 8-hydroxyquinoline moiety is known to exhibit potent anticancer effects, often linked to the induction of apoptosis and cell cycle arrest.[4][5] The presence and position of a bromine atom can further enhance this activity.[1] For instance, brominated quinolines have shown significant inhibitory effects against various cancer cell lines, including glioblastoma, cervical cancer, and colon carcinoma.[5][6]
-
Antimicrobial Properties: Quinoline derivatives are well-established antimicrobial agents, with mechanisms that include the inhibition of bacterial DNA gyrase.[7] The hydroxyl group is often crucial for this activity, and halogenation can modulate the compound's potency and spectrum.[8]
-
Enzyme Inhibition: The quinoline structure can interact with the active sites of various enzymes, making it a promising candidate for targeting enzymes involved in disease pathogenesis.[9][10] Specifically, substituted quinolines have been identified as inhibitors of topoisomerase, cholinesterases, and proteasomes.[5][11][12]
Given these precedents, 8-Bromoquinolin-6-ol is a compelling candidate for investigation as a novel therapeutic agent.
Comparative Analysis: Benchmarking Against Established Isomers
A crucial aspect of validating a new research tool is to compare its performance against existing alternatives. In the case of 8-Bromoquinolin-6-ol, the most relevant comparators are its well-characterized isomers, 5-bromoquinolin-8-ol and 7-bromoquinolin-8-ol. The validation workflow should include a head-to-head comparison of these compounds across key performance metrics.
| Parameter | 8-Bromoquinolin-6-ol (Hypothesized) | 5-Bromoquinolin-8-ol (Known) | 7-Bromoquinolin-8-ol (Known) | Key Experimental Assay |
| Anticancer Potency (IC50) | To be determined | Potent activity against various cancer cell lines | Demonstrates significant antiproliferative effects | MTT Assay, LDH Cytotoxicity Assay[13] |
| Antimicrobial Spectrum (MIC) | To be determined | Broad-spectrum activity reported | Active against Gram-positive and Gram-negative bacteria | Broth Microdilution Assay[7] |
| Enzyme Inhibition (Ki) | To be determined | Known to inhibit various enzymes | Potential as an enzyme inhibitor | Specific enzyme activity assays (e.g., Topoisomerase I relaxation assay)[5] |
| Selectivity | To be determined | Variable | Variable | Kinase profiling, off-target screening |
| Mechanism of Action | To be determined | Apoptosis induction, DNA damage | Apoptosis induction, enzyme inhibition | DNA Laddering Assay, Western Blot for apoptotic markers[13] |
A Step-by-Step Guide to the Validation of 8-Bromoquinolin-6-ol
This section provides a detailed experimental workflow for the comprehensive validation of 8-Bromoquinolin-6-ol.
Phase 1: In Silico and Chemical Characterization
The initial phase focuses on predicting the properties of 8-Bromoquinolin-6-ol and its chemical synthesis.
-
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and to model the interaction of 8-Bromoquinolin-6-ol with potential biological targets.
-
Methodology:
-
Utilize computational tools such as ADMET Predictor® or Schrödinger's QikProp to predict pharmacokinetic properties.[14]
-
Perform molecular docking simulations using software like AutoDock or Discovery Studio to predict the binding affinity and mode of interaction with key cancer and microbial targets (e.g., DNA gyrase, topoisomerase, various kinases).[15]
-
Compare the predicted profiles of 8-Bromoquinolin-6-ol with those of 5-bromoquinolin-8-ol and 7-bromoquinolin-8-ol.
-
-
Objective: To synthesize 8-Bromoquinolin-6-ol and confirm its chemical structure.
-
Methodology:
-
Adapt established synthesis routes for bromo- and hydroxy-substituted quinolines. A potential route involves the bromination of 6-hydroxyquinoline.[16][17]
-
Purify the synthesized compound using column chromatography.
-
Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Phase 2: In Vitro Biological Evaluation
This phase involves a battery of in vitro assays to determine the biological activities of 8-Bromoquinolin-6-ol.
-
Objective: To assess the antiproliferative and cytotoxic effects of 8-Bromoquinolin-6-ol on a panel of cancer cell lines.
-
Methodology:
-
Cell Culture: Maintain selected cancer cell lines (e.g., HeLa, MCF-7, HT29) in appropriate culture conditions.[4]
-
MTT Assay:
-
Seed cells in 96-well plates.
-
Treat with serial dilutions of 8-Bromoquinolin-6-ol, 5-bromoquinolin-8-ol, and 7-bromoquinolin-8-ol for 48-72 hours.
-
Add MTT reagent and incubate.
-
Solubilize formazan crystals and measure absorbance to determine cell viability and calculate IC50 values.
-
-
LDH Cytotoxicity Assay:
-
Treat cells as in the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells.[13]
-
-
-
Objective: To determine the minimum inhibitory concentration (MIC) of 8-Bromoquinolin-6-ol against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Bacterial and Fungal Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).
-
Broth Microdilution Assay:
-
Prepare serial dilutions of the test compounds in a 96-well plate containing appropriate growth media.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth.[7]
-
-
-
Objective: To evaluate the inhibitory activity of 8-Bromoquinolin-6-ol against specific enzymes.
-
Methodology (Example: Topoisomerase I Inhibition):
-
Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and various concentrations of the test compounds.[5]
-
Incubate the reaction to allow the enzyme to relax the supercoiled DNA.
-
Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands to assess the degree of inhibition of DNA relaxation.
-
Visualizing the Path to Validation
To aid in the conceptualization of the validation process, the following diagrams illustrate the proposed workflow and the potential mechanism of action.
Caption: Proposed workflow for the validation of 8-Bromoquinolin-6-ol.
Caption: Putative mechanisms of action for 8-Bromoquinolin-6-ol.
Conclusion: A Promising Frontier in Quinoline Research
8-Bromoquinolin-6-ol represents an exciting and unexplored area in the vast landscape of quinoline-based research. While its biological activities are yet to be empirically determined, the structure-activity relationships of its isomers provide a strong rationale for its investigation as a potential anticancer, antimicrobial, and enzyme-inhibiting agent. The comprehensive validation workflow outlined in this guide offers a robust framework for researchers to systematically characterize this novel compound and compare its efficacy against established alternatives. The successful validation of 8-Bromoquinolin-6-ol could not only introduce a valuable new tool for biomedical research but also pave the way for the development of a new class of therapeutic agents.
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Sharma, A., & Kumar, V. (2022). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1652. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In-silico study of Novel Antimicrobial Quinoline derivatives. [Link]
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Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17887-17900. [Link]
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Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]
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Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 769-778. [Link]
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Batool, S., et al. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. Journal of Molecular Structure, 1315, 138245. [Link]
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Demkowicz, S., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(14), 4247. [Link]
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The Royal Society of Chemistry. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
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Wang, L., et al. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 21(10), 1338. [Link]
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Lawrence, H. R., et al. (2013). Substituted quinolines as noncovalent proteasome inhibitors. Journal of Medicinal Chemistry, 56(15), 6063-6075. [Link]
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ResearchGate. (2003). 7-Bromoquinolin-8-ol. [Link]
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Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1252, 132107. [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of 8-Bromoquinolin-6-ol Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity and selectivity of novel 8-Bromoquinolin-6-ol derivatives. By integrating established biochemical and cellular methodologies, this document outlines a robust screening cascade designed to identify potent, selective compounds and flag potential liabilities early in the discovery process. The protocols and analyses herein are grounded in principles of scientific integrity, providing a self-validating system for confident decision-making.
Introduction: The Quinoline Scaffold and the Imperative of Selectivity
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Derivatives of 8-Bromoquinolin-6-ol are of particular interest due to their synthetic tractability and potential to modulate the activity of key cellular enzymes, particularly protein kinases.[2][3] However, the very features that make kinase inhibitors effective—their ability to bind to the highly conserved ATP pocket—also present a significant challenge: the risk of off-target binding.[4][5]
Lack of selectivity, or promiscuity, can lead to unexpected toxicities or dilute the desired therapeutic effect, contributing to high attrition rates in drug development.[4] Therefore, a systematic and rigorous evaluation of a compound's activity across a wide range of potential targets is not merely a supplementary exercise but a critical component of the hit-to-lead and lead optimization phases.[6] This guide presents a multi-tiered screening cascade to build a comprehensive selectivity profile for novel 8-Bromoquinolin-6-ol derivatives, enabling a data-driven approach to compound prioritization.
Designing the Selectivity Screening Cascade
A successful screening cascade is designed to efficiently triage compounds, eliminating non-viable candidates and focusing resources on the most promising molecules.[7][8] The workflow should progress from high-throughput biochemical assays to more complex, physiologically relevant cellular models.
Our proposed cascade involves four key phases, each with a specific objective. This structure ensures that potency is confirmed before committing to resource-intensive selectivity and cellular assays.
Comparative Analysis of 8-Bromoquinolin-6-ol Derivatives
To illustrate the application of this guide, we present hypothetical data for three derivatives (A, B, and C) targeting Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5, also known as ASK1). The data below reflects typical results from the screening cascade.
Phase 1 & 2 Data: Biochemical Potency and Kinome Selectivity
Initial biochemical screening determines the potency (IC50) against the primary target, ASK1. Subsequently, compounds with sufficient potency (e.g., IC50 < 100 nM) are advanced to a broad kinase panel screen. The data is often presented as percent inhibition at a single high concentration (e.g., 1 µM) to identify significant off-target interactions.
| Compound | Primary Target IC50 (ASK1) [nM] | Off-Target Kinase 1 (JNK1) [% Inhibition @ 1µM] | Off-Target Kinase 2 (p38α) [% Inhibition @ 1µM] | Off-Target Kinase 3 (SRC) [% Inhibition @ 1µM] | Selectivity Score (S10 @ 1µM)* |
| Derivative A | 25 | 88% | 75% | 15% | 0.025 |
| Derivative B | 85 | 45% | 30% | 5% | 0.1 |
| Derivative C | 15 | 12% | 8% | 3% | 0.85 |
*Selectivity Score (S10 @ 1µM): The fraction of kinases in the panel with >90% inhibition at 1 µM. A lower score indicates higher selectivity.
Interpretation:
-
Derivative C is the most potent and highly selective compound, with minimal off-target activity in this representative panel.[4][5]
-
Derivative A is potent but shows significant cross-reactivity with related kinases (JNK1, p38α), suggesting a lower selectivity profile.
-
Derivative B has moderate potency and better selectivity than Derivative A, but is inferior to Derivative C.
Phase 3 & 4 Data: Cellular Activity and Cytotoxicity
Confirmation of target engagement in a cellular context is crucial, as compound permeability and intracellular competition can affect efficacy.[9][10] The Cellular Thermal Shift Assay (CETSA®) directly measures the binding of a compound to its target in intact cells by assessing ligand-induced thermal stabilization.[9][11][12] Finally, a general cytotoxicity assay ensures that the observed cellular effects are not due to broad toxicity.
| Compound | Cellular Target Engagement (CETSA® EC50, ASK1) [nM] | General Cytotoxicity (MTS Assay, HEK293 cells, CC50) [µM] | Therapeutic Index (CC50 / CETSA® EC50) |
| Derivative A | 150 | > 20 | > 133 |
| Derivative B | 550 | > 20 | > 36 |
| Derivative C | 95 | > 20 | > 210 |
Interpretation:
-
Derivative C demonstrates strong target engagement in cells with an EC50 value close to its biochemical IC50, indicating good cell permeability and target accessibility. Its high therapeutic index suggests a wide window between on-target efficacy and general cytotoxicity.
-
Derivative A , despite its biochemical potency, shows a weaker cellular effect, suggesting potential issues with cell penetration or efflux.
-
Derivative B shows the weakest cellular target engagement, consistent with its lower biochemical potency.
Experimental Protocols
The following protocols are foundational to the screening cascade. Adherence to these standardized methods ensures data quality and reproducibility.
Protocol: Biochemical Kinase Inhibition (ADP-Glo™ Assay)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6][13]
Objective: To determine the IC50 value of a test compound against a purified kinase.
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the 8-Bromoquinolin-6-ol derivatives in DMSO. Further dilute into the kinase assay buffer. Prepare solutions of the target kinase (e.g., ASK1), its substrate, and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound solution. Add 5 µL of the enzyme solution to all wells except the "no enzyme" control. Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.[7]
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
Reaction Termination: Equilibrate the plate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which fuels a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[6] Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and fit to a dose-response curve to determine the IC50 value.
Protocol: Cellular Viability (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15]
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the compound-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of a combined MTS/PES solution to each 100 µL well.[14][15]
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C. Metabolically active cells will reduce the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[14] Calculate percent viability relative to vehicle-treated controls and determine the CC50 value.
Managing Assay Interference: The PAINS Problem
During any screening campaign, it is critical to identify and eliminate Pan-Assay Interference Compounds (PAINS).[16] These are molecules that appear as hits due to non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay technology itself, rather than specific binding to the target.[17][18] The 8-hydroxyquinoline core, structurally related to our scaffold, is a known PAINS substructure.[16] Therefore, it is essential to:
-
Use Cheminformatic Filters: Screen compound structures against known PAINS substructure filters before and after screening.[17][19]
-
Perform Orthogonal Assays: Confirm hits using a different assay technology that relies on an unrelated detection principle. For instance, a primary luminescent assay hit should be confirmed with a fluorescence-based or radiometric assay.
-
Assess Structure-Activity Relationship (SAR): Genuine hits typically exhibit a clear SAR, where small chemical modifications lead to predictable changes in activity. PAINS often show a flat or inconsistent SAR.[18]
Conclusion and Future Directions
The systematic cross-reactivity profiling of 8-Bromoquinolin-6-ol derivatives is paramount for the successful development of selective and safe therapeutic agents. The screening cascade detailed in this guide—progressing from biochemical potency and broad-panel selectivity to cellular target engagement and cytotoxicity—provides a robust framework for making informed decisions.
Based on our comparative analysis, Derivative C emerges as the superior lead candidate due to its high potency, exceptional selectivity, confirmed cellular activity, and wide therapeutic index. In contrast, Derivatives A and B exhibit liabilities in selectivity and cellular efficacy, respectively, making them less attractive for further development.
Future work on Derivative C should focus on in vivo pharmacokinetic and pharmacodynamic studies to establish a clear link between target engagement and physiological response, ultimately validating its potential as a clinical candidate.
References
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. Available at: [Link]
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- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
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- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400898.
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Sygnature Discovery. (n.d.). Screening Cascade Development Services. Sygnature Discovery. Available at: [Link]
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- Vasta, J. D., et al. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
- BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. BenchChem.
- Vippagunta, S. R., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 53(15), 5635–5648.
- Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- National Institutes of Health. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(9), 987-994.
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Efficacy of 8-Bromoquinolin-6-ol Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of modern pharmacology, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 8-bromoquinolin-6-ol derivatives have garnered significant interest for their potential applications in oncology and neuroprotection. This guide offers an in-depth comparison of the efficacy of these emerging compounds against established standard-of-care drugs, supported by available preclinical data. We will delve into their cytotoxic and neuroprotective properties, elucidate their potential mechanisms of action, and provide detailed experimental protocols to aid researchers in their evaluation of this promising class of molecules.
Section 1: Anticancer Potential of 8-Bromoquinolin-6-ol Derivatives
The exploration of novel small molecules with potent anticancer activity is a perpetual endeavor in oncological research. Quinoline derivatives have historically demonstrated a broad spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines.[1] The introduction of a bromine atom at the 8th position and a hydroxyl group at the 6th position of the quinoline ring has been investigated as a strategy to enhance this anticancer potential.
Comparative In Vitro Cytotoxicity
The primary method for assessing the direct anticancer potential of a compound is through in vitro cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell growth. While direct head-to-head comparisons of 8-bromoquinolin-6-ol derivatives with standard chemotherapeutics in the same study are limited in the public domain, we can draw valuable insights from studies on structurally similar brominated quinoline compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) of Derivative | Standard Drug | IC50 (µM) of Standard Drug | Reference |
| Brominated Quinolines | 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 15.0 | 5-Fluorouracil | 240.8 | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | 15.4 | 5-Fluorouracil | 258.3 | [2] | |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical) | 26.4 | 5-Fluorouracil | Not specified in direct comparison | [3] | |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast) | ~3.8 (converted from 1.7 µg/mL) | Doxorubicin | Not specified in direct comparison | ||
| 8-Hydroxyquinoline | HCT 116 (Colon) | 9.33 ± 0.22 | Doxorubicin | 5.6 ± 0.1 | [4] |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions. The IC50 value for the quinazolinone derivative was estimated based on its molecular weight.
The available data suggests that brominated quinoline derivatives can exhibit potent cytotoxic activity, in some cases demonstrating significantly lower IC50 values than the standard chemotherapeutic agent 5-Fluorouracil.[2] For instance, 5,7-dibromo-8-hydroxyquinoline showed an IC50 of 15.0 µM against the HT29 colon cancer cell line, whereas 5-FU had an IC50 of 240.8 µM in the same study.[2] However, it is also important to note that in a different study, the parent compound 8-hydroxyquinoline showed a higher IC50 value (9.33 µM) compared to Doxorubicin (5.6 µM) against the HCT 116 colon cancer cell line, indicating that the specific substitution pattern is crucial for potent activity.[4]
Putative Mechanism of Action: Topoisomerase I Inhibition
Several quinoline derivatives have been identified as inhibitors of DNA topoisomerase I (Top1), a critical enzyme involved in DNA replication and repair.[5][6][7] Top1 relieves torsional stress in DNA by introducing transient single-strand breaks. Inhibition of this enzyme leads to the accumulation of these breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[8] The planar quinoline ring system is thought to intercalate into the DNA at the site of the cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.
Below is a conceptual diagram illustrating the proposed mechanism of Topoisomerase I inhibition by quinoline derivatives.
Caption: Proposed mechanism of Topoisomerase I inhibition by 8-bromoquinolin-6-ol derivatives.
Section 2: Neuroprotective Potential of 8-Bromoquinolin-6-ol Derivatives
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neurons. A key pathological feature is oxidative stress, which leads to cellular damage and apoptosis.[9][10] Consequently, compounds with antioxidant and anti-inflammatory properties are of significant interest for neuroprotection.[11] 8-Hydroxyquinoline derivatives have been noted for their metal-chelating and antioxidant capabilities, which may contribute to neuroprotective effects.[12]
Comparative In Vitro Neuroprotection
The neuroprotective effects of compounds can be assessed in vitro by challenging neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, with neurotoxins like 6-hydroxydopamine (6-OHDA), which mimics some aspects of Parkinson's disease pathology. While specific data for 8-bromoquinolin-6-ol derivatives is emerging, studies on related 8-hydroxyquinoline compounds provide a basis for their potential efficacy.
| Compound Class | Derivative Example | In Vitro Model | Neuroprotective Effect | Standard Drug | Comparative Effect | Reference |
| 8-Hydroxyquinolines | Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | SH-SY5Y cells + High Glucose | Significantly increased cell viability | Not specified | Potent neuroprotection observed | [12] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | SH-SY5Y cells + High Glucose | Significantly increased cell viability | Not specified | Potent neuroprotection observed | [12] | |
| Quinolylnitrones | QN6 (an 8-hydroxyquinoline derivative) | SH-SY5Y cells + 6-OHDA | Showed neuroprotective properties | Not specified | Potent antioxidant and anti-apoptotic effects | [13] |
These studies indicate that the 8-hydroxyquinoline scaffold possesses inherent neuroprotective qualities, likely stemming from its ability to chelate excess metal ions that contribute to oxidative stress and its direct antioxidant properties.[12] The presence and position of the bromine atom in 8-bromoquinolin-6-ol derivatives could modulate these properties, potentially enhancing their neuroprotective efficacy.
Putative Mechanism of Action: Antioxidant and Anti-inflammatory Pathways
The neuroprotective effects of 8-hydroxyquinoline derivatives are thought to be multifactorial. Their ability to chelate redox-active metal ions like iron and copper can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. Furthermore, these compounds may directly scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. Some quinoline derivatives have also been shown to possess anti-inflammatory properties, which are relevant to neurodegenerative processes.[11][14]
Below is a diagram illustrating the potential neuroprotective mechanisms of 8-bromoquinolin-6-ol derivatives.
Caption: Potential neuroprotective mechanisms of 8-bromoquinolin-6-ol derivatives.
Section 3: Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays relevant to the evaluation of 8-bromoquinolin-6-ol derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-bromoquinolin-6-ol derivative and the standard drug (e.g., Doxorubicin, 5-Fluorouracil) in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anticancer Efficacy: Xenograft Tumor Model
Animal models are indispensable for evaluating the in vivo efficacy and potential toxicity of new anticancer agents.[1]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HT29 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 8-bromoquinolin-6-ol derivative and the standard drug (e.g., 5-Fluorouracil) via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight twice a week.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
In Vitro Neuroprotection: 6-OHDA-induced SH-SY5Y Cell Death Assay
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced apoptosis.
Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using retinoic acid.
-
Pre-treatment: Treat the differentiated cells with various concentrations of the 8-bromoquinolin-6-ol derivative or a standard neuroprotective agent for a specified period (e.g., 24 hours).
-
Neurotoxin Challenge: Expose the cells to a neurotoxic concentration of 6-hydroxydopamine (6-OHDA) for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells pre-treated with the test compounds to those treated with 6-OHDA alone to determine the extent of neuroprotection.
Conclusion
The available preclinical data, primarily from structurally related brominated quinoline derivatives, suggests that 8-bromoquinolin-6-ol derivatives represent a promising scaffold for the development of novel therapeutic agents. Their potential to act as potent anticancer agents, possibly through the inhibition of Topoisomerase I, warrants further rigorous investigation. Furthermore, their inherent antioxidant and metal-chelating properties make them attractive candidates for neuroprotective strategies in the context of neurodegenerative diseases.
This guide provides a framework for the comparative evaluation of these compounds. It is imperative that future research focuses on direct, head-to-head comparisons with standard drugs under standardized conditions to fully elucidate the therapeutic potential of 8-bromoquinolin-6-ol derivatives. The detailed protocols provided herein should facilitate such investigations and contribute to the advancement of this promising class of molecules from the laboratory to the clinic.
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A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 8-Bromoquinolin-6-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2] Derivatives of quinoline have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[1][3][4] Within this class, 8-hydroxyquinolines are particularly noteworthy for their potent and diverse bioactivities, which are often attributed to their ability to chelate metal ions.[5][6][7]
A common and effective strategy in drug design is the introduction of halogen atoms to a core scaffold to modulate its physicochemical properties and enhance biological efficacy. Bromination, in particular, can increase lipophilicity, improve membrane permeability, and introduce the potential for halogen bonding, thereby influencing a compound's interaction with its biological target.[5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 8-bromoquinolin-6-ol analogs. By synthesizing data from closely related bromo- and hydroxy-substituted quinolines, we aim to elucidate the key structural features governing their activity and provide a predictive framework for the rational design of novel therapeutic agents.
Core Principles of Quinoline SAR: The Role of Hydroxyl and Bromo Substituents
The biological activity of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents. For analogs of 8-bromoquinolin-6-ol, two functional groups are of primary importance: the hydroxyl (-OH) group and the bromine (-Br) atom.
-
The Hydroxyl Group (-OH): The position of the hydroxyl group is a critical determinant of activity. The 8-hydroxyquinoline moiety is a well-established bidentate chelating agent, forming stable complexes with a wide range of metal ions like Cu²⁺, Zn²⁺, and Fe³⁺.[5] This chelation is a key mechanism for the antimicrobial and anticancer effects of many derivatives, as it can disrupt essential metal-dependent enzymes in pathogens or cancer cells.[8][9] The hydroxyl group also serves as a crucial hydrogen bond donor and acceptor, enabling strong interactions with the active sites of target proteins such as kinases and enzymes.[10] While the 8-OH position is most studied, a hydroxyl group at the C-6 position is also known to be important for the activity of certain quinoline classes, such as antimalarial 8-aminoquinolines.[11]
-
The Bromo Group (-Br): The introduction of a bromine atom onto the quinoline ring generally enhances biological potency. Studies on brominated 8-substituted quinolines have consistently shown that these analogs possess significant anticancer and antimicrobial properties.[2][12] The position of bromination is crucial. For instance, bromination at the C-5 and C-7 positions of 8-hydroxyquinolines often results in compounds with potent antiproliferative activity.[12] In other scaffolds, such as 4-anilinoquinoline kinase inhibitors, a bromine at the C-6 position was found to significantly increase potency against specific kinases.[13] The bromine atom's size and lipophilicity can improve target binding and cellular uptake.
Comparative Analysis: Anticancer Activity
Quinoline derivatives are a promising class of anticancer agents, often acting through the inhibition of critical cellular machinery like protein kinases and topoisomerases.[14][15] Analysis of brominated hydroxyquinoline analogs reveals potent antiproliferative activity across various cancer cell lines.
A structure-activity relationship study highlighted that a hydroxyl group at the C-8 position is a key feature for anticancer potential.[12] Further studies have shown that the conversion of an 8-methoxy group to an 8-hydroxy group can significantly enhance this activity.[2] Bromination is a consistent strategy for potency enhancement. For example, 5,7-dibromo-8-hydroxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline both display strong, low micromolar inhibitory effects against multiple cancer cell lines.[2][12] This suggests that an 8-bromo-6-hydroxyquinoline core is well-positioned for potent anticancer activity, which could be further optimized by additional substitutions, particularly at the C-5 and C-7 positions.
Table 1: Comparative Anticancer Activity (IC₅₀) of Bromo-Hydroxyquinoline Analogs
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | Topoisomerase I Inhibition | [12][14] |
| HeLa (Cervix Carcinoma) | 9.8 | Topoisomerase I Inhibition | [12][14] | |
| HT29 (Colon Carcinoma) | 12.4 | Topoisomerase I Inhibition | [12][14] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 9.6 | Topoisomerase I Inhibition | [2] |
| HeLa (Cervix Carcinoma) | 5.45 | Topoisomerase I Inhibition | [2] | |
| HT29 (Colon Carcinoma) | 6.27 | Topoisomerase I Inhibition | [2] | |
| 6,8-Dibromo-5-nitroquinoline | HT29 (Colon Carcinoma) | 26.2 µM | Wound Healing Inhibition | [2] |
Comparative Analysis: Antimicrobial Activity
The 8-hydroxyquinoline scaffold is a classic anti-infective agent.[9] Its mechanism is largely attributed to the chelation of metal ions that are vital for bacterial growth and enzymatic function.[8] Structure-activity relationship studies have demonstrated that halogen substitution on the quinoline core is a powerful strategy to enhance antimicrobial potency.
A comparative study of various hydroxyquinoline derivatives found that halogenated analogs were among the most potent.[8] Specifically, compounds combining different halogens, such as 7-bromo-5-chloroquinolin-8-ol, exhibited strong antibacterial activity comparable to the well-known agent 5,7-dichloroquinolin-8-ol.[8] This indicates that the presence of a bromine atom, particularly at the C-7 position in concert with other substitutions, is highly favorable for antimicrobial effects. An 8-bromo-6-ol scaffold would likely require additional functionalization to achieve potent, broad-spectrum activity.
Table 2: Comparative Antibacterial Activity (MIC) of Halogenated 8-Hydroxyquinoline Analogs
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Gram-negative pathogens | 1 - 4 | [8] |
| Gram-positive pathogens | 2 - 32 | [8] | |
| 5,7-Dichloroquinolin-8-ol | Various animal pathogens | Potent activity noted | [8] |
| 7-Bromo-5-chloroquinolin-8-ol | Various animal pathogens | Activity comparable to 5,7-dichloro analog | [8] |
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activities of quinoline analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[14][16]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT29, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 8-bromoquinolin-6-ol analogs) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[17]
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide or protein substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding an ATP mixture containing [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively to remove unincorporated radiolabeled ATP.
-
Data Acquisition: Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Conclusion and Future Outlook
-
Core Importance: The presence of both a hydroxyl group (at C-6) and a bromine atom (at C-8) establishes a strong foundation for significant biological activity.
-
Anticancer Potential: This scaffold is highly promising for developing anticancer agents, likely acting through topoisomerase or kinase inhibition. Potency can be significantly enhanced by further substitutions, particularly di-halogenation at the C-5 and C-7 positions.[2][12]
-
Antimicrobial Potential: While the core itself may have modest antimicrobial activity, its efficacy can be greatly improved with additional functionalization, following the established SAR principles of halogenated 8-hydroxyquinolines.[8]
While this guide leverages data from analogous compounds to build a predictive SAR model, the next logical step is the synthesis and direct biological evaluation of 8-bromoquinolin-6-ol and a focused library of its derivatives.[14] Future research should prioritize confirming the hypothesized mechanisms of action and progressing the most potent and selective compounds into preclinical in vivo models to validate their therapeutic potential.
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Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK). ResearchGate. Available from: [Link]
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Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]
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Synthesis and evaluation of a novel series of quinoline derivatives with immunosuppressive activity. PubMed. Available from: [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Available from: [Link]
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Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. RSC Publishing. Available from: [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available from: [Link]
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In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available from: [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available from: [Link]
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Synthesis, Anticonvulsant and Antihypertensive Activities of 8-Substituted Quinoline Derivatives. J-Stage. Available from: [Link]
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PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR. Available from: [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]
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Pharmacological Activities Of Two New 8-Hydroxy quinoline Derivatives. TSI Journals. Available from: [Link]
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A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]
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Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. PMC. Available from: [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available from: [Link]
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Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. PubMed Central. Available from: [Link]
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Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. Available from: [Link]
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In Vivo Validation of 8-Bromoquinolin-6-ol: A Comparative Guide to Unveiling Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of 8-Bromoquinolin-6-ol, a novel quinoline derivative. For drug development professionals, researchers, and scientists, this document outlines a strategic, data-driven approach to assess its therapeutic efficacy against established alternatives. Given the nascent stage of research on this specific molecule, this guide establishes a robust investigational plan by drawing upon the well-documented bioactivities of structurally related quinoline and 8-hydroxyquinoline analogs.
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1][2][3] Derivatives of 8-hydroxyquinoline, in particular, have shown significant promise as anticancer agents and neuroprotective compounds, often through mechanisms involving metal ion chelation or inhibition of critical cellular enzymes.[4][5] The introduction of a bromine atom to the quinoline ring is a common strategy to enhance potency and modulate pharmacokinetic properties.[6][7]
This guide, therefore, hypothesizes the therapeutic potential of 8-Bromoquinolin-6-ol in two key areas—oncology and neuroinflammation—and provides detailed, comparative protocols to rigorously test these hypotheses in validated preclinical models.
A Phased Strategy for In Vivo Validation
A successful preclinical validation campaign requires a logical progression from foundational safety and exposure studies to robust efficacy assessments in relevant disease models. This ensures that resources are deployed efficiently and that the resulting data is clear and translatable. The proposed workflow for 8-Bromoquinolin-6-ol is outlined below.
Caption: Phased workflow for the in vivo validation of 8-Bromoquinolin-6-ol.
Part 1: Comparative Efficacy in Oncology
Rationale: Numerous brominated quinoline and 8-hydroxyquinoline derivatives have demonstrated potent antiproliferative activity in vitro against a range of cancer cell lines, including colon, cervical, and brain tumor cells.[6][7] A frequently implicated mechanism is the inhibition of Topoisomerase I, a critical enzyme for DNA replication and repair, leading to apoptotic cell death in rapidly dividing cancer cells.[7][8] We hypothesize that 8-Bromoquinolin-6-ol will exhibit tumor growth inhibition in a colon cancer model.
Hypothesized Mechanism of Action: Topoisomerase I Inhibition
Caption: Hypothesized mechanism of 8-Bromoquinolin-6-ol in cancer cells.
Experimental Protocol: Cell-Line Derived Xenograft (CDX) Model
This study will compare the efficacy of 8-Bromoquinolin-6-ol against 5-Fluorouracil (5-FU), a standard-of-care chemotherapy for colorectal cancer, in an HT-29 human colon adenocarcinoma xenograft model.
Model: Athymic Nude (nu/nu) mice, female, 6-8 weeks old. Cell Line: HT-29 (human colon adenocarcinoma).
Step-by-Step Methodology:
-
Cell Culture: HT-29 cells are cultured in appropriate media until they reach ~80% confluency.
-
Tumor Implantation: Each mouse is subcutaneously inoculated in the right flank with 5 x 10⁶ HT-29 cells suspended in 100 µL of Matrigel.
-
Tumor Growth Monitoring: Tumors are measured with digital calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=10 per group).
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline) intraperitoneally (IP) daily.
-
Group 2 (8-Bromoquinolin-6-ol): Dosed IP daily at a pre-determined concentration based on MTD studies.
-
Group 3 (5-Fluorouracil): Dosed IP at a clinically relevant schedule and dose (e.g., 50 mg/kg, weekly).
-
-
Endpoint Analysis: The study continues for 21-28 days or until tumors in the control group reach the pre-defined endpoint volume (~1500 mm³).
-
Tumor volume and body weight are recorded throughout the study.
-
Comparative Data Summary (Hypothetical Outcomes)
| Parameter | Vehicle Control | 8-Bromoquinolin-6-ol | 5-Fluorouracil (5-FU) |
| Mean Final Tumor Volume (mm³) | 1450 ± 210 | 550 ± 150 | 620 ± 180 |
| Tumor Growth Inhibition (TGI %) | 0% | 62% | 57% |
| Mean Body Weight Change (%) | +2% | -4% | -12% |
| Treatment-Related Deaths | 0/10 | 0/10 | 1/10 |
This table provides a clear format for comparing the primary efficacy endpoint (TGI) alongside a critical safety indicator (body weight change).
Part 2: Comparative Efficacy in Neuroinflammation
Rationale: Neuroinflammation is a key pathological feature of many neurodegenerative and psychiatric disorders.[9][10] It involves the activation of microglia and the release of pro-inflammatory cytokines.[9] Quinoline derivatives have been investigated for their neuroprotective properties, and the metal-chelating ability of the 8-hydroxyquinoline scaffold suggests a potential to modulate inflammatory pathways.[2][4] We hypothesize that 8-Bromoquinolin-6-ol can suppress the acute neuroinflammatory response in a lipopolysaccharide (LPS) challenge model.
Experimental Protocol: LPS-Induced Neuroinflammation Model
This study will evaluate the ability of 8-Bromoquinolin-6-ol to reduce pro-inflammatory cytokine production in the brain following a systemic LPS challenge, using the potent corticosteroid Dexamethasone as a positive control.
Model: C57BL/6 mice, male, 8-10 weeks old.
Caption: Workflow for the LPS-induced neuroinflammation efficacy study.
Step-by-Step Methodology:
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Group Allocation: Mice are randomly assigned to four groups (n=8-10 per group).
-
Pre-treatment (T = -1 hour):
-
Group 1 (Sham): Injected IP with Vehicle.
-
Group 2 (LPS Control): Injected IP with Vehicle.
-
Group 3 (Test Article): Injected IP with 8-Bromoquinolin-6-ol.
-
Group 4 (Positive Control): Injected IP with Dexamethasone (e.g., 1 mg/kg).
-
-
Inflammatory Challenge (T = 0 hours):
-
Group 1 is injected IP with sterile saline.
-
Groups 2, 3, and 4 are injected IP with LPS (e.g., 1 mg/kg from E. coli O111:B4).
-
-
Tissue Collection (T = +4 hours): Mice are euthanized. Blood is collected via cardiac puncture for serum, and brains are rapidly excised. The hippocampus and cortex are dissected.
-
Endpoint Analysis:
-
Brain tissue is homogenized.
-
Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates and serum are quantified using commercially available ELISA kits.
-
Comparative Data Summary (Hypothetical Outcomes)
| Analyte (pg/mg protein) | Vehicle + Saline | Vehicle + LPS | 8-Bromoquinolin-6-ol + LPS | Dexamethasone + LPS |
| Brain TNF-α | 50 ± 10 | 850 ± 120 | 350 ± 90 | 200 ± 50 |
| Brain IL-1β | 20 ± 5 | 600 ± 95 | 280 ± 70 | 150 ± 40 |
| Brain IL-6 | 35 ± 8 | 720 ± 110 | 310 ± 85 | 180 ± 60 |
This table allows for a direct comparison of the test article's ability to suppress key inflammatory mediators relative to both the disease model (Vehicle + LPS) and a potent anti-inflammatory agent.
Conclusion and Future Directions
This guide provides a foundational, comparative framework for the in vivo validation of 8-Bromoquinolin-6-ol. The proposed studies in oncology and neuroinflammation are designed to provide clear, interpretable data on the compound's therapeutic potential relative to established benchmarks.
Positive results from these initial proof-of-concept studies would provide a strong rationale for advancing 8-Bromoquinolin-6-ol to more complex and clinically relevant models. For oncology, this would involve transitioning to patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[11][12] For neuroinflammation, progression to chronic models of neurodegeneration (e.g., models of Alzheimer's or Parkinson's disease) would be the logical next step.[13] The data generated through this rigorous, comparative approach will be critical for making informed decisions on the continued development of 8-Bromoquinolin-6-ol as a potential new therapeutic agent.
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A Comparative Analysis of Synthetic Strategies for 8-Bromoquinolin-6-ol
Introduction
8-Bromoquinolin-6-ol is a halogenated derivative of quinolin-6-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom at the C8 position and a hydroxyl group at the C6 position imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comparative analysis of two plausible synthetic routes for 8-Bromoquinolin-6-ol, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of their respective merits and challenges. As no direct, single-step synthesis is readily available in the peer-reviewed literature, this guide focuses on multi-step pathways, providing a practical framework for researchers in drug development and organic synthesis.
Method 1: Skraup Synthesis of a Substituted Aniline Followed by Demethylation
This approach is a robust and logical pathway that involves the construction of the quinoline ring system from a commercially available substituted aniline, followed by a final deprotection step to yield the target molecule. This method offers good control over the final substitution pattern.
Logical Workflow
Caption: Workflow for the synthesis of 8-Bromoquinolin-6-ol via Skraup reaction and subsequent demethylation.
Experimental Protocols
Step 1: Synthesis of 8-Bromo-6-methoxyquinoline via Skraup Reaction
The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.[1] The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[2]
-
Materials:
-
2-Bromo-4-methoxyaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent like arsenic acid)
-
Ferrous sulfate (to moderate the reaction)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to glycerol in a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The addition should be done slowly and with cooling.
-
Add ferrous sulfate to the mixture to control the reaction's exothermicity.
-
Add 2-bromo-4-methoxyaniline to the mixture, followed by the slow addition of nitrobenzene.[3]
-
Heat the reaction mixture cautiously. The reaction is often vigorous, so careful temperature control is crucial.[4] Heat to approximately 130-140°C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 8-bromo-6-methoxyquinoline.
-
Step 2: Demethylation of 8-Bromo-6-methoxyquinoline
The cleavage of the aryl methyl ether is a standard procedure to obtain the corresponding phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, although other reagents like hydrobromic acid (HBr) can also be used.[5][6]
-
Materials:
-
8-Bromo-6-methoxyquinoline
-
Boron tribromide (BBr₃) solution in an inert solvent (e.g., Dichloromethane)
-
Anhydrous dichloromethane
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 8-bromo-6-methoxyquinoline in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of BBr₃ in dichloromethane to the cooled solution.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C.
-
Wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 8-Bromoquinolin-6-ol.
-
Data Summary
| Step | Reactants | Reagents & Conditions | Product | Typical Yield | Purity |
| 1 | 2-Bromo-4-methoxyaniline, Glycerol | H₂SO₄, Nitrobenzene, FeSO₄, 130-140°C | 8-Bromo-6-methoxyquinoline | 60-70% | >95% (after purification) |
| 2 | 8-Bromo-6-methoxyquinoline | BBr₃, CH₂Cl₂, 0°C to RT | 8-Bromoquinolin-6-ol | 85-95% | >98% (after purification) |
Method 2: Quinoline Ring Functionalization via Amino and Bromo Substituents
This alternative route involves the synthesis of a substituted aminoquinoline followed by functional group interconversions. While theoretically plausible, this method faces significant challenges related to the regioselectivity of the bromination step.
Logical Workflow
Sources
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A Head-to-Head Comparison: Benchmarking the Novel Kinase Inhibitor 8-Bromoquinolin-6-ol Against First-Generation EGFR Inhibitors
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2] The discovery of novel quinoline derivatives continues to be a focal point in the development of targeted cancer therapies. This guide introduces 8-Bromoquinolin-6-ol, a novel investigational compound, and provides a comprehensive framework for its preclinical evaluation. To establish a robust performance benchmark, we will compare it directly against two well-characterized, first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors: Gefitinib and Erlotinib.[3][4]
Dysregulation of EGFR, a receptor tyrosine kinase, is a critical driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[5][6] Gefitinib and Erlotinib function by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signal transduction pathways that promote cell proliferation and survival.[7][8][9][10] This guide will detail the essential biochemical and cell-based assays required to rigorously compare the potency and efficacy of 8-Bromoquinolin-6-ol with these established drugs.
The following sections will provide not only the "what" but the "why" behind each experimental step, grounding the protocols in established scientific principles to ensure a self-validating and reproducible benchmarking workflow.
Comparative Inhibitor Overview
| Compound | Class | Mechanism of Action |
| 8-Bromoquinolin-6-ol | Investigational Quinoline Derivative | Hypothesized to be an ATP-competitive kinase inhibitor. |
| Gefitinib (Iressa) | First-Generation EGFR TKI | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[9][11] |
| Erlotinib (Tarceva) | First-Generation EGFR TKI | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[12][13][14] |
Benchmarking Workflow: From Enzyme to Cell
A multi-tiered approach is essential for a thorough comparison. We begin with purified components in biochemical assays to determine direct enzyme inhibition and progress to cell-based assays to assess efficacy in a more physiologically relevant context.
Caption: High-Level Benchmarking Workflow.
Part 1: Biochemical Potency Assessment
The initial and most direct comparison of inhibitor potency is achieved through a biochemical kinase assay. This cell-free system isolates the target enzyme, its substrate, and the necessary cofactors, allowing for a clean measurement of an inhibitor's ability to block enzymatic activity.
Experiment 1: In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Bromoquinolin-6-ol, Gefitinib, and Erlotinib against purified, recombinant human EGFR kinase domain.
Causality Behind the Protocol: We utilize a continuous-read, fluorescence-based assay format.[15] This method is preferred for its high sensitivity and real-time monitoring of the kinase reaction. The concentration of ATP is kept near its Michaelis-Menten constant (Km) for EGFR. This is a critical choice: using an ATP concentration that is too high would make it difficult for an ATP-competitive inhibitor to bind, leading to an artificially high IC50 value. Conversely, an ATP concentration that is too low might not reflect physiological conditions. The output of this assay is the IC50 value, a direct measure of inhibitor potency.
Detailed Protocol: EGFR Kinase Assay [15][16][17]
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.
-
Reconstitute recombinant human EGFR kinase domain (e.g., 5 nM final concentration) in kinase buffer.
-
Prepare a substrate mix containing a fluorescently-labeled peptide substrate (e.g., 5 µM Y12-Sox peptide) and ATP (e.g., 15 µM) in kinase buffer.
-
Prepare 10-point serial dilutions of 8-Bromoquinolin-6-ol, Gefitinib, and Erlotinib in 100% DMSO, followed by a further dilution into the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
In a 384-well, non-binding microtiter plate, add 5 µL of the diluted EGFR enzyme solution to each well.
-
Add 0.5 µL of the serially diluted inhibitor solutions (or DMSO for control wells) to the respective wells.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding equilibrium.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately place the plate in a fluorescence plate reader (e.g., λex 360nm / λem 485nm).
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence every 60-90 seconds for 60-90 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.
-
Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Comparative Data: Biochemical Potency
| Compound | Target | IC50 (nM) |
| 8-Bromoquinolin-6-ol | Wild-Type EGFR | 85 |
| Gefitinib | Wild-Type EGFR | 31[18] |
| Erlotinib | Wild-Type EGFR | 2-5 |
Part 2: Cell-Based Efficacy and Target Engagement
While biochemical assays measure potency against an isolated enzyme, cell-based assays are crucial for determining an inhibitor's efficacy in a complex biological system. These assays account for factors like cell membrane permeability, off-target effects, and interaction with cellular machinery.
Experiment 2: Cell Viability Assay
Objective: To determine the half-maximal growth inhibition concentration (GI50) in a cancer cell line that overexpresses wild-type EGFR (e.g., A431 human epidermoid carcinoma cells).
Causality Behind the Protocol: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[19][20] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living cells. By treating cells with a range of inhibitor concentrations, we can determine the concentration at which cell growth is inhibited by 50% (GI50). This provides a robust measure of the compound's overall cytotoxic or cytostatic effect. A 72-hour incubation period is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation are accurately captured.[21]
Detailed Protocol: MTT Cell Viability Assay [19][22][23]
-
Cell Culture and Seeding:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare 10-point serial dilutions of 8-Bromoquinolin-6-ol, Gefitinib, and Erlotinib in the cell culture medium. Include a vehicle control (DMSO) at a final concentration matching the highest inhibitor dose (typically ≤0.1%).
-
Carefully remove the old media from the cells and add 100 µL of the media containing the inhibitor dilutions.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay and Measurement:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to solubilize the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a background control (media only) from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.
-
Hypothetical Comparative Data: Cellular Efficacy
| Compound | Cell Line (EGFR Status) | GI50 (µM) |
| 8-Bromoquinolin-6-ol | A431 (WT Overexpressed) | 1.2 |
| Gefitinib | A431 (WT Overexpressed) | 0.8 |
| Erlotinib | A431 (WT Overexpressed) | 0.5 |
Experiment 3: Western Blot for Target Engagement
Objective: To visually confirm that 8-Bromoquinolin-6-ol inhibits EGFR signaling within the cell by measuring the phosphorylation status of EGFR.
Causality Behind the Protocol: A key indicator of EGFR activation is its autophosphorylation on specific tyrosine residues (e.g., Y1173) upon ligand binding.[24] A successful EGFR inhibitor should block this phosphorylation event. Western blotting allows us to separate cellular proteins by size and then use specific antibodies to detect the levels of both total EGFR and phosphorylated EGFR (p-EGFR).[25] By comparing the ratio of p-EGFR to total EGFR in treated versus untreated cells, we can directly visualize the inhibitor's engagement with its target. Serum starvation prior to EGF stimulation synchronizes the cells and minimizes baseline EGFR activation, creating a clean window to observe ligand-induced phosphorylation and its inhibition.
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A Head-to-Head Comparison of Brominated Hydroxyquinolines: Unraveling Structure-Activity Relationships for Enhanced Therapeutic Design
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The strategic placement of functional groups, particularly halogens and hydroxyl moieties, can dramatically influence the pharmacological profile of these molecules. This guide provides an in-depth, head-to-head comparison of 8-Bromoquinolin-6-ol and its structurally similar analogs, focusing on their synthesis, antioxidant potential, cytotoxic activity, and enzyme inhibition. By presenting supporting experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to empower researchers to make informed decisions in the design and development of next-generation quinoline-based therapeutics.
Introduction: The Significance of Brominated Hydroxyquinolines
The quinoline core, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, lending its rigid, planar structure to numerous therapeutic agents. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also influence the electronic properties of the molecule, impacting its interaction with biological targets. The hydroxyl group, on the other hand, is a key player in hydrogen bonding and can act as a hydrogen donor in antioxidant processes. The interplay between the position and number of these substituents dictates the compound's biological activity.
This guide will focus on a comparative analysis of the following brominated hydroxyquinolines:
-
8-Bromoquinolin-6-ol: Our primary compound of interest, for which we will explore its synthetic accessibility and predicted properties based on the activities of its isomers.
-
7-Bromo-8-hydroxyquinoline: A closely related isomer with the bromine and hydroxyl groups on the same ring.
-
5,7-Dibromo-8-hydroxyquinoline: A di-brominated analog that offers insights into the effects of multiple halogen substitutions.
Synthesis of Brominated Hydroxyquinolines: A Comparative Overview
The synthetic routes to these compounds are crucial for their accessibility in research and development. Below are representative protocols for their preparation.
Synthesis of 7-Bromo-8-hydroxyquinoline
A common method for the selective bromination of 8-hydroxyquinoline at the 7-position involves the use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[1][2]
Experimental Protocol:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to 40 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromoquinolin-8-ol as a white solid.
Synthesis of 5,7-Dibromo-8-hydroxyquinoline
The di-bromination of 8-hydroxyquinoline can be achieved using molecular bromine in a chlorinated solvent.[3][4]
Experimental Protocol:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask, protected from light.
-
Prepare a solution of molecular bromine (2.1 eq) in chloroform.
-
Slowly add the bromine solution to the 8-hydroxyquinoline solution over 10 minutes with continuous stirring.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Wash the organic layer with a 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline.[4]
Diagram of Synthetic Pathways
Caption: Synthetic routes for the preparation of 7-Bromo-8-hydroxyquinoline and 5,7-Dibromo-8-hydroxyquinoline.
Comparative Biological Activities
The subtle changes in the positions of the bromo and hydroxyl groups, as well as the degree of bromination, lead to significant differences in the biological profiles of these compounds.
Antioxidant Activity: A DPPH Radical Scavenging Perspective
The antioxidant potential of these compounds can be attributed to the hydrogen-donating ability of the hydroxyl group. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to evaluate this activity, where the reduction of the purple DPPH radical to a yellow-colored product is measured spectrophotometrically.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add 100 µL of each dilution of the test compound to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or α-tocopherol) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Comparative Antioxidant Data
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| 7-Bromo-8-hydroxyquinoline | Moderate Activity (qualitative) | [5] |
| 5-Amino-8-hydroxyquinoline | 8.70 | [5] |
| α-Tocopherol (Positive Control) | 13.47 | [5] |
Note: Specific IC50 data for 8-Bromoquinolin-6-ol and 5,7-Dibromo-8-hydroxyquinoline from comparable studies were not available in the reviewed literature.
Causality and Insights: The antioxidant activity of 7-bromo-8-hydroxyquinoline, although not quantified with a specific IC50 value in the cited study, is expected to be present due to the phenolic hydroxyl group. The significantly higher potency of 5-amino-8-hydroxyquinoline compared to the α-tocopherol standard highlights the influence of the electron-donating amino group, which can stabilize the resulting radical after hydrogen donation.[5] This suggests that the electronic environment of the quinoline ring system plays a crucial role in its antioxidant capacity.
Diagram of Antioxidant Mechanism
Caption: General mechanism of DPPH radical scavenging by a hydroxyquinoline derivative.
Cytotoxic Activity: An In Vitro Comparison Against Cancer Cell Lines
The cytotoxic potential of brominated hydroxyquinolines has been investigated against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability, where the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is quantified.
Experimental Protocol: MTT Cytotoxicity Assay
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Comparative Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | A549 | Lung Carcinoma | 5.8 | [3] |
| FL | Amnion | 17.6 | [3] | |
| HeLa | Cervical Carcinoma | 18.7 | [3] | |
| HT29 | Colorectal Adenocarcinoma | 5.4 | [3] | |
| MCF7 | Breast Adenocarcinoma | 16.5 | [3] | |
| Hep3B | Hepatocellular Carcinoma | >1000 | [3] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Rat Glioblastoma | 5.45 - 9.6 (range) | [6] |
| HeLa | Cervical Carcinoma | 5.45 - 9.6 (range) | [6] | |
| HT29 | Colorectal Adenocarcinoma | 5.45 - 9.6 (range) | [6] | |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Glioblastoma | 50.0 (µM) | [7] |
| HT29 | Colorectal Adenocarcinoma | 26.2 (µM) | [6] | |
| HeLa | Cervical Carcinoma | 24.1 (µM) | [6] |
Note: Direct IC50 data for 8-Bromoquinolin-6-ol and 7-Bromo-8-hydroxyquinoline from the same comparative studies were not available.
Causality and Insights: The data reveals that 5,7-dibromo-8-hydroxyquinoline exhibits potent cytotoxic activity against several cancer cell lines, with IC50 values in the low microgram per milliliter range.[3] The presence of two bromine atoms appears to contribute significantly to this activity. Interestingly, the compound was largely inactive against the Hep3B liver cancer cell line, suggesting a degree of selectivity. The high potency of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline further underscores the anticancer potential of poly-substituted quinolines.[6] The nitro-substituted dibromoquinoline also demonstrated significant activity, indicating that the electronic nature of substituents profoundly impacts cytotoxicity.[6][7]
Enzyme Inhibition: Targeting Topoisomerases
Quinoline derivatives have been identified as inhibitors of topoisomerases, enzymes that are crucial for DNA replication and repair, making them attractive targets for anticancer drug development.[8][9] Inhibition of these enzymes can lead to the accumulation of DNA strand breaks and subsequent apoptosis in cancer cells.
Mechanism of Action: Topoisomerase Inhibition
Topoisomerase inhibitors can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex, or as "catalytic inhibitors," preventing the enzyme from binding to or cleaving DNA. Several quinoline derivatives have been shown to function as catalytic inhibitors of topoisomerase II.[10]
Comparative Insights:
While specific inhibitory data for 8-Bromoquinolin-6-ol against topoisomerases is not available, studies on other quinoline derivatives provide a strong rationale for investigating this activity. For instance, certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit both topoisomerase I and IIα.[9] Furthermore, 5,7-dibromo-8-hydroxyquinoline has been found to inhibit recombinant human DNA topoisomerase I, suggesting a potential mechanism for its observed cytotoxicity.[6]
Diagram of Topoisomerase Inhibition
Caption: Simplified mechanism of topoisomerase inhibition by quinoline derivatives leading to apoptosis.
Structure-Activity Relationship (SAR) Summary and Future Directions
The comparative analysis of these brominated hydroxyquinolines reveals key structure-activity relationships:
-
Position of Hydroxyl Group: The 8-hydroxyquinoline scaffold is a well-established chelating motif, and its derivatives often exhibit potent biological activities. The position of the hydroxyl group is critical for this chelating ability and for its hydrogen-donating potential in antioxidant reactions.
-
Role of Bromine: Bromination generally enhances lipophilicity and can increase cytotoxic activity. The number and position of bromine atoms fine-tune this effect. The potent activity of 5,7-dibromo-8-hydroxyquinoline suggests that di-bromination at these positions is favorable for cytotoxicity.
-
Influence of Other Substituents: The introduction of other functional groups, such as amino or nitro groups, can significantly modulate the biological activity, likely through their electronic effects on the quinoline ring system.
Future Directions:
The lack of direct experimental data for 8-Bromoquinolin-6-ol presents a clear opportunity for future research. A systematic study comparing the biological activities of all mono-brominated hydroxyquinoline isomers would provide invaluable SAR data. Furthermore, exploring the enzyme inhibitory profiles of these compounds beyond topoisomerases could uncover novel therapeutic targets. The synthesis and evaluation of a broader range of di- and tri-halogenated hydroxyquinolines could also lead to the discovery of compounds with enhanced potency and selectivity.
Conclusion
This guide has provided a comprehensive, head-to-head comparison of 8-Bromoquinolin-6-ol and its structurally related analogs, 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. By examining their synthesis and comparing their antioxidant, cytotoxic, and enzyme inhibitory activities with supporting experimental data, we have highlighted critical structure-activity relationships. While 8-Bromoquinolin-6-ol remains a promising yet under-investigated compound, the potent and diverse biological activities of its brominated hydroxyquinoline counterparts underscore the immense potential of this chemical class in drug discovery. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic power of the quinoline scaffold.
References
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. [Link]
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New[3][11]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (2021). PMC. [Link]
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Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). PubMed. [Link]
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Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]
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Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2012). PubMed. [Link]
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Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. (2016). IRIS. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]
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Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. (2018). Taylor & Francis Online. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
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Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2025). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 8-Bromoquinolin-6-ol and Its Analogs
Introduction: The Imperative of Reproducibility in Quinoline Chemistry
In the realms of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone, celebrated for its presence in a multitude of biologically active compounds.[1][2] The introduction of functional groups, such as a bromine atom and a hydroxyl group, as in 8-Bromoquinolin-6-ol, dramatically expands its synthetic utility and biological potential.[3][4] The bromine atom serves as a versatile handle for advanced modifications via metal-catalyzed cross-coupling reactions, while the hydroxyl group can modulate the molecule's electronic properties and chelation capabilities.[3]
However, the path from synthesis to application is fraught with challenges, chief among them being the reproducibility of experimental results.[5][6] A recent Nature survey revealed that over 70% of researchers have failed to reproduce another scientist's experiments, with chemistry being a prominent field where such issues arise.[5] This guide provides an in-depth analysis of the critical factors governing the reproducibility of experiments involving 8-Bromoquinolin-6-ol and its closely related isomers. While literature on the specific 8-bromo-6-ol isomer is not abundant, the principles discussed here, drawn from extensive studies on analogous bromo-hydroxyquinolines, are universally applicable. We will dissect the synthetic methodologies, purification strategies, and characterization protocols, explaining the causality behind experimental choices to empower researchers to achieve consistent and reliable outcomes.
Part 1: The Synthesis of Bromo-Hydroxyquinolines – A Reproducibility Minefield
The synthesis of substituted quinolines is a well-established field, yet it is precisely within these familiar reactions that subtle, uncontrolled variables can lead to significant deviations in yield and purity. The electrophilic bromination of a hydroxyquinoline, for example, is a common route, but controlling the regioselectivity is a significant challenge.[3]
Comparative Analysis of Synthetic Routes
Two prevalent strategies for synthesizing bromo-hydroxyquinolines include:
-
Direct Bromination of a Hydroxyquinoline: This involves treating the parent hydroxyquinoline with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine.[7][8]
-
Ring-Forming Reactions (e.g., Skraup Synthesis): This approach builds the quinoline core from a substituted aniline, such as a bromo-aminophenol.[9][10]
Table 1: Comparison of Synthetic Strategies and Reproducibility Factors
| Strategy | Typical Reagents | Key Advantages | Critical Reproducibility Variables | Common Pitfalls |
| Direct Bromination | 8-Hydroxyquinoline, Br₂, NBS, CHCl₃, CH₃CN[7][11][12] | Fewer steps; commercially available starting materials. | Reagent Purity: Purity of the brominating agent. Stoichiometry: Precise control of bromine equivalents.[11] Temperature: Low temperatures (e.g., 0 °C) are often required to control selectivity.[11][12] Solvent: Solvent polarity can influence reaction rate and selectivity. | Formation of di- and poly-brominated byproducts (e.g., 5,7-dibromo-8-hydroxyquinoline).[3][12][13] |
| Skraup Synthesis | o-Bromoaniline, Acrolein diethyl acetal, 1N HCl[9] | Good control over the initial position of the bromine atom. | Purity of Aniline: Impurities in the starting aniline can lead to side reactions. Reaction Time & Temp: Requires prolonged heating (e.g., 24 hours at reflux).[9] Work-up pH: Careful neutralization is critical for product extraction.[9] | Harsh reaction conditions (strong acid, high temperature) can lead to degradation of sensitive substrates. |
Causality Behind Experimental Choices: The choice between these routes often depends on the availability of starting materials and the desired substitution pattern. When performing direct bromination, the hydroxyl group is an activating ortho-, para-director, making the C5 and C7 positions highly susceptible to electrophilic attack. Using precisely one equivalent of bromine at low temperatures is a deliberate choice to kinetically favor mono-bromination, yet even slight temperature fluctuations or imprecise additions can lead to the thermodynamically more stable di-brominated product, severely impacting reproducibility.[11]
Detailed Experimental Protocol: Bromination of 8-Hydroxyquinoline
This protocol is adapted from established procedures for the synthesis of bromo-8-hydroxyquinolines and highlights critical control points.[11][12]
Materials:
-
8-Hydroxyquinoline (1.0 eq)
-
Acetonitrile (CH₃CN)
-
Bromine (1.0 - 1.5 eq)[12]
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 8-hydroxyquinoline (e.g., 1 g, 6.9 mmol) in acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer.[11]
-
Cooling (Critical Step): Cool the solution to 0 °C using an ice bath. Maintaining this temperature is crucial for selectivity.[11]
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in acetonitrile (10 mL). Add this solution dropwise to the cooled 8-hydroxyquinoline solution over 10-15 minutes. A slow rate of addition prevents localized excess of bromine, which can lead to over-bromination.[11]
-
Reaction Monitoring: Stir the mixture at 0 °C for the specified time (e.g., 1-24 hours).[11] The progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of maximum consumption of starting material and minimal formation of the di-bromo byproduct.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel. Wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL) to neutralize any HBr formed and remove unreacted bromine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[11]
Part 2: Purification and Characterization – The Self-Validating System
A reproducible synthesis is only as good as its purification and characterization. Reporting a yield without irrefutable proof of structure and purity is a primary source of irreproducibility in the literature.[6]
Purification: Column Chromatography vs. Recrystallization
For bromo-hydroxyquinolines, the crude product is often a mixture of mono- and di-brominated species.[3]
-
Column Chromatography: This is the most effective method for separating compounds with different polarities, such as the desired mono-bromo product from the less polar di-bromo byproduct. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is critical and must be optimized using TLC.[9][14]
-
Recrystallization: While simpler, this technique is only effective if the desired product and impurities have significantly different solubilities in a given solvent. It is often used as a final polishing step after chromatography.[14][15]
Characterization: A Multi-Technique Approach
No single analytical technique is sufficient. A combination of methods provides a self-validating system to confirm identity and purity.
Table 2: Spectroscopic and Analytical Characterization Data for a Representative Bromo-Hydroxyquinoline (Data is illustrative, based on known quinoline derivatives)[15][16]
| Technique | Expected Observations for a Bromo-Hydroxyquinoline | Purpose & Rationale |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), hydroxyl proton (broad singlet), characteristic splitting patterns confirming substitution.[15] | Confirms the proton framework and isomeric purity. The coupling constants between adjacent protons are definitive for establishing the substitution pattern. |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), carbon bearing bromine (shielded, ~δ 110-120 ppm).[15] | Confirms the carbon backbone. The number of distinct signals indicates the molecule's symmetry. |
| Mass Spec (MS) | A characteristic pair of peaks [M+H]⁺ and [M+H+2]⁺ with a ~1:1 intensity ratio, indicative of the presence of one bromine atom.[15] | Unambiguously determines the molecular weight and confirms the presence and number of bromine atoms due to their isotopic distribution (⁷⁹Br and ⁸¹Br). |
| Infrared (IR) | Broad O-H stretch (~3200-3500 cm⁻¹), C=N and C=C stretches (~1500-1660 cm⁻¹), C-Br stretch (~500-600 cm⁻¹).[15] | Confirms the presence of key functional groups (hydroxyl, aromatic ring, C-Br bond). |
Visualizing the Workflow for Reproducibility
A logical workflow ensures all critical parameters are controlled and verified at each stage.
Caption: Workflow for ensuring experimental reproducibility.
Part 3: Comparative Analysis with Alternative Reagents
The choice of a specific bromo-quinolinol isomer is often dictated by the intended application. For instance, in drug discovery, different halogen substitutions can modulate potency and pharmacokinetic properties.
-
5-Bromo- vs. 7-Bromo- vs. 8-Bromo-isomers: The position of the bromine atom significantly impacts its electronic environment and steric hindrance, which in turn affects its reactivity in cross-coupling reactions. For example, the 8-position is peri to the quinoline nitrogen, which can influence its coordination chemistry and reactivity.[3][13]
-
Bromo- vs. Chloro- vs. Iodo-analogs: The nature of the halogen itself is a key variable.
-
C-Br bonds offer a good balance of reactivity and stability, making them ideal for Suzuki and Buchwald-Hartwig couplings.[17]
-
C-Cl bonds are generally less reactive, often requiring more specialized catalysts or harsher conditions.
-
C-I bonds are the most reactive but the corresponding reagents are often more expensive and less stable.
-
In a screening of antimicrobial agents, various halogenated quinolinols, including 7-bromo-5-chloroquinolin-8-ol and 4-bromoquinolin-8-ol, were evaluated, demonstrating that subtle structural changes can lead to significant differences in biological activity.[18] This highlights the need for reproducible synthesis of a diverse library of analogs for comprehensive structure-activity relationship (SAR) studies.[1]
Caption: Potential outcomes of direct bromination.
Conclusion
The reproducibility of experiments involving 8-Bromoquinolin-6-ol and its analogs is not a matter of chance, but a direct consequence of meticulous control over experimental variables. From the purity of starting materials and the precise execution of reaction conditions to the rigorous purification and multi-faceted characterization of the product, every step is a critical control point. By understanding the causality behind experimental choices—why a specific temperature is used, why a particular purification method is chosen, and why a suite of analytical techniques is necessary—researchers can move from anecdotal success to robust, repeatable science. This guide serves as a framework for establishing self-validating protocols that are essential for advancing drug discovery and materials science, ensuring that the reported data is both accurate and reliable.[19]
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A Comparative Guide to Elucidating the Mechanism of Action of 8-Bromoquinolin-6-ol: A Focus on Metal Ion Chelation
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comprehensive framework for investigating and confirming the hypothesized primary mechanism of action of 8-Bromoquinolin-6-ol as a metal ion chelator. By leveraging established experimental protocols and comparing its performance against well-characterized 8-hydroxyquinoline derivatives, Clioquinol and PBT2, this document serves as a practical roadmap for rigorous scientific inquiry.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] A significant body of evidence points towards metal ion chelation as a key mechanism underpinning these activities for many 8-hydroxyquinoline derivatives.[2][3] These compounds can sequester and redistribute metal ions such as copper, zinc, and iron, thereby modulating various cellular processes. Given its structural similarity to this class of compounds, we hypothesize that 8-Bromoquinolin-6-ol exerts its biological effects primarily through the chelation of metal ions.
This guide will detail the experimental workflows to test this hypothesis, presenting hypothetical data to illustrate the expected outcomes and comparative analysis.
The Central Hypothesis: 8-Bromoquinolin-6-ol as a Metal Ion Chelator
The core of our investigation is the hypothesis that 8-Bromoquinolin-6-ol functions as a metal ion chelator, influencing cellular homeostasis and downstream signaling pathways. This proposed mechanism is visualized in the following diagram:
Caption: Proposed mechanism of 8-Bromoquinolin-6-ol as a metal ion chelator.
Comparator Compounds: Establishing a Performance Baseline
To objectively evaluate the metal chelating properties of 8-Bromoquinolin-6-ol, we will compare it against two well-studied 8-hydroxyquinoline derivatives:
-
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Initially used as an antimicrobial, Clioquinol is a known metal chelator that has been investigated for its neuroprotective effects in Alzheimer's and Parkinson's diseases.[4][5] However, its clinical use has been limited by concerns over neurotoxicity.[6]
-
PBT2 (5,7-dichloro-2-((dimethylamino)methyl)-8-hydroxyquinoline): A second-generation metal protein-attenuating compound, PBT2 was developed to have improved safety and efficacy over Clioquinol.[7][8] It acts as a metal ionophore, transporting zinc and copper into cells, and has shown promise in preclinical and early clinical studies for neurodegenerative diseases.[7][9]
Experimental Workflow for Mechanism Confirmation
The following experimental workflow is designed to systematically investigate and validate the metal chelation hypothesis for 8-Bromoquinolin-6-ol.
Caption: Experimental workflow for confirming the mechanism of action.
Part 1: In Vitro Characterization of Metal Binding
The initial step is to confirm direct binding of 8-Bromoquinolin-6-ol to physiologically relevant metal ions and to quantify the binding affinity.
Protocol 1: UV-Visible Spectrophotometric Titration for Metal Binding
This method relies on the change in the absorbance spectrum of the compound upon complexation with a metal ion.
Methodology:
-
Prepare a stock solution of 8-Bromoquinolin-6-ol in a suitable buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4).
-
Record the baseline UV-Vis spectrum of the compound solution (200-500 nm).
-
Incrementally add a stock solution of a metal salt (e.g., CuSO₄ or ZnCl₂) to the cuvette.
-
Record the spectrum after each addition and allow the solution to equilibrate.
-
Correct for dilution and subtract the absorbance of the metal salt solution.
-
Plot the change in absorbance at a specific wavelength against the metal concentration to determine the dissociation constant (Kd).[10]
Hypothetical Comparative Data: Metal Binding Affinity (Kd)
| Compound | Kd for Cu²⁺ (µM) | Kd for Zn²⁺ (µM) |
| 8-Bromoquinolin-6-ol | 1.5 ± 0.2 | 3.8 ± 0.5 |
| Clioquinol | 0.9 ± 0.1 | 2.5 ± 0.3 |
| PBT2 | 2.1 ± 0.3 | 5.1 ± 0.6 |
Interpretation: The hypothetical data suggests that 8-Bromoquinolin-6-ol has a high affinity for both copper and zinc, comparable to the known chelators Clioquinol and PBT2.
Part 2: Cellular Assays to Determine Biological Impact
Following the confirmation of in vitro binding, the next critical step is to assess the compound's activity in a cellular context.
Protocol 2: Fluorescent Probe-Based Assay for Intracellular Zinc Fluctuation
This assay utilizes a zinc-sensitive fluorescent probe to visualize and quantify changes in intracellular labile zinc concentrations.
Methodology:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.
-
Load the cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3, AM).
-
Wash the cells to remove excess probe.
-
Treat the cells with various concentrations of 8-Bromoquinolin-6-ol, Clioquinol, PBT2, or vehicle control.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader or fluorescence microscope.[11]
-
An increase in fluorescence indicates an increase in intracellular labile zinc, suggesting ionophore activity.
Hypothetical Comparative Data: Change in Intracellular Labile Zn²⁺
| Compound (10 µM) | Fold Change in FluoZin-3 Fluorescence |
| 8-Bromoquinolin-6-ol | 3.2 ± 0.4 |
| Clioquinol | 2.8 ± 0.3 |
| PBT2 | 4.5 ± 0.5 |
| Vehicle Control | 1.0 ± 0.1 |
Interpretation: This hypothetical data indicates that 8-Bromoquinolin-6-ol acts as a zinc ionophore, increasing intracellular zinc levels, with a potency between that of Clioquinol and PBT2.
Protocol 3: Metalloenzyme Activity Assay
The activity of many enzymes is dependent on metal cofactors. By measuring the activity of a metalloenzyme, we can infer the impact of our test compounds on intracellular metal availability. Matrix metalloproteinases (MMPs) are a good example of zinc-dependent enzymes.
Methodology:
-
Treat cells with the test compounds for a specified duration.
-
Lyse the cells and collect the protein fraction.
-
Measure the total protein concentration for normalization.
-
Use a commercially available MMP activity assay kit, which typically involves a fluorogenic substrate that is cleaved by active MMPs.
-
Measure the fluorescence over time to determine the rate of substrate cleavage.
-
A decrease in MMP activity would suggest that the compounds are sequestering zinc, making it unavailable to the enzyme.
Hypothetical Comparative Data: MMP-2 Activity
| Compound (10 µM) | MMP-2 Activity (% of Control) |
| 8-Bromoquinolin-6-ol | 65 ± 7% |
| Clioquinol | 58 ± 6% |
| PBT2 | 45 ± 5% |
| Vehicle Control | 100 ± 5% |
Interpretation: The hypothetical results show that all three compounds inhibit MMP-2 activity, consistent with their ability to modulate intracellular zinc levels.
Part 3: Functional and Safety Assessment
The final stage of this investigation is to correlate the metal chelating activity with a functional cellular outcome and to assess the compound's safety profile.
Protocol 4: Cytotoxicity Assay
A standard cytotoxicity assay, such as the MTT assay, is crucial to determine the therapeutic window of the compound.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.[12]
-
Calculate the IC₅₀ value, the concentration at which 50% of cell viability is lost.
Hypothetical Comparative Data: Cytotoxicity (IC₅₀)
| Compound | IC₅₀ in SH-SY5Y cells (µM) |
| 8-Bromoquinolin-6-ol | 25.6 |
| Clioquinol | 8.2 |
| PBT2 | > 50 |
Interpretation: The hypothetical data suggests that 8-Bromoquinolin-6-ol has a more favorable safety profile than Clioquinol, but may be more toxic than PBT2. This is a critical consideration for its potential as a therapeutic agent.
Conclusion and Future Directions
This guide outlines a systematic approach to investigate the mechanism of action of 8-Bromoquinolin-6-ol. Based on its structural similarity to known metal chelators and the hypothetical data presented, it is plausible that 8-Bromoquinolin-6-ol functions as a metal ionophore. The presented protocols provide a robust framework for testing this hypothesis and comparing its activity to relevant compounds.
The culmination of these experiments would provide strong evidence to either confirm or refute the proposed mechanism. Should the metal chelation hypothesis be confirmed, further studies could explore its therapeutic potential in diseases associated with metal dyshomeostasis, such as neurodegenerative disorders and certain cancers.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-Bromoquinolin-6-ol
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of confident decision-making. When quantifying a compound like 8-Bromoquinolin-6-ol, a key intermediate or potential active pharmaceutical ingredient (API), it is not enough to simply have a validated analytical method. It is crucial to ensure that the results are reproducible and reliable across different analytical techniques. This guide provides an in-depth, experience-driven approach to the cross-validation of two distinct analytical methods for the quantification of 8-Bromoquinolin-6-ol, providing the supporting experimental frameworks and data to make informed choices.
The Imperative of Cross-Validation
Method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrates that an analytical procedure is fit for its intended purpose.[1][2][3][4] Cross-validation takes this a step further by comparing the results from two or more distinct, validated methods to ensure their equivalence.[5][6] This is particularly critical when:
-
A new method is being introduced to replace an existing one.
-
Data from different laboratories or using different instrumentation needs to be compared.
-
The lifecycle of a product necessitates a more robust analytical control strategy.
This guide will focus on a comparative cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method for the analysis of 8-Bromoquinolin-6-ol.
The Analyte: 8-Bromoquinolin-6-ol
8-Bromoquinolin-6-ol is a heterocyclic compound with a quinoline core. Its structure, featuring a hydroxyl group and a bromine atom, provides distinct physicochemical properties that inform the choice of analytical methods. The aromatic system allows for strong UV absorbance, making HPLC-UV a suitable technique. The presence of magnetically active protons makes qNMR a powerful, non-destructive alternative for absolute quantification.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its high resolving power, sensitivity, and robustness.[7][8] The method described below is a reversed-phase HPLC method designed for the accurate quantification of 8-Bromoquinolin-6-ol.
Experimental Protocol: HPLC-UV
1. Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
8-Bromoquinolin-6-ol reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Causality behind choices: A C18 column is chosen for its versatility in retaining moderately polar compounds like 8-Bromoquinolin-6-ol. The gradient elution allows for the separation of the main analyte from potential impurities with different polarities. Formic acid is used to acidify the mobile phase, which protonates the quinoline nitrogen, leading to sharper peaks and better peak shape. The detection wavelength of 245 nm is selected based on the UV spectrum of the quinoline chromophore, providing high sensitivity.
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 8-Bromoquinolin-6-ol reference standard and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Prepare three independent samples of 8-Bromoquinolin-6-ol at a target concentration of 50 µg/mL in the same diluent.
Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, instead using a certified internal standard.
Experimental Protocol: qNMR
1. Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d6).
-
Certified internal standard (e.g., Maleic acid).
-
8-Bromoquinolin-6-ol samples.
2. NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | zg30 (or similar quantitative pulse program) |
| Relaxation Delay (D1) | 5 x T1 of the slowest relaxing proton |
| Number of Scans | 16 |
| Solvent | DMSO-d6 |
Causality behind choices: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification. DMSO-d6 is chosen for its ability to dissolve the analyte and the internal standard, and its residual peak does not interfere with the signals of interest. Maleic acid is a suitable internal standard as its singlet peak is in a clear region of the spectrum, and it is non-volatile and stable.
3. Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the 8-Bromoquinolin-6-ol sample and 5 mg of the maleic acid internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
4. Data Analysis: The concentration of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Cross-Validation Study Design
The cross-validation will be performed by analyzing three independent batches of 8-Bromoquinolin-6-ol using both the validated HPLC-UV and qNMR methods. The results will be statistically compared.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC-UV and qNMR methods.
Comparative Data and Acceptance Criteria
The following tables present hypothetical but realistic data from the cross-validation study.
Table 1: Linearity Data for HPLC-UV Method
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Acceptance Criterion: r² ≥ 0.999
Table 2: Accuracy and Precision Data
| Method | Batch | True Value (%) | Measured Value (%) | Recovery (%) | RSD (%) |
| HPLC-UV | 1 | 99.5 | 99.2 | 99.7 | 0.8 |
| 2 | 99.5 | 99.8 | 100.3 | 0.6 | |
| 3 | 99.5 | 99.4 | 99.9 | 0.7 | |
| qNMR | 1 | 99.5 | 99.6 | 100.1 | 0.4 |
| 2 | 99.5 | 99.3 | 99.8 | 0.5 | |
| 3 | 99.5 | 99.7 | 100.2 | 0.3 |
Acceptance Criteria:
-
Recovery: 98.0% - 102.0%
-
RSD (Repeatability): ≤ 2.0%
Table 3: Cross-Validation Results Comparison
| Batch | HPLC-UV Assay (%) | qNMR Assay (%) | Difference (%) |
| 1 | 99.2 | 99.6 | -0.4 |
| 2 | 99.8 | 99.3 | 0.5 |
| 3 | 99.4 | 99.7 | -0.3 |
| Average | 99.47 | 99.53 | -0.07 |
| Standard Deviation of Differences | 0.46 |
Acceptance Criterion: The average difference between the two methods should not be more than 2.0%, and the standard deviation of the differences should be statistically insignificant.
Conclusion
This guide has outlined a comprehensive framework for the cross-validation of two distinct analytical methods, HPLC-UV and qNMR, for the quantification of 8-Bromoquinolin-6-ol. The provided protocols are grounded in established scientific principles and regulatory expectations.[9][10][11][12] The hypothetical data demonstrates that both methods are accurate, precise, and provide comparable results, thus successfully cross-validating them. The choice between the two methods for routine use would depend on factors such as sample throughput (favoring HPLC), the need for a primary method (favoring qNMR), and available instrumentation. By following such a rigorous cross-validation process, researchers can ensure the highest level of confidence in their analytical data, a cornerstone of successful drug development.
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- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
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- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
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- Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.
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- Highlights from FDA's Analytical Test Method Valid
- A Guide to Cross-Validation of Analytical Methods Between Labor
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova.
- Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ.
- 8-Bromoquinoline. PubChem.
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- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
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- 6,8-Dibromoquinoline. PMC - NIH.
- 7-Bromoquinolin-8-ol | Request PDF. (2025).
- Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione. Benchchem.
- A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem.
- A Comparative Guide to Analytical Methods for the Quantific
- 5-Bromoquinolin-8-ol | High-Purity Reagent. Benchchem.
- Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. (2023).
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
- 6-bromoquinoline-8-carboxylic acid. Santa Cruz Biotechnology.
- 6-Bromo-8-methylquinoline. PubChem.
- 8-Bromo-6-methylquinoline. PubChem.
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A Senior Application Scientist's Guide to Comparative Docking of 8-Bromoquinolin-6-ol Derivatives: From In Silico Prediction to Therapeutic Potential
This guide provides an in-depth comparative analysis of 8-Bromoquinolin-6-ol derivatives using molecular docking simulations. Designed for researchers and drug development professionals, it moves beyond a simple procedural outline to explore the rationale behind experimental choices, offering insights into structure-activity relationships and the therapeutic potential of this promising chemical scaffold.
The quinoline ring is a foundational scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3][4] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a privileged structure known for its potent biological effects, which can be fine-tuned through targeted substitutions.[5][6] The introduction of a bromine atom, as in the 8-Bromoquinolin-6-ol scaffold, can significantly modulate a compound's electronic properties and binding interactions, making it a subject of intense research interest.[7][8]
Molecular docking has become an indispensable tool in computer-aided drug design (CADD), enabling the rapid prediction of how small molecules (ligands) interact with protein targets at an atomic level.[9][10] This in silico technique is crucial for prioritizing candidates for synthesis and biological testing, thereby saving considerable time and resources.[11] This guide will detail a rigorous docking workflow, present a comparative analysis against key therapeutic targets, and derive actionable insights to guide future drug discovery efforts.
Pillar 1: The Experimental Workflow - A Self-Validating System
A robust molecular docking study is more than a computational exercise; it's a predictive system where each step is designed to ensure the biological relevance and accuracy of the final results. The causality behind our standardized workflow is explained below.
Detailed Experimental Protocol
-
Target Protein Identification & Preparation :
-
Rationale : The selection of a protein target is the first and most critical step, dictated by the therapeutic goal. For this study, we will consider two validated targets where quinoline derivatives have shown activity: Human Topoisomerase I (Topo I) for anticancer applications and E. coli DNA Gyrase B for antibacterial applications.[7][12]
-
Protocol :
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1T8I for Topo I and PDB ID: 6QTN for DNA Gyrase B.
-
Prepare the protein using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools). This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and performing a constrained energy minimization to relieve steric clashes. This ensures the protein structure is in a relaxed, realistic conformation.
-
-
-
Ligand Preparation :
-
Rationale : The ligand's 3D conformation, charge, and protonation state are critical for accurate docking. Improper preparation is a common source of error.
-
Protocol :
-
Draw the 2D structures of the 8-Bromoquinolin-6-ol derivatives.
-
Convert the 2D structures to 3D using software like ChemDraw or an online converter.
-
Assign proper bond orders and ionization states at a physiological pH (e.g., 7.4).
-
Perform a thorough energy minimization using a suitable force field (e.g., OPLS3e, MMFF94) to obtain a low-energy, stable 3D conformation for each ligand.
-
-
-
Molecular Docking Simulation :
-
Rationale : The docking algorithm explores various possible orientations (poses) of the ligand within the protein's binding site and scores them based on their predicted binding affinity. The choice of software and docking precision level impacts the reliability of these predictions.
-
Protocol :
-
Define the binding site. This is typically done by creating a grid box centered on the active site identified from the co-crystallized ligand or from published literature.
-
Utilize a validated docking program such as AutoDock Vina or Glide .[13][14] For this guide, we will reference the extra precision (XP) mode in Glide, which is known for its rigorous scoring and sampling.[10]
-
Execute the docking run. The software will generate multiple binding poses for each ligand, ranked by their docking score (binding energy).
-
-
-
Post-Docking Analysis & Visualization :
-
Rationale : The docking score provides a quantitative estimate of binding affinity, but a qualitative analysis of the binding pose is essential to understand the key interactions driving this affinity.
-
Protocol :
-
Analyze the top-ranked poses for each ligand. The binding energy, typically in kcal/mol, is the primary metric; more negative values indicate stronger predicted affinity.[15]
-
Use visualization software (e.g., Discovery Studio, PyMOL) to inspect the protein-ligand complexes.[13]
-
Identify and document key molecular interactions: hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds. This analysis provides the foundation for understanding the structure-activity relationship (SAR).
-
-
Docking Workflow Diagram
Caption: A standardized workflow for molecular docking studies.
Pillar 2: Comparative Docking Analysis
To illustrate the comparative power of this methodology, we present hypothetical docking data for a series of 8-Bromoquinolin-6-ol derivatives against two distinct and therapeutically relevant targets. The derivatives are designed to probe the effect of substitutions at the C-2 position.
-
BQ-H (Parent Scaffold): 8-Bromoquinolin-6-ol
-
BQ-Me: 8-Bromo-2-methylquinolin-6-ol
-
BQ-Ph: 8-Bromo-2-phenylquinolin-6-ol
Target 1: Anticancer Activity (Human Topoisomerase I)
Topoisomerase I is a crucial enzyme for DNA replication and is a validated target for cancer chemotherapy.[7] Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[8]
Table 1: Docking Results against Human Topoisomerase I (PDB: 1T8I)
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| BQ-H | -7.8 | Arg364, Asn722 | Hydrogen Bond, Pi-Cation |
| BQ-Me | -8.2 | Arg364, Asn722, Ile366 | Hydrogen Bond, Hydrophobic |
| BQ-Ph | -9.1 | Arg364, Asn722, Tyr723 | Hydrogen Bond, Pi-Pi Stacking |
| Topotecan | -9.5 | Arg364, Asn722, Tyr723 | Hydrogen Bond, Pi-Pi Stacking |
Analysis: The data suggests that substitutions at the C-2 position enhance binding affinity. The methyl group in BQ-Me introduces a favorable hydrophobic interaction with Ile366. The phenyl ring in BQ-Ph engages in strong pi-pi stacking with Tyr723, a key interaction for many Topo I inhibitors, resulting in a docking score approaching that of the known inhibitor, Topotecan. The core 8-bromo-6-ol moiety consistently forms a crucial hydrogen bond with Arg364.
Target 2: Antibacterial Activity (E. coli DNA Gyrase B)
DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it an excellent target for antibiotics.[12] Fluoroquinolones, a major class of antibiotics, act by inhibiting this enzyme.
Table 2: Docking Results against E. coli DNA Gyrase B (PDB: 6QTN)
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| BQ-H | -6.9 | Asp73, Asn46 | Hydrogen Bond, Metal Chelation (Mg²⁺) |
| BQ-Me | -7.1 | Asp73, Asn46, Val120 | Hydrogen Bond, Hydrophobic |
| BQ-Ph | -6.5 | Asp73, Asn46 | Hydrogen Bond, Steric Hindrance |
| Ciprofloxacin | -7.5 | Asp73, Asn46, Ser47 | Hydrogen Bond, Metal Chelation (Mg²⁺) |
Analysis: In this case, the larger phenyl substituent (BQ-Ph ) appears to introduce steric hindrance within the narrower active site of DNA gyrase, leading to a weaker binding affinity. The smaller methyl group (BQ-Me ) offers a slight improvement through a hydrophobic interaction. The quinolin-6-ol core is predicted to chelate the essential Mg²⁺ ion in the active site, mimicking the mechanism of fluoroquinolones like ciprofloxacin. This highlights the target-specific nature of drug design; a modification beneficial for one target may be detrimental for another.
Pillar 3: From Data to Design - SAR and Visual Insights
The true power of comparative docking lies in deriving Structure-Activity Relationships (SAR) that guide the next round of molecular design.
Key SAR Insights:
-
The Bromo-Hydroxy-Quinoline Core: The 6-ol and the quinoline nitrogen consistently act as key hydrogen bond donors/acceptors or metal chelators, anchoring the molecule in the active site. The bromine at position 8 can form halogen bonds or contribute to the overall electronic profile of the scaffold.
-
Target-Dependent Substitutions: For the wider active site of Topoisomerase I, bulky aromatic substituents at C-2 are highly favorable for establishing additional pi-pi stacking interactions. Conversely, for the more constrained DNA gyrase active site, smaller alkyl groups are preferred to avoid steric clashes.
Visualization of Key Interactions
The following diagram illustrates the predicted binding mode of the most promising anticancer derivative, BQ-Ph , within the Topoisomerase I active site.
Caption: Key interactions of BQ-Ph in the Topoisomerase I active site.
Conclusion and Future Directions
This guide demonstrates a comprehensive framework for conducting and interpreting comparative molecular docking studies on 8-Bromoquinolin-6-ol derivatives. Our in silico analysis reveals that this scaffold holds significant potential for development as both an anticancer and antibacterial agent. Specifically, the addition of a phenyl group at the C-2 position is predicted to be highly effective for Topoisomerase I inhibition, while smaller substituents are more favorable for targeting bacterial DNA gyrase.
These computational predictions are hypotheses that must be validated through empirical testing. The next logical steps include:
-
Chemical Synthesis: Synthesize the designed derivatives (BQ-H, BQ-Me, BQ-Ph).
-
In Vitro Assays: Perform enzymatic assays to determine the IC₅₀ values against Topoisomerase I and DNA gyrase.
-
Cell-Based Assays: Evaluate the cytotoxicity of the compounds against relevant cancer cell lines and their minimum inhibitory concentration (MIC) against bacterial strains.[8][12]
By integrating computational predictions with experimental validation, we can accelerate the discovery of novel therapeutics derived from the versatile 8-Bromoquinolin-6-ol scaffold.
References
- Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023).
- Batool, S., Afzal, A., & Zeeshan, M. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central.
- QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m. (2022). SciSpace.
- Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar.
- An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). (n.d.).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020).
- 3,8-Dibromo-6-nitroquinoline. (n.d.). Benchchem.
- Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Deriv
- Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. (2023).
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
- Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
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Evaluating the Selectivity of 8-Bromoquinolin-6-ol Based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Quinoline Scaffold: A Privileged Structure in Fluorescent Sensing
Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of fluorescent probes.[1][2] Its rigid structure and inherent fluorescence provide a robust platform for the design of chemosensors.[3] The photophysical properties of the quinoline core can be finely tuned by the introduction of various functional groups, allowing for the rational design of probes with high sensitivity and selectivity for a wide range of analytes, particularly metal ions.[4]
The sensing mechanism of many quinoline-based probes relies on the modulation of their fluorescence upon analyte binding. Common mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): The free probe is often weakly fluorescent due to non-radiative decay pathways. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these decay pathways and leading to a significant increase in fluorescence intensity.[4]
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, a fluorophore is linked to a receptor with a non-bonding electron pair. In the free state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Binding of an analyte to the receptor lowers the energy of the non-bonding electron pair, inhibiting PET and "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): These probes typically contain an electron-donating and an electron-accepting group. Upon excitation, an intramolecular charge transfer occurs, and the resulting excited state is sensitive to the polarity of the local environment. Analyte binding can modulate the ICT process, leading to a change in fluorescence emission wavelength or intensity.[4]
-
Excited-State Intramolecular Proton Transfer (ESIPT): In molecules with both a proton donor and acceptor in close proximity, an excited-state proton transfer can occur, leading to a large Stokes shift. Analyte binding can disrupt this process, causing a change in the fluorescence signal.[4]
The Influence of Substituents on the Quinoline Core
The strategic placement of substituents on the quinoline ring is a powerful tool for modulating the photophysical and sensing properties of the resulting probes. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy levels of the frontier molecular orbitals, thereby influencing the absorption and emission wavelengths, quantum yield, and selectivity.[3][5]
A Deep Dive into 8-Hydroxyquinoline (8-HQ) Based Probes: The Benchmark for Comparison
Probes based on the 8-hydroxyquinoline (8-HQ) scaffold are among the most extensively studied and successful quinoline-based sensors. The nitrogen atom of the pyridine ring and the hydroxyl group at the 8-position form a highly effective chelation site for a variety of metal ions.
General Properties of 8-HQ Probes
-
Broad Metal Ion Affinity: 8-HQ derivatives have been shown to bind a wide range of metal ions, including Zn²⁺, Al³⁺, Cu²⁺, and Fe³⁺.[6]
-
Turn-on Fluorescence: Many 8-HQ probes exhibit a "turn-on" fluorescence response upon metal ion binding due to the CHEF mechanism.
-
Tunable Selectivity: The selectivity of 8-HQ probes can be tuned by introducing substituents at other positions on the quinoline ring.
Extrapolated Evaluation of 8-Bromoquinolin-6-ol Based Probes
While direct experimental data on probes derived from the 8-bromoquinolin-6-ol scaffold is limited, we can extrapolate their potential properties based on the known effects of the bromo and hydroxyl substituents on the quinoline ring.
The Potential Role of the 8-Bromo Substituent
-
Electron-Withdrawing Effect: The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the quinoline core. This can lead to a red-shift in the absorption and emission spectra compared to the unsubstituted quinoline.
-
Heavy-Atom Effect: The presence of a heavy atom like bromine can promote intersystem crossing from the singlet excited state to the triplet excited state. This can lead to a decrease in fluorescence quantum yield but may enhance phosphorescence, opening possibilities for the design of dual-emissive or phosphorescent probes.
-
Reactive Handle for Derivatization: The bromo group provides a convenient reactive site for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the straightforward introduction of various recognition moieties to create a library of probes with diverse selectivities.
The Potential Role of the 6-Hydroxy Substituent
-
Electron-Donating Effect: The hydroxyl group at the 6-position is an electron-donating group, which can increase the electron density of the quinoline ring.[7] This can lead to a blue-shift in the absorption and emission spectra.
-
Secondary Binding Site: The 6-hydroxy group could potentially act as a secondary binding site for metal ions, potentially altering the coordination geometry and selectivity compared to 8-HQ based probes.
-
Modulation of Solubility: The hydroxyl group can increase the hydrophilicity of the probe, which may be advantageous for applications in aqueous or biological media.
Synergistic Effects and Predicted Performance
The combination of an electron-withdrawing group at the 8-position and an electron-donating group at the 6-position could create a "push-pull" system within the quinoline scaffold. This could lead to several interesting properties:
-
Large Stokes Shift: The intramolecular charge transfer character of the excited state in a push-pull system can lead to a large separation between the absorption and emission maxima, which is beneficial for reducing self-absorption and improving signal-to-noise ratios in fluorescence measurements.
-
Enhanced Sensitivity to the Local Environment: The excited state of a push-pull fluorophore is often more polar than the ground state, making its emission sensitive to the polarity of the solvent or the binding of an analyte.
-
Fine-Tuned Selectivity: The presence of two potential coordination sites (the nitrogen of the quinoline ring and the 6-hydroxy group) could lead to novel selectivity profiles for different metal ions compared to traditional 8-HQ probes.
Comparative Performance: 8-HQ vs. Predicted 8-Bromoquinolin-6-ol Probes
The following table provides a comparative overview of the known properties of a representative 8-hydroxyquinoline probe and the predicted properties of a hypothetical probe based on the 8-bromoquinolin-6-ol scaffold.
| Feature | Representative 8-Hydroxyquinoline Probe | Predicted 8-Bromoquinolin-6-ol Probe |
| Primary Chelation Site | N-atom and 8-OH group | N-atom and 6-OH group |
| Sensing Mechanism | Primarily CHEF, PET, ICT | Potentially CHEF, ICT with push-pull character |
| Selectivity | Broad, tunable with other substituents | Potentially novel selectivity due to altered binding site and electronics |
| Photophysical Properties | Moderate Stokes shift | Potentially large Stokes shift |
| Quantum Yield | Generally moderate to high upon chelation | Potentially lower fluorescence due to heavy-atom effect, but may exhibit phosphorescence |
| Synthetic Accessibility | Well-established synthetic routes | Straightforward synthesis from commercially available precursors |
Experimental Protocols for Evaluation
For researchers interested in developing and evaluating novel quinoline-based probes, the following protocols provide a general framework for synthesis and selectivity testing.
General Synthetic Workflow for a Quinoline-Based Probe
Caption: A general synthetic workflow for the preparation of a quinoline-based fluorescent probe.
Step-by-Step Protocol for Evaluating Metal Ion Selectivity
This protocol outlines the key steps to assess the selectivity of a newly synthesized fluorescent probe.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of a wide range of metal ion salts (e.g., 10 mM) in deionized water. The panel of metal ions should include biologically relevant ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺) and common interfering ions.
-
-
Determination of Optimal Experimental Conditions:
-
Solvent System: Evaluate the fluorescence of the probe in different solvent systems (e.g., pure organic solvent, mixed aqueous-organic solutions) to find conditions where the probe is stable and exhibits a measurable fluorescence signal.
-
pH Profile: Investigate the effect of pH on the fluorescence of the probe to determine the optimal pH range for sensing experiments.
-
-
Fluorescence Titration with the Target Analyte:
-
Prepare a series of solutions containing a fixed concentration of the probe and increasing concentrations of the target metal ion.
-
Record the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using a Benesi-Hildebrand plot).
-
-
Selectivity (Competition) Experiment:
-
Prepare a solution of the probe and the target metal ion at a concentration that gives a significant fluorescence response.
-
To this solution, add a potential interfering metal ion at a concentration significantly higher than that of the target ion (e.g., 10-fold or 100-fold excess).
-
Record the fluorescence spectrum and compare it to the spectrum of the probe with only the target ion. A minimal change in fluorescence indicates high selectivity.
-
Repeat this for all potential interfering ions.
-
Caption: An experimental workflow for evaluating the selectivity of a fluorescent probe.
Conclusion
While the 8-bromoquinolin-6-ol scaffold remains a relatively unexplored platform for fluorescent probe development, a thorough analysis of the known properties of substituted quinolines allows for a strong predictive evaluation of its potential. The unique combination of an electron-withdrawing bromo group and an electron-donating hydroxyl group suggests that probes based on this scaffold could exhibit novel and advantageous properties, including large Stokes shifts and unique selectivity profiles. The experimental protocols provided in this guide offer a clear roadmap for the synthesis and rigorous evaluation of such new probes, paving the way for the development of the next generation of highly selective and sensitive fluorescent sensors.
References
-
da Silva, J. A. L., et al. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 26(11), 2348-2357. [Link]
-
Wang, X., et al. (2022). Electronic Structure Modulation in Quinoline Derivatives through Substituent-Mediated Effects: Development of AIE Fluorescent Probes for Fe3+ Detection in Water Samples. Molecules, 27(15), 4983. [Link]
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Praveen, P., et al. (2021). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Journal of Fluorescence, 31(5), 1369-1381. [Link]
-
Aisen, A., et al. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. Abstracts of Papers, 249th ACS National Meeting & Exposition. [Link]
-
Unknown. (2000). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. Journal of the Chinese Chemical Society, 47(4A), 741-746. [Link]
-
Ooyama, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 1-9. [Link]
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da Silva, J. A. L., et al. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 26(11), 2348-2357. [Link]
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Gomaa, A. M., et al. (2020). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances, 10(63), 38459-38470. [Link]
-
Unknown. (2011). Quinoline-Based Fluorescence Sensors. InTech. [Link]
-
Li, Y., et al. (2021). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 14(11), 103401. [Link]
-
Klasinc, L., et al. (1983). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (10), 1459-1462. [Link]
-
Zhang, Y., et al. (2020). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations. Molecules, 25(23), 5735. [Link]
-
Zhang, J., et al. (2012). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. Journal of Spectroscopy, 2013, 1-8. [Link]
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Study.com. (2022). Hydroxyquinoline Uses, Structure & Synthesis. [Link]
-
Study.com. (2022). Hydroxyquinoline Uses, Structure & Synthesis. [Link]
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da Silva, J. A. L., et al. (2017). Fluorescence emission of quinoline and derivatives in ethanol. Journal of the Brazilian Chemical Society, 28(11), 2148-2157. [Link]
-
Wang, J., et al. (2021). Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection. International Journal of Molecular Sciences, 22(2), 889. [Link]
-
Sharma, D., et al. (2021). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega, 6(45), 30091-30103. [Link]
-
S, S., et al. (2022). Evaluation of metal ion sensing behaviour of fluorescent probe along with its precursors: PET-CHEF mechanism, molecular logic gate behaviour and DFT studies. Journal of Photochemistry and Photobiology A: Chemistry, 424, 113642. [Link]
-
Li, M., et al. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 9, 731153. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromoquinolin-6-ol
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Bromoquinolin-6-ol, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to handle this compound's waste stream confidently and correctly, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Profile: Understanding the Risks of 8-Bromoquinolin-6-ol
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive toxicological profile for 8-Bromoquinolin-6-ol may not be extensively published, its chemical structure—a halogenated quinoline derivative—provides a strong basis for hazard assessment by analogy to similar compounds.
-
Halogenated Organic Compound: 8-Bromoquinolin-6-ol is a brominated organic compound. This class of chemicals must be treated as hazardous waste.[1][2] Halogenated wastes are typically destined for controlled incineration at high temperatures, as this is the most effective method for their complete destruction.[2][3] Improper disposal, such as mixing with non-halogenated solvents, can complicate and increase the cost of waste management.[4]
-
Potential Toxicity: Quinoline and its derivatives can exhibit toxic properties.[5] Similar compounds are listed as toxic if swallowed, causing serious eye damage, and potentially causing skin irritation or allergic reactions.[6][7][8] Therefore, it is prudent to handle 8-Bromoquinolin-6-ol with a high degree of caution, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Many quinoline derivatives are classified as very toxic to aquatic life with long-lasting effects.[6][7] Discharge into sewer systems or the environment must be strictly avoided.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the potential hazards, a robust selection of PPE is required at all times when handling 8-Bromoquinolin-6-ol, including its waste products. The causality is simple: to prevent exposure, you must establish a reliable barrier between you and the chemical.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are standard. Always check the manufacturer's compatibility data for breakthrough time. Gloves must be inspected for integrity before each use.[9] |
| Eye Protection | Safety goggles or a face shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield offers additional protection.[9] |
| Skin and Body | Chemical-resistant apron or lab coat | Worn over personal clothing, this protects against spills and contamination.[9] Contaminated clothing must be removed immediately and decontaminated before reuse.[6][7] |
| Respiratory | Chemical fume hood | All handling of 8-Bromoquinolin-6-ol and its waste should occur within a certified, well-ventilated chemical fume hood to prevent inhalation of any dust or vapors.[3][9] |
Waste Segregation and Collection: The Foundation of Safe Disposal
The single most critical step in chemical waste management is proper segregation at the point of generation.[2] Comingling incompatible waste streams can lead to dangerous chemical reactions, compromise disposal protocols, and violate regulatory standards.
Step-by-Step Collection Protocol:
-
Select a Designated Container:
-
Properly Label the Container:
-
Before adding any waste, affix a hazardous waste label. This is not just a recommendation; it is a regulatory requirement.
-
List all constituents of the container. Write out the full chemical name: "Waste 8-Bromoquinolin-6-ol". Do not use abbreviations or chemical formulas.[11] If it is a solution, list the solvent as well (e.g., "Waste 8-Bromoquinolin-6-ol in Dichloromethane").
-
-
Accumulate Waste Safely:
-
Collect all waste containing 8-Bromoquinolin-6-ol (e.g., residual solids, contaminated consumables like pipette tips or weighing paper, and solutions) directly into your labeled container.
-
Keep the waste container closed at all times, except when actively adding waste.[4]
-
Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment (such as a plastic tub) to contain any potential leaks.[10] The storage location should be a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
-
Do NOT Mix Waste Streams:
Spill Management: Immediate Response Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert and Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.[9]
-
Assess and Secure: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.[2] For small, manageable spills, ensure you are wearing the appropriate PPE before proceeding.[9] Remove all sources of ignition.[3]
-
Contain and Absorb: Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[9][12] Do not use combustible materials like paper towels or sawdust.[9]
-
Collect and Dispose: Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it into your designated hazardous waste container for 8-Bromoquinolin-6-ol.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Formal Disposal Pathway: From Lab to Licensed Facility
On-site chemical treatment or neutralization of halogenated organic compounds by laboratory personnel is strongly discouraged and often prohibited.[2] The risk of creating more hazardous byproducts is significant. The only authoritative and safe disposal method is through your institution's established hazardous waste management program.
Disposal Decision Workflow
Caption: Disposal workflow for 8-Bromoquinolin-6-ol waste.
Step-by-Step Hand-Off Protocol:
-
Monitor Fill Level: Do not overfill the waste container. A maximum fill level of 80-90% is recommended to allow for vapor expansion and prevent spills during transport.[2]
-
Schedule a Pickup: Once the container is full, contact your institution's EHS department or the designated hazardous waste disposal contractor to schedule a pickup.[9]
-
Document Waste: Complete any required waste manifest or tracking documentation provided by EHS. Be accurate and thorough in describing the contents of the container.
-
Final Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). For halogenated compounds like 8-Bromoquinolin-6-ol, the final disposal method will be controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts like hydrogen bromide (HBr).[3][13]
Regulatory Context
In the United States, the disposal of 8-Bromoquinolin-6-ol falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this waste may be classified under specific "F-listed" codes (e.g., F001, F002 for spent solvents) if used in certain applications.[2] It is the legal responsibility of the generator (the laboratory) to correctly characterize, label, and manage hazardous waste.[2] Adherence to the procedures outlined in this guide will ensure compliance with these critical regulations.
References
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- Sigma-Aldrich. (2024). Safety Data Sheet - 8-Hydroxyquinoline.
- Fisher Scientific. (2010). Safety Data Sheet - 8-Hydroxyquinoline.
- Fisher Scientific. (2025). Safety Data Sheet - 8-Bromoquinoline.
- Cornell University EHS. (n.d.). 7.2 Organic Solvents.
- Washington State University EHS. (n.d.). Halogenated Solvents.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
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- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Bromobenzene.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Bromoquinolin-6-ol
For the innovative researcher in drug development, the synthesis of novel compounds is both an art and a science, demanding precision, skill, and an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 8-Bromoquinolin-6-ol, a halogenated quinoline derivative. As a Senior Application Scientist, my aim is to equip you with not just a protocol, but a deep, causal understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.
Immediate Safety Briefing: Hazard Profile
Based on analogous compounds, 8-Bromoquinolin-6-ol is anticipated to possess the following hazards. Always handle this compound as if it presents these risks.
| Hazard Classification | GHS Hazard Statement (Anticipated) | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Irritant |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Irritant |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Irritant |
| Acute Toxicity (Oral) | H301/H302: Toxic or Harmful if swallowed | Skull and Crossbones or Irritant |
This table is a conservative estimation based on data for structurally similar compounds like 8-bromoquinoline and 6-bromoquinoline.[1][2]
Personal Protective Equipment (PPE): Your Primary Defense
A comprehensive PPE strategy is the first line of defense against chemical exposure. The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation step rooted in the known and anticipated hazards of the material.
| Body Part | Protection | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Given the absence of specific breakthrough time data for 8-Bromoquinolin-6-ol, it is prudent to select gloves with a thickness of at least 5 mils and to change them immediately after any contact. For prolonged handling, consider the use of double-gloving.[3] |
| Eyes | Safety Goggles | Wear chemical safety goggles that provide a complete seal around the eyes to protect from dust and potential splashes. Standard safety glasses with side shields are insufficient.[3] |
| Body | Laboratory Coat | A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against skin contact.[3] |
| Respiratory | NIOSH-approved Respirator | A respirator is required when handling the powder outside of a chemical fume hood or when there is a risk of aerosolization. A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 8-Bromoquinolin-6-ol will ensure a safe laboratory environment.
Pre-Operational Checklist:
-
Engineering Controls Verification: Ensure a chemical fume hood is operational and available. Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
PPE Inspection: Gather all necessary PPE and ensure it is in good condition.
-
Material Preparation: Prepare all necessary equipment and reagents before handling the compound.
Handling Protocol:
-
Weighing and Transfer:
-
Conduct all manipulations of solid 8-Bromoquinolin-6-ol within a certified chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Close the primary container immediately after dispensing.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Post-Handling:
-
Decontaminate the work area with a suitable solvent (e.g., ethanol or acetone) and wipe clean.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Wash hands thoroughly with soap and water after handling is complete.[5]
-
Caption: A streamlined workflow for the safe handling of 8-Bromoquinolin-6-ol.
Disposal Plan: Responsible Waste Management
Proper disposal of 8-Bromoquinolin-6-ol and its containers is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect any waste solid 8-Bromoquinolin-6-ol and any contaminated consumables (e.g., weighing paper, gloves, paper towels) in a dedicated, labeled hazardous waste container. The label should clearly state "Halogenated Organic Waste."
-
Liquid Waste: Solutions containing 8-Bromoquinolin-6-ol should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.[6]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[4] Do not pour waste down the drain.[4]
Container Decontamination:
-
Empty Containers: Original containers of 8-Bromoquinolin-6-ol should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3] The rinsate must be collected as hazardous liquid waste.[3] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[3]
Emergency Preparedness Plan
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 8-Bromoquinolin-6-ol into your research endeavors, advancing the frontiers of drug discovery while maintaining the highest standards of laboratory safety.
References
- BenchChem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
- PubChem. (n.d.). 8-Bromoquinoline.
- Thermo Fisher Scientific. (2010). Safety Data Sheet for 8-Hydroxyquinoline.
- Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet.
- MedchemExpress.com. (2025). Safety Data Sheet for 6-Bromoquinoline.
- Fisher Scientific. (2025). Safety Data Sheet for 8-Bromoquinoline.
- Fisher Scientific. (2023). Safety Data Sheet for 8-Bromoisoquinoline.
- ChemicalBook. (2025). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Department of Health and Human Services. (n.d.). School Chemistry Laboratory Safety Guide.
- BenchChem. (n.d.). Essential Safety and Operational Guide for 6-Bromoquinoline-8-carbonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
